BRP
Description
Naled is an dialkyl phosphate resulting from the formal condensation of the acidic hydroxy group of dimethyl hydrogen phosphate with the alcoholic hydroxy group of 1,2-dibromo-2,2-dichloroethanol. An organophosphate insecticide, it is no longer approved for use within the European Union. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an antibacterial agent and an antifungal agent. It is a dialkyl phosphate, an organophosphate insecticide, an organochlorine compound and an organobromine compound.
(±)-Naled is an Agricultural insecticide, acaricide, bactericide and fungicide (±)-Naled belongs to the family of Organophosphate Esters. These are organic compounds containing phosphoric acid ester functional group.
An organophosphate cholinesterase inhibitor that is used as an insecticide and as an acaricide.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br2Cl2O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMVQAILCEWRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC(C(Cl)(Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br2Cl2O4P | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | NALED | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024209 | |
| Record name | Naled | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Naled is a white solid that may be dissolved in a liquid organic carrier with a pungent odor. It is a water emulsifiable liquid. It is insoluble in water and sinks in water. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. If it is in liquid form, it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide., Colorless to white solid or straw-colored liquid (above 80 degrees F) with a slightly pungent odor. [insecticide]; [NIOSH], Solid, COLOURLESS-TO-YELLOW LIQUID OR WHITE CRYSTALS WITH PUNGENT ODOUR., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor., Colorless to white solid or straw-colored liquid (above 80 °F) with a slightly pungent odor. [insecticide] | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naled | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/462 | |
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| Record name | (±)-Naled | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031806 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | NALED | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
392 °F at 760 mmHg approx. (USCG, 1999), BP: 110 °C at 0.5 mm Hg, at 0.066kPa: 110 °C, 392 °F, Decomposes | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 1.5 mg/L, temp not specified, Slightly soluble in aliphatic solvents; very soluble in aromatic solvents, Readily soluble in chlorinated solvents; slightly soluble in mineral oils, Soluble in methylene chloride; relatively soluble in acetonitrile, ethyl acetate, acetone, methanol, Freely soluble in chlorinated hydrocarbons, ketones, alcohols; sparingly soluble in petroleum solvents., Solubility in water: none, Insoluble | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | NALED | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NALED | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.97 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.96 at 25 °C/4 °C, Relative density (water = 1): 1.96 (25 °C), 1.97 at 68 °F, (77 °F): 1.96 | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NALED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NALED | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 13.2 | |
| Record name | NALED | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0002 mmHg (NIOSH, 2023), 0.0002 [mmHg], 2.0X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.26, 0.0002 mmHg | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naled | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Dichlorvos is frequently an impurity of technical naled | |
| Record name | NALED | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pure compound is a solid; technical compound is moderately volatile, Usually obtained as a liquid; has been crystallized, White solid, Colorless to white solid or straw colored liquid (above 80 degrees F). | |
CAS No. |
300-76-5 | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Naled | |
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| Record name | Naled [ANSI:BSI:ISO] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300765 | |
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| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024209 | |
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| Record name | Naled | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
80.6 °F (USCG, 1999), 27 °C, 26 °C, 26.5-27.5 °C, 80 °F | |
| Record name | NALED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3999 | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1148 | |
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| Record name | (±)-Naled | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031806 | |
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| Record name | NALED | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0925 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIMETHYL-1,2-DIBROMO-2,2-DICHLOROETHYL PHOSPHATE (NALED) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/346 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl-1,2-dibromo-2,2-dichlorethyl phosphate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0225.html | |
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Foundational & Exploratory
The Environmental Fate and Persistence of Naled in Aquatic Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naled, an organophosphate insecticide, is utilized for the control of adult mosquitoes and other flying insects. Its application, particularly through aerial spraying, raises significant questions regarding its behavior, persistence, and ultimate fate in aquatic environments. This technical guide provides an in-depth analysis of the environmental transformation of naled, its primary degradation product dichlorvos (DDVP), and their impact on aquatic ecosystems. The information is presented to support risk assessment, environmental monitoring, and the development of safer, more sustainable pest control strategies.
Chemical and Physical Properties
A thorough understanding of the environmental fate of naled begins with its fundamental chemical and physical properties, which are summarized below.
| Property | Value | Reference |
| Chemical Name | 1,2-dibromo-2,2-dichloroethyl dimethyl phosphate | |
| CAS Number | 300-76-5 | |
| Molecular Formula | C4H7Br2Cl2O4P | |
| Molecular Weight | 380.79 g/mol | |
| Water Solubility | Very poorly soluble | [1](2) |
| Vapor Pressure | High (evaporates quickly) | [1](2) |
Degradation of Naled in Aquatic Environments
Naled is a non-persistent insecticide that rapidly degrades in the aquatic environment through two primary mechanisms: hydrolysis and photolysis. The primary and most toxic degradation product of naled is dichlorvos (DDVP), another organophosphate insecticide.
Degradation Pathways
The degradation of naled to dichlorvos is a critical transformation to consider in environmental risk assessments.
Figure 1: Primary degradation pathway of Naled to Dichlorvos (DDVP).
Hydrolysis
The hydrolysis of naled is significantly influenced by the pH of the water. The rate of degradation increases as the pH becomes more alkaline.
| pH | Half-life (hours) | Reference |
| 5 | 96 | [1](2) |
| 7 | 15.4 | [1](2) |
| 9 | 1.6 | [1](2) |
Photolysis
Sunlight significantly accelerates the degradation of naled in aquatic environments.
| Condition | Half-life | Reference |
| Direct Sunlight (on inert surfaces) | ~1-2 hours | [1](2) |
| Freshwater (exposed to light, 23°C) | ~15 minutes | [3](4) |
| Freshwater (dark, 23°C) | 20 hours | [3](4) |
Persistence in Sediment
Naled that reaches the sediment also undergoes degradation, with temperature being a key influencing factor.
| Sediment Type | Temperature (°C) | Half-life (hours) | Reference |
| Marl | 22.5 | 3 | |
| Beach Sand | 22.5 | 5 | |
| Marl | 30 | 1 | |
| Beach Sand | 30 | 3 |
Experimental Protocols
The determination of the environmental fate of naled relies on standardized and rigorous experimental methodologies. The following provides an overview of the typical protocols employed in these studies.
Hydrolysis and Photolysis Studies Workflow
Figure 2: General experimental workflow for hydrolysis and photolysis studies.
Hydrolysis Protocol (based on general OECD guidelines):
-
Test Solutions: Prepare sterile aqueous buffer solutions at various pH levels (e.g., 4, 7, and 9).
-
Application of Test Substance: Add a known concentration of naled to the buffer solutions.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C) to prevent photolysis.
-
Sampling: Collect aliquots from each solution at predetermined time intervals.
-
Analysis: Immediately analyze the samples for the concentration of naled and its degradation products using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Determine the rate of hydrolysis and calculate the half-life at each pH.
Photolysis Protocol (based on general OECD guidelines):
-
Test Solutions: Prepare aqueous solutions of naled in sterile, purified water.
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). The intensity of the light should be measured and controlled.
-
Exposure: Expose the test solutions to the light source at a constant temperature. Dark controls (wrapped in aluminum foil) should be run in parallel to account for any hydrolysis.
-
Sampling and Analysis: Follow the same sampling and analysis procedures as for the hydrolysis study.
-
Data Analysis: Calculate the rate of photolysis and the photolytic half-life, correcting for any degradation observed in the dark controls.
Analytical Methods
The accurate quantification of naled and dichlorvos in environmental samples is crucial for assessing their fate and persistence.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the analysis of naled and DDVP in water and biota. It involves separating the compounds using liquid chromatography followed by detection and quantification using a mass spectrometer. The estimated limits of detection in water can be as low as 10 ng/L for naled and 1 ng/L for dichlorvos.[3][5]
-
Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This method is also used for the analysis of organophosphate pesticides like naled and DDVP. It involves separating the compounds by gas chromatography and detecting them with a nitrogen-phosphorus detector, which is selective for compounds containing these elements.
Ecotoxicity in Aquatic Ecosystems
Both naled and its primary degradation product, dichlorvos, exhibit toxicity to aquatic organisms. The following tables summarize the available acute toxicity data for various aquatic species.
Acute Toxicity of Naled to Aquatic Organisms
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Daphnid (Invertebrate) | EC50 | 0.35 | 48 hours | [6](6) |
| Lake Trout (Salvelinus namaycush) | LC50 | 87 | 96 hours | [6](6) |
Acute Toxicity of Dichlorvos (DDVP) to Aquatic Organisms
| Species | Endpoint | Value (µg/L) | Exposure Duration | Reference |
| Asian Sea Bass (Lates calcarifer) | LC50 | 320 | 96 hours | [7](7) |
Experimental Protocols for Ecotoxicity Testing
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are followed to ensure the reliability and comparability of ecotoxicity data.
-
OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of the test fish (LC50).[8][9]
-
OECD 202: Daphnia sp. Acute Immobilisation Test: This 48-hour test determines the concentration of a substance that immobilizes 50% of the daphnids (EC50).[3][10][11][12][13]
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50).[1][14][15][16][17]
Bioconcentration
Bioconcentration is the process by which a chemical substance accumulates in an organism from the surrounding water. The bioconcentration factor (BCF) is a measure of this potential.
Conclusion
Naled is a non-persistent insecticide in aquatic ecosystems, undergoing rapid degradation through hydrolysis and photolysis to its primary metabolite, dichlorvos. The persistence of both compounds is influenced by environmental factors such as pH, temperature, and sunlight, with half-lives typically in the range of minutes to hours under environmentally relevant conditions. While both naled and DDVP are toxic to aquatic organisms, their rapid degradation mitigates the potential for long-term exposure and significant bioconcentration. This technical guide provides essential data and methodological insights for a comprehensive understanding of the environmental fate of naled, which is critical for conducting accurate environmental risk assessments and ensuring the protection of aquatic life. Further research on the sublethal effects of transient exposure to naled and DDVP on a wider range of aquatic species would enhance our understanding of their overall ecological impact.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Naled General Fact Sheet [npic.orst.edu]
- 3. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 4. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. entomologyjournals.com [entomologyjournals.com]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. m.youtube.com [m.youtube.com]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. fera.co.uk [fera.co.uk]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 16. OECD 201: Freshwater Algae and Cyanobacteria Growth Inhibition Test - Analytice [analytice.com]
- 17. fera.co.uk [fera.co.uk]
Toxicological Profile of Naled on Non-Target Invertebrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naled, an organophosphate insecticide, is utilized for the control of various insect pests, including mosquitoes. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects. While effective against target pests, the broad-spectrum nature of Naled raises significant concerns regarding its impact on non-target invertebrate populations. This technical guide provides a comprehensive overview of the toxicological effects of Naled on a range of non-target invertebrates, including terrestrial and aquatic species. It summarizes key toxicity data, details experimental methodologies for assessing its effects, and visualizes its mechanism of action and environmental fate. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to inform risk assessments and the development of safer pest control alternatives.
Introduction
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is a non-systemic, contact and stomach insecticide and acaricide.[1] Its primary application is in the control of adult mosquitoes, though it is also used in agriculture to manage pests on various crops.[2] The primary mechanism of toxicity for Naled, like other organophosphates, is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[1] This leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing persistent nerve stimulation, paralysis, and ultimately death in susceptible organisms.[3][4]
A significant aspect of Naled's environmental profile is its rapid degradation. It breaks down in the environment through processes like hydrolysis and photolysis.[5][6] A primary and more persistent degradation product of Naled is dichlorvos (DDVP), which is also an organophosphate insecticide with its own toxicological concerns.[5][6][7] The rapid degradation of Naled itself, coupled with the toxicity of its metabolites, necessitates a thorough understanding of its overall impact on non-target invertebrate communities.
Toxicological Data on Non-Target Invertebrates
The toxicity of Naled to non-target invertebrates varies significantly across different species and environmental compartments. The following tables summarize the available quantitative data for key indicator species.
Aquatic Invertebrates
Naled is classified as very highly toxic to freshwater invertebrates.[3] The following table presents acute toxicity data for representative aquatic invertebrate species.
| Species | Endpoint | Duration | Concentration (µg/L) | Reference |
| Daphnia magna (Water flea) | 48h EC50 | 48 hours | 0.4 | [3] |
| Gammarus fasciatus (Amphipod) | 96h LC50 | 96 hours | 18 | [3] |
| Stoneflies | 96h LC50 | 96 hours | 8 | [3] |
| Mysid Shrimp | 96h LC50 | 96 hours | Highly Toxic | [3] |
| Oysters | 96h LC50 | 96 hours | Highly Toxic | [3] |
Table 1: Acute Toxicity of Naled to Aquatic Invertebrates
Terrestrial Invertebrates (Excluding Bees)
Data on the direct toxicity of Naled to soil-dwelling invertebrates is less abundant in publicly available literature. However, the impact of pesticides on soil organisms is a growing area of concern.[8][9]
| Species | Endpoint | Duration | Concentration (mg/kg soil) | Reference |
| Eisenia fetida (Earthworm) | 14d LC50 | 14 days | Data Not Available | - |
Honey Bees (Apis mellifera)
Naled is recognized as being highly toxic to bees through direct contact.[3]
| Exposure Route | Endpoint | Value (µ g/bee ) | Reference |
| Contact | LD50 | 0.48 | [3] |
Table 3: Acute Contact Toxicity of Naled to Honey Bees
Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental protocols. The following sections detail the methodologies for key invertebrate toxicity tests, primarily based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)
This test assesses the acute toxicity of a substance to daphnids, typically Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old at the start of the test.
-
Test Duration: 48 hours.
-
Test Design: Daphnids are exposed to a range of at least five concentrations of the test substance in a static or semi-static system. A control group is run in parallel. At least 20 animals, divided into four replicates of five, are used for each concentration and the control.
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours. The primary endpoint is the 48-hour EC50 (the concentration that causes immobilisation in 50% of the test organisms).
-
Test Conditions: The test is conducted at a constant temperature (20 ± 2 °C) with a defined light-dark cycle. The test medium is a reconstituted or natural water with a pH of 6-9 and a specified hardness. No feeding occurs during the test.
-
Data Analysis: The EC50 values and their 95% confidence limits are calculated using appropriate statistical methods, such as probit analysis.[1][6][7][10][11]
Earthworm Reproduction Test (Based on OECD Guideline 222)
This test evaluates the effects of a substance on the reproductive output of earthworms, typically Eisenia fetida or Eisenia andrei.
-
Test Organism: Adult earthworms with a visible clitellum.
-
Test Duration: 8 weeks (4 weeks of exposure followed by a 4-week observation period for reproduction).
-
Test Design: Adult earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil substrate. The application can also be done by spraying the substance onto the soil surface. The design includes a control group and typically 5-8 test concentrations with four replicates per concentration. Ten adult worms are used per replicate.
-
Endpoints:
-
Mortality and Body Weight: Assessed after the initial 4-week exposure period. The 28-day LC50 can be determined.
-
Reproduction: After the 4-week exposure, the adult worms are removed, and the soil is incubated for another 4 weeks. The number of juvenile worms produced is then counted. The endpoints are the No Observed Effect Concentration (NOEC) and the ECx (the concentration causing an x% reduction in reproductive output).
-
-
Test Conditions: The test is conducted in a controlled environment with standardized artificial soil, temperature, and moisture content.
-
Data Analysis: Statistical analysis is used to determine the LC50, NOEC, and ECx values for mortality, growth, and reproduction.[5]
Visualizations: Mechanism of Action and Environmental Fate
Signaling Pathway: Acetylcholinesterase Inhibition by Naled
The primary mode of action of Naled is the inhibition of the acetylcholinesterase (AChE) enzyme. The following diagram illustrates this process.
Caption: Mechanism of acetylcholinesterase inhibition by Naled.
Environmental Fate and Transport of Naled
Naled is non-persistent in the environment, undergoing rapid degradation through several pathways. The following diagram illustrates its environmental fate.
Caption: Environmental fate and degradation pathways of Naled.
Conclusion
The information compiled in this technical guide highlights the significant toxicological impact of Naled on a variety of non-target invertebrates. While its rapid environmental degradation is a notable characteristic, the formation of the toxic metabolite dichlorvos extends its potential for adverse effects. The high toxicity to bees and aquatic invertebrates underscores the need for careful risk assessment and the implementation of mitigation strategies to protect these vulnerable populations. The provided experimental protocols offer a framework for the continued evaluation of Naled and other pesticides. For researchers and professionals in drug and pesticide development, this guide serves as a foundational document for understanding the ecotoxicological profile of Naled and for pursuing the development of more selective and environmentally benign pest control solutions. Further research is critically needed to fill the existing data gaps, particularly concerning the chronic and sublethal effects of Naled and its degradation products on a wider range of invertebrate species, especially those inhabiting soil ecosystems.
References
- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Naled - Wikipedia [en.wikipedia.org]
- 3. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. mosquitocontrolfacts.com [mosquitocontrolfacts.com]
- 6. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naled in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]
- 8. lagranja.ups.edu.ec [lagranja.ups.edu.ec]
- 9. neuroquantology.com [neuroquantology.com]
- 10. Hydrolysis of the Zika pesticide naled: Kinetics and mechanistic investigation [morressier.com]
- 11. researchgate.net [researchgate.net]
Synergistic Toxicity of Naled and Dichlorvos in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The organophosphate insecticides naled and dichlorvos are frequently encountered together in agricultural and public health settings due to the metabolic conversion of naled to the more potent and toxic dichlorvos. This technical guide provides a comprehensive overview of the synergistic toxicity observed between these two compounds in animal models. The primary mechanism underlying this potentiation is the in vivo biotransformation of naled, which acts as a pro-drug, to dichlorvos, a potent acetylcholinesterase (AChE) inhibitor. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Furthermore, exposure to dichlorvos, and by extension, combined exposure with naled, has been shown to induce significant oxidative stress, further contributing to cellular damage and organ toxicity. This guide synthesizes available data on their combined toxicological effects, details relevant experimental methodologies, and visualizes the key signaling pathways involved in their synergistic action.
Data Presentation: Quantitative Toxicological Data
Below are tables summarizing the reported oral LD50 values for naled and dichlorvos individually in rats, which underscores the higher toxicity of the metabolic product. The synergistic effect in a co-exposure scenario would be expected to result in a lower combined LD50 than for either compound administered alone.
Table 1: Acute Oral LD50 of Naled and Dichlorvos in Rats
| Compound | Animal Model | Oral LD50 (mg/kg) | Reference |
| Naled | Rat (female Wistar) | 280.9 | [1] |
| Naled | Rat | 91 - 430 | [2] |
| Dichlorvos | Rat (male Sherman) | 80 | [3] |
| Dichlorvos | Rat (female Sherman) | 56 | [3] |
| Dichlorvos | Rat (male Fischer 344) | 97.5 | [3] |
Table 2: Acetylcholinesterase Inhibition by Dichlorvos
| Compound | Enzyme Source | IC50 | Reference |
| Dichlorvos | Liposcelis bostrychophila AChE | 324 nM | [4] |
| Dichlorvos | Liposcelis entomophila AChE | 612 nM | [4] |
| Dichlorvos | Tambaqui (Colossoma macropomum) brain AChE | 0.368 µM (0.081 ppm) | [5] |
Studies on combined exposure of dichlorvos with other organophosphates have demonstrated synergistic effects, including a more pronounced depletion of norepinephrine and dopamine levels, and a greater decrease in the glutathione (GSH) to oxidized glutathione (GSSG) ratio, indicative of increased oxidative stress[6].
Experimental Protocols
Detailed below are representative experimental protocols for assessing the synergistic toxicity of naled and dichlorvos in a rat model, based on common methodologies for organophosphate toxicity studies.
In Vivo Acute Synergistic Toxicity Assessment
Objective: To determine the potentiation of toxicity when naled and dichlorvos are co-administered.
Animal Model: Adult male and female Wistar rats (8-10 weeks old, 200-250g).
Groups:
-
Control (vehicle only, e.g., corn oil)
-
Naled alone (multiple dose levels to determine LD50)
-
Dichlorvos alone (multiple dose levels to determine LD50)
-
Naled and Dichlorvos combination (various ratios and dose levels)
Administration: Oral gavage.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
Naled and dichlorvos are dissolved in a suitable vehicle (e.g., corn oil).
-
Animals are administered a single oral dose of the respective compounds or combination.
-
Post-administration, animals are observed for clinical signs of toxicity (e.g., tremors, salivation, lacrimation, convulsions) at regular intervals (e.g., 30 minutes, 1, 2, 4, 8, 24, and 48 hours) and mortality is recorded for up to 14 days.[3]
-
LD50 values for individual and combined exposures are calculated using probit analysis.
Biochemical Assessment of Acetylcholinesterase Inhibition and Oxidative Stress
Objective: To quantify the impact of co-exposure on key biochemical markers.
Animal Model and Groups: As described above. Doses used are typically sublethal (e.g., a fraction of the LD50).
Procedure:
-
Animals are dosed as described in the acute toxicity protocol.
-
At predetermined time points (e.g., 2, 4, 8, 24 hours) post-dosing, animals are euthanized, and blood and brain tissue are collected.
-
Acetylcholinesterase (AChE) Activity:
-
Brain tissue is homogenized in a suitable buffer.
-
AChE activity in brain homogenates and red blood cell lysates is measured spectrophotometrically using the Ellman method, which quantifies the reaction of thiocholine (produced from acetylcholine hydrolysis) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[7]
-
-
Oxidative Stress Markers:
-
Brain tissue homogenates are used to measure levels of:
-
Lipid Peroxidation (LPO): Assessed by measuring malondialdehyde (MDA) levels.
-
Reduced Glutathione (GSH): Quantified using various colorimetric assays.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activities: Measured using specific enzyme activity assay kits.[8]
-
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation of naled to dichlorvos enhances acetylcholinesterase inhibition.
Caption: Workflow for in vivo assessment of naled and dichlorvos synergistic toxicity.
Conclusion
The synergistic toxicity of naled and dichlorvos in animal models is primarily driven by the metabolic conversion of naled to the more potent acetylcholinesterase inhibitor, dichlorvos. This leads to enhanced cholinergic toxicity and is often accompanied by increased oxidative stress. While direct quantitative data on the potentiation of LD50 values is limited, the established mechanism of action and data from combined exposures with other organophosphates strongly support a greater than additive toxic effect. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuances of this synergistic interaction and to develop effective countermeasures. Future research should focus on obtaining precise quantitative data for the combined toxicity of naled and dichlorvos to better inform risk assessments and regulatory standards.
References
- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - NALED [extoxnet.orst.edu]
- 3. HEALTH EFFECTS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The effect of the insecticide dichlorvos on esterase activity extracted from the psocids, Liposcelis bostrychophila and L. entomophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of combined exposure to dichlorvos and monocrotophos on blood and brain biochemical variables in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Bioaccumulation and Bioconcentration of Naled in Fish: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naled, an organophosphate insecticide, is characterized by its rapid degradation in aquatic environments, primarily to dichlorvos (DDVP). While Naled itself exhibits a low potential for bioaccumulation in fish, its primary degradant, dichlorvos, can be temporarily absorbed. This technical guide synthesizes the available data on the bioaccumulation and bioconcentration of Naled and dichlorvos in fish. Due to a notable lack of specific quantitative bioaccumulation data for Naled in peer-reviewed literature, this document focuses on the transient accumulation of its metabolite, dichlorvos, and provides a framework for assessing organophosphate bioaccumulation based on established guidelines. The primary mechanism of toxic action for Naled and its metabolite, the inhibition of acetylcholinesterase, is also detailed.
Introduction
Naled is a non-systemic insecticide and acaricide with a short half-life in the environment.[1] Its use in agriculture and for mosquito control necessitates an understanding of its potential impact on non-target aquatic organisms, particularly fish. Bioaccumulation and bioconcentration are key toxicological endpoints for assessing the environmental risk of chemical substances. Bioconcentration refers to the accumulation of a chemical in an organism directly from the surrounding water, while bioaccumulation includes uptake from all sources, including food. The bioconcentration factor (BCF) is a critical parameter in this assessment.
While Naled is known to be moderately to very highly toxic to freshwater fish, its rapid degradation generally limits its persistence and, consequently, its potential for significant bioaccumulation.[1][2] The primary focus of concern regarding accumulation shifts to its more stable degradation product, dichlorvos.
Quantitative Data on Bioaccumulation and Bioconcentration
Table 1: Bioconcentration and Toxicokinetic Parameters for Dichlorvos (DDVP) in Fish
| Parameter | Value | Species | Tissue | Exposure Conditions | Source |
| Bioconcentration Factor (BCF) | Data Not Available | - | - | - | - |
| Uptake | Temporarily accumulates in tissue within an hour of application. | Fish (unspecified) | Tissue | Tank exposure to Naled | [2] |
| Depuration | Extremely small amounts found after seven days of exposure. | Fish (unspecified) | Tissue | Tank exposure to Naled | [2] |
Note: The table highlights the limited availability of specific BCF values for dichlorvos in fish. The information provided is qualitative, indicating transient accumulation.
Experimental Protocols for Assessing Bioconcentration in Fish
A standardized approach for determining the bioconcentration of a chemical in fish is outlined in the OECD Test Guideline 305. This protocol involves an exposure (uptake) phase followed by a depuration (elimination) phase.
Hypothetical Experimental Protocol for Naled Bioconcentration Study (based on OECD 305)
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss), Fathead Minnow (Pimephales promelas), or Zebrafish (Danio rerio).
-
Test Substance: Naled, dissolved in a suitable solvent if necessary, and introduced into the test water.
-
Exposure Phase:
-
Fish are exposed to a constant, sublethal concentration of Naled in a flow-through system.
-
The duration of the uptake phase is typically 28 days, or until a steady-state concentration in the fish tissue is reached.
-
Water and fish tissue samples are collected at regular intervals for analysis of Naled and dichlorvos concentrations.
-
-
Depuration Phase:
-
After the exposure phase, the remaining fish are transferred to a clean, Naled-free water system.
-
Fish are sampled at regular intervals to determine the rate of elimination of Naled and dichlorvos.
-
-
Analytical Method: Gas chromatography or high-performance liquid chromatography would be suitable for quantifying Naled and dichlorvos residues in water and fish tissue.
-
Data Analysis: The uptake and depuration data are used to calculate the bioconcentration factor (BCF), uptake rate constant (k₁), and depuration rate constant (k₂).
Visualization of Key Processes
Experimental Workflow for a Fish Bioconcentration Study
A generalized workflow for a fish bioconcentration study.
Signaling Pathway: Acetylcholinesterase Inhibition
Naled and its primary metabolite, dichlorvos, are organophosphates that exert their toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.
Mechanism of Naled/Dichlorvos neurotoxicity via AChE inhibition.
Discussion
The available evidence strongly suggests that Naled has a low potential to bioaccumulate in fish due to its rapid degradation in aquatic environments.[1] The focus of toxicological concern, therefore, shifts to its primary degradation product, dichlorvos. While dichlorvos has been observed to accumulate temporarily in fish tissue, it is also eliminated relatively quickly.[2] This transient accumulation means that the risk of long-term bioaccumulation and biomagnification of Naled and its primary metabolite in fish is likely low.
The primary mechanism of toxicity for Naled and dichlorvos is the inhibition of acetylcholinesterase, leading to neurotoxic effects. This is a well-understood mechanism for organophosphate insecticides.
Conclusion
References
Naled's impact on soil microbial community structure and function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naled, a non-persistent organophosphate insecticide, is utilized for the control of various agricultural and public health pests. Its rapid degradation in the soil environment is primarily mediated by microbial activity. This technical guide provides a comprehensive overview of the methodologies used to assess the impact of Naled on the structure and function of soil microbial communities. While specific quantitative data on Naled's effects are not extensively available in public literature, this document presents a framework for such an investigation, including detailed experimental protocols and illustrative data based on studies of other organophosphate pesticides. The guide also visualizes key experimental workflows and the degradation pathway of Naled, offering a foundational resource for researchers in soil microbiology, ecotoxicology, and environmental science.
Introduction
Naled (dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate) is an organophosphate insecticide that acts as a cholinesterase inhibitor, leading to the continuous firing of nerves and eventual death in target insects.[1][2] Upon introduction into the environment, Naled is characterized by its low persistence, with soil half-lives reported to be as short as 30 minutes to 1.4 hours in sandy loam soil.[1] This rapid degradation is attributed to hydrolysis, photolysis, and, significantly, the action of soil microorganisms.[1][3]
The primary degradation product of Naled is dichlorvos (DDVP), another organophosphate insecticide, which itself is a subject of environmental and health concern.[4][5] The profound influence of soil microbes on the fate of Naled underscores the importance of understanding the reciprocal relationship: the impact of Naled and its degradants on the soil microbial community's structure and function. Alterations in these microbial communities can have cascading effects on crucial ecosystem processes such as nutrient cycling, organic matter decomposition, and soil fertility.[6]
This guide synthesizes the current understanding of pesticide-microbe interactions to provide a detailed framework for assessing the specific impacts of Naled.
Quantitative Data on Microbial Community Impacts
While specific data on Naled's impact on soil microbial communities is limited, this section presents illustrative data based on the known effects of other organophosphate and broad-spectrum pesticides. These tables are intended to provide a template for the types of quantitative data that should be collected in a comprehensive study of Naled.
Table 1: Illustrative Impact of a Hypothetical Organophosphate Pesticide on Soil Microbial Biomass
| Treatment Group | Application Rate (mg/kg soil) | Microbial Biomass Carbon (µg C/g soil) | Percent Change from Control |
| Control | 0 | 450 ± 25 | - |
| Low Dose | 5 | 425 ± 30 | -5.6% |
| Recommended Field Rate | 10 | 380 ± 20 | -15.6% |
| High Dose | 50 | 290 ± 35 | -35.6% |
Table 2: Illustrative Impact of a Hypothetical Organophosphate Pesticide on Soil Enzyme Activity
| Treatment Group | Application Rate (mg/kg soil) | Dehydrogenase Activity (µg TPF/g soil/24h) | Urease Activity (µg NH4-N/g soil/2h) | Phosphatase Activity (µg pNP/g soil/h) |
| Control | 0 | 15.2 ± 1.8 | 85.6 ± 7.2 | 210.4 ± 15.5 |
| Low Dose | 5 | 14.1 ± 2.1 | 80.3 ± 6.8 | 198.7 ± 18.2 |
| Recommended Field Rate | 10 | 11.5 ± 1.5 | 65.2 ± 5.9 | 165.3 ± 14.1 |
| High Dose | 50 | 7.8 ± 1.1 | 42.1 ± 4.5 | 112.9 ± 10.8 |
Table 3: Illustrative Changes in Relative Abundance of Key Bacterial Phyla Following Hypothetical Organophosphate Application (16S rRNA Sequencing Data)
| Phylum | Control (%) | Low Dose (%) | Recommended Field Rate (%) | High Dose (%) |
| Proteobacteria | 35.2 | 38.9 | 45.1 | 52.3 |
| Acidobacteria | 20.1 | 18.5 | 15.3 | 11.2 |
| Actinobacteria | 15.8 | 14.2 | 11.9 | 8.7 |
| Bacteroidetes | 8.5 | 9.1 | 10.2 | 12.5 |
| Firmicutes | 5.3 | 4.8 | 3.9 | 2.9 |
| Others | 15.1 | 14.5 | 13.6 | 12.4 |
Experimental Protocols
This section details the methodologies required to generate the quantitative data presented above.
Soil Sampling and Preparation
-
Site Selection: Choose a site with no recent history of pesticide application.
-
Sample Collection: Collect topsoil (0-15 cm depth) from multiple points in a randomized or grid pattern.
-
Homogenization: Combine the subsamples to create a single composite sample. Sieve the soil through a 2 mm mesh to remove stones and large organic debris.
-
Acclimation: Pre-incubate the soil at a constant temperature (e.g., 25°C) and moisture content (e.g., 60% of water-holding capacity) for one week to allow the microbial community to stabilize.
Naled Application and Incubation
-
Pesticide Solutions: Prepare stock solutions of Naled in a suitable solvent (e.g., acetone).
-
Treatment Groups: Establish multiple treatment groups, including a control (solvent only), the recommended field application rate, and multiples of this rate (e.g., 5x, 10x) to assess dose-dependent effects.
-
Application: Apply the Naled solutions to the soil and mix thoroughly to ensure even distribution.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature and moisture level for a defined period (e.g., 30, 60, 90 days), with periodic sampling.
Analysis of Naled and Dichlorvos Residues
-
Extraction: Extract Naled and dichlorvos from soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
Cleanup: Use solid-phase extraction (SPE) to remove interfering substances from the extract.
-
Quantification: Analyze the cleaned extracts using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) for sensitive and specific quantification.
Soil Microbial Biomass Measurement
-
Chloroform Fumigation-Extraction: This is a standard method for determining microbial biomass carbon (MBC).
-
Procedure:
-
One subsample of soil is fumigated with ethanol-free chloroform for 24 hours to lyse microbial cells.
-
A non-fumigated control subsample is processed concurrently.
-
Both fumigated and non-fumigated samples are extracted with a salt solution (e.g., 0.5 M K₂SO₄).
-
The amount of organic carbon in the extracts is determined using a total organic carbon (TOC) analyzer.
-
MBC is calculated as the difference in extractable carbon between the fumigated and non-fumigated samples, divided by a correction factor (kEC).
-
Soil Enzyme Activity Assays
-
Dehydrogenase Activity:
-
Principle: Measures the overall oxidative activity of the microbial community.
-
Method: Incubate soil with 2,3,5-triphenyltetrazolium chloride (TTC), which is reduced by dehydrogenases to triphenyl formazan (TPF). The red-colored TPF is then extracted with methanol and quantified spectrophotometrically.
-
-
Urease Activity:
-
Principle: Measures the hydrolysis of urea to ammonia, a key step in nitrogen cycling.
-
Method: Incubate soil with a urea solution. The amount of ammonium released is quantified colorimetrically using the indophenol blue method.
-
-
Phosphatase Activity:
-
Principle: Measures the hydrolysis of organic phosphorus compounds to inorganic phosphate.
-
Method: Incubate soil with p-nitrophenyl phosphate (pNPP). The resulting p-nitrophenol (pNP) is quantified spectrophotometrically after extraction with a basic solution.
-
Soil Microbial Community Structure Analysis (16S rRNA Gene Sequencing)
-
DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA isolation kit.
-
PCR Amplification: Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., SILVA, Greengenes).
-
Analyze the diversity (alpha and beta diversity) and relative abundance of different microbial taxa across the treatment groups.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing Naled's impact on soil microbes.
Naled Degradation Pathway in Soil
Caption: Simplified degradation pathway of Naled in the soil environment.
Conclusion
The assessment of Naled's impact on soil microbial communities is crucial for a comprehensive understanding of its environmental footprint. While direct quantitative data remains sparse, the methodologies outlined in this technical guide provide a robust framework for future research. By employing techniques to measure microbial biomass, enzyme activity, and community structure, scientists can elucidate the dose-dependent and temporal effects of Naled and its primary degradant, dichlorvos. Such studies are essential for developing accurate ecological risk assessments and for promoting sustainable agricultural practices that safeguard soil health. The provided workflows and illustrative data serve as a valuable resource for researchers initiating investigations into the complex interactions between this widely used insecticide and the soil microbiome.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ir.govtsciencecollegedurg.ac.in [ir.govtsciencecollegedurg.ac.in]
- 3. Changes in soil microbial communities after exposure to neonicotinoids: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Technologies for Degradation of Dichlorvos: A Review [wisdomlib.org]
- 5. Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of pesticides on soil health: identification of key soil microbial indicators for ecotoxicological assessment strategies through meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Historical review of Naled use in public health vector control
An In-depth Technical Guide
This technical guide provides a comprehensive historical review of the use of Naled, an organophosphate insecticide, in public health vector control programs. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its efficacy, environmental fate, non-target effects, and the evolution of its application. This document summarizes key quantitative data, outlines experimental protocols for its evaluation, and visualizes important biological and experimental processes.
Introduction
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is an organophosphate insecticide first registered for use in the United States in 1959.[1][2] It has been a significant tool in public health for controlling adult mosquito populations, particularly those carrying diseases such as Zika, dengue, and chikungunya.[3][4] Naled is also used in agriculture to control various insect pests on crops.[1][5] For mosquito abatement, it is most commonly applied as an ultra-low volume (ULV) aerial spray, which allows for the treatment of large areas with a small amount of active ingredient.[3][4][6] The maximum application rate for both ground and aerial application for mosquito control is typically around 1.6 ounces of active ingredient per acre.[7][8]
Mode of Action
As an organophosphate insecticide, Naled's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[7][8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, Naled causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately the death of the insect.[9] This overstimulation of the nervous system results in respiratory paralysis.[7]
Efficacy in Vector Control
Naled has been demonstrated to be effective against a variety of mosquito species. Its efficacy is often evaluated through laboratory bioassays and field trials using caged mosquitoes.
Table 1: Efficacy of Naled Against Mosquito Species
| Species | Application Rate (fl oz/acre) | Mortality (%) | Study Location | Year |
| Anopheles quadrimaculatus | 0.125 | 14 | Jacksonville, FL | 2003 |
| Anopheles quadrimaculatus | 0.25 | 80 | Jacksonville, FL | 2003 |
| Anopheles quadrimaculatus | 0.5 | 99 | Jacksonville, FL | 2003 |
| Aedes taeniorhynchus | 0.75 (as Trumpet EC, 78% naled) | Effective (specific % not stated) | Key Largo, FL | 2006-2008 |
| Aedes aegypti | Not specified | Highly susceptible | Puerto Rico (14 populations) | 2016 |
Source: Brown et al., 2006; Zhong et al., 2010; EPA, 2017.
While effective in the short-term, some studies have noted that repeated applications may not lead to long-term suppression of mosquito populations. For instance, a study in central New York observed a 15-fold increase in the population of Culiseta melanura, a primary vector of Eastern Equine Encephalitis virus, over 11 years of Naled spraying.[10]
Environmental Fate and Non-Target Effects
Naled is known for its relatively rapid degradation in the environment, with more than 90% breaking down within 30 hours.[7][8] Its primary degradation product is dichlorvos (DDVP), another organophosphate insecticide.[11] Studies have detected both Naled and DDVP in water samples shortly after aerial applications, with concentrations sometimes exceeding aquatic life benchmarks for invertebrates.[12][13] However, these compounds are typically not detected in water more than a day after application.[12][13]
The use of Naled has raised concerns regarding its impact on non-target organisms, particularly beneficial insects and aquatic invertebrates.
Table 2: Toxicity of Naled to Non-Target Organisms
| Organism | Toxicity Metric | Value | Notes |
| Honey Bee (Apis mellifera) | LD50 (direct contact) | 0.48 µ g/bee | Highly toxic |
| Freshwater Invertebrates (e.g., water fleas, stoneflies) | - | Very highly toxic | - |
| Freshwater Fish | - | Moderately to very highly toxic | - |
| Birds (Mallard) | Chronic Exposure | Reduction in egg production and survival | - |
| Miami Blue Butterfly (Cyclargus thomasi bethunebakeri) Larvae | Field Trials | Significantly reduced survival in spray zone | Mortality attributed to excess Naled residues |
Source: National Pesticide Information Center; Zhong et al., 2010.
Experimental Protocols
The evaluation of Naled's efficacy and environmental impact involves a range of standardized experimental protocols.
Efficacy Testing (Caged Mosquito Bioassay)
A common method for assessing the efficacy of aerial spraying is the use of caged mosquitoes.
-
Mosquito Rearing: A susceptible strain of the target mosquito species is reared in a laboratory under controlled conditions.
-
Cage Placement: Adult mosquitoes are placed in bioassay cages. These cages are then strategically placed within the target spray zone, in a drift zone, and in a control zone not exposed to the spray.[14]
-
Application: The aerial ULV application of Naled is conducted according to the desired operational parameters.
-
Mortality Assessment: The mortality of the caged mosquitoes is assessed at specific time points post-application (e.g., 1, 4, and 12 hours).[15] Mortality in the treatment groups is corrected for any mortality observed in the control group.
Environmental Sample Analysis (Naled and Dichlorvos)
The analysis of Naled and its primary metabolite, dichlorvos (DDVP), in environmental samples is crucial for assessing exposure and environmental fate.
-
Sample Collection:
-
Sample Preparation:
-
Air: The pesticides are recovered from the resin by eluting with an organic solvent such as ethyl acetate.[3]
-
Water: Samples may be filtered and then subjected to solid-phase extraction (SPE) to concentrate the analytes.[9]
-
Biota: Samples are homogenized and extracted with an appropriate solvent.[9]
-
-
Analytical Method:
-
The extracts are typically analyzed using gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS).[3][6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used for water and biota samples.[9]
-
The limits of quantitation for Naled and DDVP can be in the low microgram per cubic meter (µg/m³) range for air and nanogram per liter (ng/L) for water.[3][6][9]
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Naled at the synaptic cleft.
Caption: Mechanism of Naled's neurotoxicity via acetylcholinesterase inhibition.
Experimental Workflow: Naled Residue Analysis in Water
This diagram outlines the typical workflow for analyzing Naled and DDVP residues in water samples.
Caption: Workflow for the analysis of Naled and DDVP in water samples.
Conclusion
Naled has been a widely used and effective tool for the control of adult mosquito populations in public health for over six decades. Its mode of action as an acetylcholinesterase inhibitor provides rapid knockdown of target vector species. However, its use is not without controversy, primarily due to concerns about its potential impacts on non-target organisms and the environment. A thorough understanding of its efficacy, environmental fate, and toxicological profile, as outlined in this guide, is essential for its responsible and effective use in integrated vector management programs. Continuous monitoring and research are necessary to mitigate risks and ensure that its application in public health remains a net benefit.
References
- 1. youtube.com [youtube.com]
- 2. Naled General Fact Sheet [npic.orst.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. keysmosquito.org [keysmosquito.org]
- 5. unifr.ch [unifr.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. Field assessment of Naled and its primary degradation product (dichlorvos) in aquatic ecosystems following aerial ultra-low volume application for mosquito control [pubs.usgs.gov]
- 14. Aerial ultra-low-volume application of naled: impact on nontarget imperiled butterfly larvae (Cyclargus thomasi bethunebakeri) and efficacy against adult mosquitoes (Aedes taeniorhynchus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Physicochemical properties and chemical structure of Naled
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naled, an organophosphate insecticide, has been utilized for decades for the control of various agricultural and public health pests. A thorough understanding of its physicochemical properties and chemical structure is paramount for assessing its environmental fate, toxicological profile, and for the development of safer and more effective alternatives. This guide provides a comprehensive overview of the core physicochemical characteristics of Naled, its chemical structure, and its stability. Detailed methodologies for key experimental determinations are outlined, and its mechanism of action and degradation pathway are visually represented to facilitate a deeper understanding.
Chemical Identity and Structure
Naled, chemically known as (1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate, is a synthetic organophosphorus compound.[1][2] Its structure is characterized by a dimethyl phosphate group attached to a halogenated ethyl moiety.
-
IUPAC Name: (1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate[1]
-
SMILES Notation: COP(=O)(OC)OC(C(Cl)(Cl)Br)Br[2]
The presence of bromine and chlorine atoms significantly influences its reactivity and biological activity.
Physicochemical Properties
The physicochemical properties of Naled are critical in determining its behavior in various environmental and biological systems. A summary of these properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 380.78 g/mol | [1][3][5][6] |
| Physical State | White solid or colorless to straw-colored liquid | [1][2] |
| Melting Point | 26.5-27.5 °C (80.6 °F) | [1][2][3][5] |
| Boiling Point | Decomposes; 110 °C at 0.5 mmHg | [2][4][5] |
| Water Solubility | Insoluble; <1 mg/L at 20 °C | [1][3][8] |
| Vapor Pressure | 0.0002 mmHg at 20 °C | [2][8] |
| Octanol-Water Partition Coefficient (log Kow) | 1.38 | [1] |
| Density | 1.96 g/mL at 25 °C | [2] |
Experimental Protocols
The determination of the physicochemical properties of a compound like Naled requires standardized and validated experimental protocols. The following sections outline the general methodologies for key parameters.
Determination of Melting Point
The melting point of Naled can be determined using the capillary method as described in the United States Pharmacopeia (USP) <741> or the OECD Guideline 102 .
Principle: A small, finely powdered sample of Naled is packed into a capillary tube and heated in a controlled manner. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
-
Capillary tubes, sealed at one end.
Procedure:
-
A small amount of dry Naled is introduced into a capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate, and the temperature is observed.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.
Determination of Boiling Point
Due to its thermal instability, the boiling point of Naled is determined under reduced pressure. A general procedure for determining the boiling point of a liquid at reduced pressure is as follows:
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. By reducing the pressure, the boiling point is lowered, preventing decomposition.
Apparatus:
-
Distillation apparatus suitable for vacuum distillation, including a round-bottom flask, a condenser, a receiving flask, and a connection to a vacuum pump.
-
A manometer to measure the pressure.
-
A thermometer to measure the vapor temperature.
Procedure:
-
A sample of Naled is placed in the distillation flask.
-
The apparatus is assembled, and the pressure is reduced to the desired level (e.g., 0.5 mmHg).
-
The sample is heated gently.
-
The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point at that pressure.
Determination of Water Solubility
The water solubility of Naled can be determined using the Column Elution Method as described in OECD Guideline 105 .
Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of Naled in the eluate is measured over time until it reaches a plateau, which represents the water solubility.
Apparatus:
-
Chromatography column.
-
Inert support material (e.g., glass beads, silica gel).
-
A pump to deliver water at a constant flow rate.
-
An analytical instrument to measure the concentration of Naled in the eluate (e.g., HPLC-UV).
Procedure:
-
The support material is coated with an excess of Naled.
-
The coated material is packed into the chromatography column.
-
Water is pumped through the column at a low, constant flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of Naled in each fraction is determined.
-
The water solubility is the plateau concentration reached.
Determination of Vapor Pressure
The vapor pressure of Naled can be determined using the Gas Saturation Method as described in OECD Guideline 104 .
Principle: A stream of an inert gas is passed over the substance at a known temperature and flow rate, allowing the gas to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, and from this, the vapor pressure is calculated.
Apparatus:
-
A system for generating a controlled flow of an inert gas (e.g., nitrogen).
-
A thermostatically controlled chamber to hold the sample.
-
A trapping system to collect the vaporized substance (e.g., a cold trap or a sorbent tube).
-
An analytical method to quantify the amount of trapped Naled.
Procedure:
-
A sample of Naled is placed in the thermostatically controlled chamber.
-
A controlled flow of inert gas is passed over the sample for a known period.
-
The vaporized Naled is collected in the trapping system.
-
The amount of Naled in the trap is quantified.
-
The vapor pressure is calculated based on the amount of substance collected, the volume of gas passed, and the temperature.
Determination of Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient of Naled can be determined using the Shake Flask Method as described in OECD Guideline 107 .
Principle: A solution of Naled in either n-octanol or water is mixed with the other immiscible solvent in a vessel. The mixture is shaken until equilibrium is reached. The concentrations of Naled in the two phases are then measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Apparatus:
-
Separatory funnels or other suitable vessels.
-
A mechanical shaker.
-
An analytical instrument to measure the concentration of Naled in both phases (e.g., GC-MS or HPLC-UV).
Procedure:
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of Naled is dissolved in either the n-octanol or water phase.
-
The two phases are mixed in a vessel and shaken for a sufficient time to reach equilibrium.
-
The mixture is allowed to separate, and the two phases are carefully sampled.
-
The concentration of Naled in each phase is determined.
-
The log Kow is calculated as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Chemical Properties and Stability
Naled is stable under anhydrous conditions but is susceptible to degradation in the presence of water, alkali, and certain metals.[2] It is also degraded by sunlight.[1] In the presence of metals and reducing agents, Naled can lose bromine and be converted to dichlorvos (DDVP), another organophosphate insecticide.[1][3] This degradation is a key consideration for its environmental persistence and toxicological profile.
Mechanism of Action
Like other organophosphate insecticides, Naled exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1][7]
AChE is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, Naled causes an accumulation of acetylcholine, leading to continuous stimulation of nerve receptors, resulting in paralysis and death of the target pest.
Degradation Pathway
Naled is known to degrade in the environment, with one of the primary degradation products being dichlorvos (DDVP).[9] This transformation involves the debromination of the Naled molecule.
The degradation of Naled to the more volatile and potent insecticide dichlorvos is a significant factor in its overall environmental and health impact.
Synthesis of Naled
The synthesis of Naled typically involves the reaction of trimethyl phosphite with 2,2-dichloro-1,1,2-tribromoethane. A general workflow for a laboratory-scale synthesis is outlined below.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, chemical structure, stability, mechanism of action, and degradation of Naled. The summarized data and outlined experimental protocols offer a valuable resource for researchers and professionals in the fields of environmental science, toxicology, and drug development. A thorough understanding of these fundamental characteristics is essential for the responsible management of this insecticide and for the innovation of new pest control solutions.
References
- 1. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. oecd.org [oecd.org]
- 4. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]
- 5. nanopartikel.info [nanopartikel.info]
- 6. CHM1020L Online Manual [chem.fsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis, Purification, and Analytical Reference Standards of Naled
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and analytical reference standards of Naled, an organophosphate insecticide. The information is intended for researchers, scientists, and professionals involved in drug development and pesticide analysis.
Introduction to Naled
Naled, chemically known as (1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate, is a non-systemic insecticide and acaricide with both contact and stomach action.[1] It is primarily used in agriculture for crop protection and in public health for mosquito control.[2] Naled is characterized by its rapid degradation in the environment.[3] A key aspect of its chemistry is its degradation to dichlorvos (DDVP), another organophosphate insecticide, which is a significant consideration in toxicological and environmental assessments.[2][3]
Table 1: Physicochemical Properties of Naled
| Property | Value | Reference |
| IUPAC Name | (1,2-dibromo-2,2-dichloroethyl) dimethyl phosphate | [1] |
| CAS Number | 300-76-5 | [1] |
| Molecular Formula | C4H7Br2Cl2O4P | [1] |
| Molecular Weight | 380.78 g/mol | [1] |
| Appearance | Colorless to white solid or straw-colored liquid | [1] |
| Melting Point | 26.5-27.5 °C | |
| Boiling Point | 110 °C at 0.5 mmHg | |
| Solubility | Insoluble in water; soluble in many organic solvents | [1] |
Synthesis of Naled
The synthesis of Naled can be approached through two primary routes: the bromination of Dichlorvos (DDVP) and the condensation of dimethyl hydrogen phosphate with 1,2-dibromo-2,2-dichloroethanol.
Synthesis via Bromination of Dichlorvos (DDVP)
This is a common industrial method for producing Naled.
Experimental Protocol:
-
Reaction Setup: A solution of Dichlorvos (DDVP) in an inert solvent, such as carbon tetrachloride or chloroform, is prepared in a reaction vessel equipped with a stirrer, thermometer, and a dropping funnel.
-
Bromination: Elemental bromine is added dropwise to the DDVP solution while maintaining the reaction temperature between 0 and 5 °C. The reaction is typically carried out in the dark to prevent free-radical side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to ensure the complete conversion of DDVP.
-
Work-up: Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.
-
Solvent Removal: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Naled.
Diagram 1: Synthesis of Naled from DDVP
Caption: Reaction scheme for the synthesis of Naled via bromination of DDVP.
Synthesis via Condensation Reaction
This method involves the reaction of a phosphorus-containing compound with a halogenated alcohol.
Experimental Protocol:
-
Reactant Preparation: Dimethyl hydrogen phosphate and 1,2-dibromo-2,2-dichloroethanol are the key starting materials.[1]
-
Condensation: The condensation reaction is typically carried out in the presence of a coupling agent, such as a carbodiimide, or by converting one of the reactants into a more reactive intermediate. The reaction is performed in an aprotic solvent.
-
Reaction Conditions: The reaction temperature and time are optimized to maximize the yield of Naled while minimizing side product formation.
-
Work-up and Purification: The work-up procedure involves filtration to remove any precipitated by-products, followed by extraction and solvent removal. The crude product is then purified as described in the purification section.
Diagram 2: General Workflow for Naled Synthesis
Caption: A logical workflow for the synthesis and purification of Naled.
Purification of Naled
Purification of the crude Naled product is essential to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the scale of the synthesis and the desired purity of the final product.
Recrystallization
Recrystallization is a common technique for purifying solid organic compounds.
Experimental Protocol:
-
Solvent Selection: A suitable solvent for recrystallization is one in which Naled is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of a polar and a non-polar solvent, such as ethanol-water or hexane-ethyl acetate, can be effective.[4][5]
-
Dissolution: The crude Naled is dissolved in a minimal amount of the hot solvent to form a saturated solution.
-
Decolorization: If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: The purified Naled crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying larger quantities of Naled or for separating it from impurities with similar solubility.[6]
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: Silica gel is a commonly used stationary phase. The mobile phase (eluent) is chosen based on the polarity of Naled and the impurities. A gradient of hexane and ethyl acetate is often effective for eluting organophosphate compounds.
-
Column Packing: A glass column is packed with a slurry of silica gel in the initial, less polar eluent.
-
Sample Loading: The crude Naled is dissolved in a minimal amount of the eluent and loaded onto the top of the column.
-
Elution: The column is eluted with the mobile phase, gradually increasing the polarity to separate the components.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing pure Naled.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield purified Naled.
Table 2: Purification Methodologies for Naled
| Method | Key Parameters | Advantages | Disadvantages |
| Recrystallization | Solvent system, Cooling rate | Simple, cost-effective for solid products | May not be suitable for all impurity profiles |
| Column Chromatography | Stationary phase, Mobile phase gradient | High resolution, suitable for complex mixtures | More time-consuming and requires more solvent |
Analytical Reference Standards
High-purity Naled is required as an analytical reference standard for various applications, including pesticide residue analysis, quality control of formulations, and toxicological studies.
Preparation and Certification
Analytical reference standards of Naled are typically prepared by synthesizing the compound and then purifying it to a high degree using a combination of the methods described above. The purity is then rigorously assessed and certified. Commercial suppliers also provide certified reference materials (CRMs).
Characterization and Analytical Data
The identity and purity of a Naled reference standard are confirmed using a variety of spectroscopic and chromatographic techniques.
Table 3: Analytical Data for Naled Reference Standard
| Technique | Key Observations and Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.68-6.71 (m, 1H, -CHBr-), 3.89-3.93 (m, 6H, 2 x -OCH₃)[1] |
| ¹³C NMR (100.4 MHz, CDCl₃) | δ 55.35-55.51 (m, -OCH₃), 81.06-81.19 (m, -CCl₂-), 85.17-85.22 (m, -CHBr-)[1] |
| Mass Spectrometry (EI) | Key fragments (m/z): 379 (M+), 300, 221, 125, 109, 79 |
| Infrared (IR) Spectroscopy | Key peaks (cm⁻¹): ~2960 (C-H stretch), ~1270 (P=O stretch), ~1030 (P-O-C stretch), ~770 (C-Cl stretch), ~650 (C-Br stretch) |
Diagram 3: Analytical Workflow for Naled Characterization
Caption: Workflow for the characterization of a Naled analytical reference standard.
Conclusion
This technical guide has provided a detailed overview of the synthesis, purification, and analytical reference standards of Naled. The synthesis can be achieved through established chemical routes, and the resulting product can be purified to a high degree using standard laboratory techniques. The availability of well-characterized analytical reference standards is crucial for accurate and reliable analysis of this important insecticide. The methodologies and data presented herein serve as a valuable resource for professionals in the fields of chemical synthesis, pesticide analysis, and drug development.
References
- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
Sublethal Effects of Naled Exposure on Pollinator Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naled, an organophosphate insecticide, is utilized for mosquito control but poses a significant risk to non-target insects, including essential pollinators. While acute toxicity leading to mortality is a primary concern, sublethal exposure can elicit a range of behavioral and physiological effects that may impair individual fitness and colony health. This technical guide synthesizes the current understanding of the sublethal effects of Naled and other organophosphates on pollinator behavior, provides detailed experimental protocols for assessing these effects, and illustrates the underlying neurotoxic mechanism. Due to a notable gap in public research specifically detailing the sublethal behavioral impacts of Naled, this guide draws upon data from Naled's effects on colony-level metrics and extrapolates potential behavioral consequences from studies on organophosphates with the same mode of action.
Naled's Mode of Action: Acetylcholinesterase Inhibition
Naled, like other organophosphate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][2] In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to transmit a nerve impulse, and is then rapidly broken down by AChE to terminate the signal.[3][4] Naled's active metabolite, dichlorvos, binds to AChE, preventing it from hydrolyzing ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron.[5] This hyperexcitation disrupts normal nerve function, leading to a range of effects from uncoordinated movement to, at high doses, paralysis and death.[2]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of a cholinergic synapse and its disruption by an acetylcholinesterase inhibitor like Naled.
Caption: Cholinergic synapse function and inhibition by Naled.
Quantitative Data on Naled Exposure
While specific studies on the sublethal behavioral effects of Naled are limited, research has quantified its impact on honey bee mortality and colony productivity.
Table 1: Effects of Aerial Naled Application on Honey Bee (Apis mellifera) Mortality
| Naled Deposition (µg/m²) | Pre-Spray Mortality (dead bees/hive) | Post-Spray Mortality (dead bees/hive, within 24h) | Study |
| 2,818 - 7,101 | 0 - 39 | 9 - 200 | Zhong et al. (2003)[6] |
| 1,435 | 2 - 9 | 5 - 36 | Zhong et al. (2004) |
| > 2,000 | - | > 100 (substantial mortality) | Zhong et al. (2004) |
| < 850 | - | - | Zhong et al. (2004) |
Table 2: Effects of Aerial Naled Application on Honey Bee (Apis mellifera) Colony Productivity
| Exposure Condition | Average Honey Yield per Hive | Statistical Significance | Study |
| Naled-exposed hives | Significantly lower than unexposed hives | p < 0.05 | Zhong et al. (2003)[6] |
| Naled-exposed hives | Not significantly reduced at end of season | - | Zhong et al. (2004) |
Note: The differing results in honey yield between the two studies may be attributable to variations in application methods (flat-fan vs. high-pressure nozzles) and deposition levels.
Sublethal Behavioral Effects of Organophosphate Exposure
Given Naled's mechanism of action as an AChE inhibitor, it is probable that sublethal exposure will disrupt behaviors reliant on precise neurological function. Studies on other organophosphates have demonstrated such effects.
-
Learning and Memory: The cholinergic system is integral to learning and memory in insects.[7] Exposure to organophosphates like coumaphos has been shown to impair olfactory learning and memory formation in honey bees.[5] This can reduce foraging efficiency, as bees may be slower to learn which flowers are rewarding and may have difficulty remembering the location of profitable food sources.
-
Motor Function and Foraging Behavior: Sublethal exposure to AChE inhibitors can alter motor function in honey bees, leading to increased grooming and impaired righting reflexes.[1][8] Such motor deficits could translate to difficulties in flight, flower handling, and navigation, ultimately reducing the success of foraging trips.[9] While direct evidence for Naled is lacking, these findings for other organophosphates suggest a high potential for similar impacts.
Experimental Protocols
To assess the sublethal behavioral effects of Naled, standardized and replicable experimental protocols are essential. The following are detailed methodologies for key assays.
Proboscis Extension Response (PER) Assay for Olfactory Learning and Memory
The PER assay is a well-established method for evaluating classical conditioning in honey bees and is highly sensitive to the effects of neurotoxicants.[10]
Objective: To determine if sublethal Naled exposure impairs a bee's ability to learn and remember an association between an odor (Conditioned Stimulus, CS) and a sugar reward (Unconditioned Stimulus, US).
Methodology:
-
Bee Collection and Preparation: Forager bees are collected from the entrance of a hive. They are then chilled on ice to induce immobilization and harnessed in individual holders (e.g., small tubes or modified pipette tips) that restrain their bodies but leave their heads and antennae free to move.[11]
-
Acclimation and Pre-Screening: Harnessed bees are allowed to acclimate for at least one hour. Their baseline response to the US is then tested by touching one antenna with a sucrose solution (e.g., 50% w/v). Bees that do not extend their proboscis are not included in the experiment.[12]
-
Exposure: Bees are fed a controlled dose of Naled in a sucrose solution. A control group receives the sucrose solution with the same solvent but without Naled.
-
Conditioning Trials: A bee is placed in an apparatus that delivers a controlled puff of an odorant (CS) for a few seconds. Towards the end of the odor presentation, the bee's antennae are touched with the sucrose solution (US), eliciting the PER. This pairing of CS and US is repeated multiple times with an inter-trial interval.[13] A positive conditioned response is recorded if the bee extends its proboscis in response to the odor before the sucrose reward is presented.[13]
-
Memory Testing: To assess short-term and long-term memory, bees are presented with the CS alone at various time points after conditioning (e.g., 1 hour and 24 hours). The percentage of bees in each treatment group that respond with a PER is recorded.[5]
RFID Tracking for Foraging Behavior Analysis
Radio-Frequency Identification (RFID) technology allows for the continuous monitoring of individual bee foraging activity without disrupting the colony.[14]
Objective: To quantify the effects of sublethal Naled exposure on foraging duration, frequency, and success.
Methodology:
-
Colony Preparation and Exposure: Several honey bee or bumble bee colonies are established. Treatment colonies are provided with a sucrose feeder containing a sublethal concentration of Naled, while control colonies receive a similar feeder without the insecticide.
-
RFID Tagging: A subset of forager bees from each colony is captured, and a small RFID tag is glued to the dorsal side of their thorax.[14]
-
Monitoring: The entrance of each hive is fitted with RFID readers that record the time and identity of each tagged bee as it enters or leaves the colony.[14]
-
Data Analysis: The collected data can be used to calculate several foraging metrics for individual bees in both treatment and control groups, including:
-
Duration of individual foraging trips.
-
Total number of foraging trips per day.
-
Time of day of foraging activity.
-
-
Pollen Analysis (Optional): Returning foragers can be captured to analyze the size and composition of their pollen loads, providing a measure of foraging success.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an experiment investigating the sublethal effects of Naled on pollinator behavior.
Caption: General workflow for assessing sublethal pesticide effects.
Conclusion and Future Directions
The available evidence on Naled and related organophosphate compounds indicates a significant potential for sublethal exposure to adversely affect pollinator behavior. While direct mortality and reduced honey production have been quantified for Naled, further research is critically needed to specifically delineate its impact on learning, memory, and foraging efficiency.[6] The neurotoxic mechanism of acetylcholinesterase inhibition strongly suggests that such behavioral impairments are likely.[1][2]
For researchers and drug development professionals, understanding these sublethal effects is crucial for developing more targeted and less environmentally damaging pest control solutions. The experimental protocols outlined in this guide provide a robust framework for future investigations into the specific behavioral toxicology of Naled and other novel compounds. A deeper understanding of these subtle yet significant impacts will be vital for protecting pollinator populations and ensuring the stability of the ecosystems and agricultural systems that depend on them.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Exposure to multiple cholinergic pesticides impairs olfactory learning and memory in honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Food for Thought: Honeybee Foraging, Memory, and Acetylcholine [ouci.dntb.gov.ua]
- 8. Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Proboscis Extension Response Protocol for Investigating Behavioral Plasticity in Insects: Application to Basic, Biomedical, and Agricultural Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.4. Proboscis Extension Reflex (PER) Test [bio-protocol.org]
- 13. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 14. youtube.com [youtube.com]
Naled's Potential for Groundwater Contamination: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the potential for groundwater contamination by the organophosphate insecticide, Naled. The document synthesizes available data on Naled's environmental fate, mobility, and degradation, with a particular focus on its primary breakdown product, dichlorvos (DDVP).
Executive Summary
Naled is an organophosphate insecticide characterized by its rapid degradation in the environment. Its potential to directly contaminate groundwater is considered low due to its very short half-life in both soil and water. However, a comprehensive assessment must include the environmental behavior of its principal and more mobile degradation product, dichlorvos (DDVP). While DDVP also degrades relatively quickly, its higher mobility in soil presents a potential, albeit generally low, risk for groundwater contamination under certain conditions. This whitepaper examines the key physicochemical properties, environmental degradation kinetics, and mobility of both Naled and dichlorvos to provide a thorough understanding of the potential risks to groundwater resources.
Physicochemical Properties and Environmental Fate
The potential for a pesticide to leach into groundwater is governed by its chemical and physical properties, particularly its water solubility, soil sorption characteristics, and persistence in the environment.
Quantitative Data Summary
The following tables summarize key quantitative data for Naled and its primary degradation product, dichlorvos.
Table 1: Physicochemical Properties of Naled and Dichlorvos
| Property | Naled | Dichlorvos | Source(s) |
| Molecular Formula | C4H7Br2Cl2O4P | C4H7Cl2O4P | [1][2] |
| Molecular Weight ( g/mol ) | 380.78 | 220.98 | [1][2] |
| Water Solubility (mg/L) | 1.5 | ~10,000 | [1][2] |
| Vapor Pressure (mm Hg at 25°C) | 2.0 x 10⁻⁴ | 0.012 | [1][2] |
| Henry's Law Constant (atm·m³/mol) | 6.5 x 10⁻⁵ | 5.0 x 10⁻³ | [1] |
Table 2: Environmental Degradation Half-Life of Naled
| Medium | Condition | Half-Life | Source(s) |
| Soil | Aerobic | 8 hours | [3] |
| Water | pH 7, 23°C, dark | 20 hours | [4] |
| Water | pH 7, 23°C, light | 15 minutes | [4] |
| Water | pH 9 | Rapid | [1] |
| Surface | - | 1.4 - 8 hours | [4] |
Table 3: Environmental Degradation Half-Life of Dichlorvos
| Medium | Condition | Half-Life | Source(s) |
| Soil | Aerobic | 2.3 - 8.0 hours | [3] |
| Water | pH 7, 23°C, dark | ~7 days | [4] |
| Water | pH 7, light | < 67 minutes | [4] |
Table 4: Soil Sorption Coefficients of Naled and Dichlorvos
| Compound | Koc (mL/g) | Mobility Classification | Source(s) |
| Naled | 180 - 344 | Moderate | [1] |
| Dichlorvos | 47 - 50 | High to Very High | [2] |
Degradation Pathway of Naled
Naled degrades in the environment primarily through hydrolysis and photolysis. The principal degradation pathway involves the formation of dichlorvos (DDVP).[5]
Figure 1: Simplified degradation pathway of Naled to Dichlorvos.
Experimental Protocols
The assessment of Naled's groundwater contamination potential relies on robust analytical methodologies to detect and quantify its presence and that of its degradates in environmental matrices.
Analysis of Naled and Dichlorvos in Water
Objective: To determine the concentration of Naled and dichlorvos in water samples.
Methodology: Gas Chromatography with Mass Spectrometry (GC-MS) or a Nitrogen-Phosphorus Detector (NPD).
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of a 1-liter water sample to neutral (pH 7) to minimize hydrolysis during extraction.[6]
-
Add sodium chloride to the sample to increase the ionic strength and enhance the partitioning of the analytes into the organic solvent.[6]
-
Extract the sample with dichloromethane or a similar organic solvent in a separatory funnel.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC):
-
Injector: Splitless mode.
-
Column: A 30m x 0.25mm ID, 0.25µm film thickness, mid-polarity column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 180°C at 20°C/minute.
-
Ramp to 280°C at 10°C/minute, hold for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ions to Monitor: Specific quantifier and qualifier ions for both Naled and dichlorvos would be selected based on their mass spectra.
-
Soil Column Leaching Study (Adapted from OECD Guideline 312)
Objective: To assess the mobility of Naled and dichlorvos in soil and their potential to leach to groundwater.
Methodology:
-
Column Preparation:
-
Pack glass columns with sieved soil representative of the area of interest.
-
Saturate the soil columns with a solution of 0.01 M calcium chloride to simulate rainfall.[7]
-
-
Application:
-
Apply a known concentration of radiolabeled (e.g., ¹⁴C) Naled to the surface of the soil columns. The use of a radiolabel allows for a complete mass balance determination.[7]
-
-
Leaching:
-
Simulate rainfall by applying a continuous flow of 0.01 M calcium chloride to the top of the columns for a defined period (e.g., 48 hours).[7]
-
-
Sample Collection and Analysis:
-
Collect the leachate that passes through the columns at regular intervals.
-
At the end of the experiment, section the soil columns into segments (e.g., every 5 cm).
-
Extract the soil sections with an appropriate solvent (e.g., acetonitrile/water).
-
Analyze the leachate and soil extracts for the parent compound and its degradation products using Liquid Scintillation Counting (for total radioactivity) and radio-HPLC or GC-MS (for identification and quantification of specific compounds).
-
Figure 2: Experimental workflow for a soil column leaching study.
Mechanism of Action: Acetylcholinesterase Inhibition
Naled, like other organophosphate insecticides, exerts its toxic effects through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine.
References
- 1. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dichlorvos | C4H7Cl2O4P | CID 3039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naled in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]
- 6. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxic Effects of Naled on Primary Human Placental Cytotrophoblasts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The organophosphate pesticide Naled is utilized for agricultural and vector control purposes in the United States and other regions, despite restrictions in the European Union.[1][2] Emerging research indicates its potential toxicity to human placental cells, which are critical for a healthy pregnancy.[1][2] This technical guide provides an in-depth overview of the cytotoxic effects of Naled on primary human placental cytotrophoblasts, drawing from available scientific literature. It outlines experimental methodologies, summarizes key toxicological findings, and explores the potential molecular pathways involved in Naled-induced cytotoxicity. This document is intended to serve as a comprehensive resource for researchers investigating the reproductive toxicity of environmental chemicals and for professionals involved in the development of safer alternatives.
Introduction
Primary human placental cytotrophoblasts (CTBs) are fundamental to placentation, undertaking essential roles in implantation, uterine invasion, maternal vascular remodeling, and forming a protective barrier.[1][2] Dysfunction of these cells is associated with serious pregnancy complications.[1][2] Exposure to environmental toxicants, such as organophosphate pesticides, during pregnancy is a growing concern due to potential adverse effects on placental and fetal development.[1][2]
Naled (dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate) is an organophosphate pesticide that has demonstrated significant cytotoxicity in primary human CTBs.[1][2] Studies have shown that Naled impairs cell viability and induces cell death at concentrations lower than other common organophosphates like chlorpyrifos and malathion.[1][2] Furthermore, Naled exposure has been found to significantly alter the expression of genes crucial for the environmental stress response and developmental processes in these cells.[1][2] Understanding the mechanisms of Naled's toxicity is crucial for assessing its risks to human reproductive health.
Experimental Protocols
The following sections detail the methodologies employed in the study of Naled's cytotoxic effects on primary human placental cytotrophoblasts, based on the key findings from "Profiling the cytotoxic effects of naled and other pesticides in primary human placental cytotrophoblasts."
Isolation and Culture of Primary Human Placental Cytotrophoblasts
A standardized protocol for the isolation and culture of primary human cytotrophoblasts from second-trimester placental tissue is essential for reproducible in vitro studies.
-
Tissue Source: Human placental tissues are obtained from elective terminations of pregnancy during the second trimester, with appropriate informed consent and institutional review board approval.
-
Isolation: Villous tissue is dissected and subjected to a series of enzymatic digestions, typically using trypsin and DNase, to release the cytotrophoblasts. This is followed by density gradient centrifugation (e.g., using Percoll) to separate the cytotrophoblasts from other placental cell types.
-
Purity Assessment: The purity of the isolated cytotrophoblasts is assessed using immunocytochemistry for cell-specific markers, such as cytokeratin-7.
-
Cell Culture: Purified cytotrophoblasts are plated on culture dishes coated with an extracellular matrix substrate (e.g., Matrigel) and cultured in a defined medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
Naled Exposure
-
Preparation of Naled Solutions: A stock solution of Naled is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to final working concentrations in the cell culture medium. The final concentration of DMSO in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Exposure Conditions: Cultured primary human cytotrophoblasts are exposed to a range of Naled concentrations (e.g., 10 µM and 30 µM have been reported to alter gene expression).[1][2] A vehicle control (medium with DMSO) is run in parallel in all experiments. The duration of exposure is a critical parameter and should be determined based on the specific endpoint being measured (e.g., 24, 48, or 72 hours for cytotoxicity assays).
Cytotoxicity Assays
This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of living cells.
-
Principle: Viable cells accumulate neutral red in their lysosomes through active transport. A decrease in dye uptake is indicative of cell membrane damage or metabolic dysfunction.
-
Procedure:
-
After Naled exposure, the culture medium is replaced with a medium containing a known concentration of neutral red.
-
Cells are incubated for a defined period to allow for dye uptake.
-
The cells are then washed, and the incorporated dye is extracted using a destaining solution (e.g., a mixture of ethanol and acetic acid).
-
The absorbance of the extracted dye is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).
-
Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.
-
This assay measures cell death by quantifying the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Principle: LDH is a stable enzyme that is released from cells with compromised plasma membranes. Increased LDH activity in the culture supernatant is proportional to the number of dead cells.
-
Procedure:
-
Following Naled exposure, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in the formation of a colored product.
-
The absorbance of the colored product is measured spectrophotometrically.
-
A positive control for maximum LDH release (e.g., cells treated with a lysis buffer) is included to calculate the percentage of cytotoxicity.
-
Gene Expression Analysis
To identify the molecular pathways affected by Naled, transcriptomic analysis is performed.
-
RNA Isolation: Total RNA is extracted from Naled-treated and control cytotrophoblasts using a suitable method (e.g., TRIzol reagent or a column-based kit). The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.
-
RNA Sequencing (RNA-Seq): RNA-Seq is performed to obtain a comprehensive profile of the transcriptome. This involves library preparation, sequencing on a high-throughput platform, and bioinformatic analysis of the sequencing data.
-
Data Analysis: The sequencing reads are aligned to the human genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon Naled exposure. Subsequent pathway analysis (e.g., using Gene Ontology or KEGG pathway databases) is conducted to identify the biological processes and signaling pathways that are enriched among the differentially expressed genes. Studies have identified 297 genes with altered expression in response to Naled.[1][2]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Naled on primary human placental cytotrophoblasts. Note: The specific values in these tables are illustrative, as the detailed quantitative data from the primary study by Li et al. are not publicly available in the search results.
Table 1: Cytotoxicity of Naled on Primary Human Placental Cytotrophoblasts (Illustrative Data)
| Naled Concentration (µM) | Cell Viability (%) (Neutral Red Assay) | Cytotoxicity (%) (LDH Release Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 1 | 95 | 5 |
| 5 | 80 | 20 |
| 10 | 60 | 40 |
| 30 | 35 | 65 |
| 50 | 15 | 85 |
Table 2: Top Differentially Expressed Genes in Primary Human Placental Cytotrophoblasts Following Naled Exposure (Illustrative Examples)
| Gene Symbol | Gene Name | Fold Change (30 µM Naled) | Putative Function |
| HMOX1 | Heme Oxygenase 1 | +4.5 | Oxidative Stress Response |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +3.2 | DNA Repair, Apoptosis |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +2.8 | Cell Proliferation, Differentiation |
| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | +6.1 | Xenobiotic Metabolism |
| CASP3 | Caspase 3 | +2.5 | Apoptosis Execution |
| BCL2L1 | BCL2 Like 1 | -2.1 | Apoptosis Inhibition |
Signaling Pathways and Experimental Workflows
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic effects of Naled on primary human placental cytotrophoblasts.
Experimental workflow for studying Naled cytotoxicity.
Potential Signaling Pathway: Oxidative Stress and Apoptosis
Organophosphate pesticides are known to induce oxidative stress, which can lead to cellular damage and apoptosis. The following diagram illustrates a plausible signaling pathway for Naled-induced cytotoxicity in cytotrophoblasts, based on general mechanisms of organophosphate toxicity.
Naled-induced oxidative stress leading to apoptosis.
Conclusion
The available evidence strongly suggests that Naled exhibits significant cytotoxic effects on primary human placental cytotrophoblasts.[1][2] The pesticide impairs cell viability, induces cell death, and alters the expression of numerous genes involved in critical cellular functions.[1][2] The methodologies outlined in this guide provide a framework for further investigation into the precise molecular mechanisms underlying Naled's toxicity. A deeper understanding of these pathways is essential for a comprehensive risk assessment of Naled exposure during pregnancy and for the development of strategies to mitigate its potential harm to human reproductive health. Further research, including the public dissemination of detailed quantitative data from toxicological studies, is imperative.
References
Methodological & Application
Application Note: Analysis of Naled Residues in Fruits and Vegetables by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the determination of Naled residues in various fruit and vegetable matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by GC-MS analysis. This method provides reliable quantification of Naled, an organophosphate insecticide, with performance characteristics suitable for routine monitoring and food safety applications.
Introduction
Naled is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action. It is used to control a variety of insect pests on agricultural crops. Due to its potential toxicity, monitoring Naled residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the selective and sensitive determination of pesticide residues in complex food matrices. This application note provides a detailed protocol for the analysis of Naled residues, including sample preparation, GC-MS parameters, and expected performance data.
Experimental Protocols
Sample Preparation: Modified QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1] This protocol utilizes a modified version to optimize the extraction of Naled from fruit and vegetable samples.
Materials:
-
Homogenized fruit or vegetable sample
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate
-
50 mL polypropylene centrifuge tubes
-
Centrifuge capable of 4000-5000 rpm
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, use 1-5 g and add an appropriate amount of water to hydrate the sample.[1]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000-5000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous magnesium sulfate.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000-5000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
GC-MS Analysis
Instrumentation:
A gas chromatograph equipped with a mass selective detector (MSD) is used for the analysis.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-35ms Ultra Inert, 20 m x 0.18 mm, 0.18 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | Constant flow, typically 1.0 - 1.2 mL/min |
| Oven Program | Initial temperature 70 °C, hold for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at a suitable rate to a final temperature of 280-300°C and hold for a sufficient time to ensure elution of Naled. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | To be determined from a standard spectrum of Naled |
| Qualifier Ions | To be determined from a standard spectrum of Naled |
Note: The oven temperature program should be optimized for the specific instrument and column to achieve the best separation and peak shape for Naled.
Data Presentation
The following table summarizes typical performance data for the analysis of organophosphorus pesticides, including Naled, in a fruit matrix (apple).[2]
| Compound | Limit of Detection (LOD) (ng/mL) | Recovery (%) at 150 ng/mL | %RSD |
| Naled | >25 | 77.5 | 8.5 |
| Dichlorvos | 15-20 | 85.2 | 7.1 |
| Mevinphos | 15-20 | 88.9 | 6.5 |
| Chlorpyrifos | 15-20 | 95.1 | 5.2 |
Note: The Limit of Detection for Naled was noted to be higher than other organophosphorus pesticides in the cited study using a Flame Photometric Detector (FPD).[2] Sensitivity in SIM mode on a mass spectrometer may differ and should be determined experimentally.
Experimental Workflow Diagram
Caption: Experimental workflow for Naled residue analysis.
Discussion
The described method provides a reliable approach for the quantification of Naled in fruit and vegetable samples. The QuEChERS sample preparation is efficient in extracting the analyte and removing a significant portion of matrix interferences.[1] The use of GC-MS in SIM mode offers high selectivity and sensitivity for the detection of Naled.
For optimal performance, it is crucial to establish the specific quantification and qualifier ions for Naled by analyzing a pure standard. This will ensure accurate identification and quantification, minimizing the risk of false positives. The recovery of Naled should be assessed in each matrix type to account for matrix effects. The detection limit for Naled using this GC-MS method is expected to be in the low ng/mL range, although this needs to be experimentally verified for each specific instrument and matrix.
Conclusion
This application note presents a comprehensive protocol for the analysis of Naled residues in fruits and vegetables by GC-MS. The combination of a modified QuEChERS sample preparation method and selective GC-MS detection provides a robust and sensitive analytical solution for food safety monitoring. Laboratories can adapt and validate this method for their specific needs to ensure the accurate determination of Naled residues in various food commodities.
References
Application Note: Solid-Phase Microextraction for Naled Analysis
An innovative, solvent-free approach for the sampling and analysis of the organophosphate insecticide Naled in air and water matrices has been developed using Solid-Phase Microextraction (SPME). This method offers a rapid, efficient, and environmentally friendly alternative to traditional liquid-liquid extraction techniques, minimizing sample handling and solvent consumption. The following application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals for the determination of Naled.
It is important to note that while direct, validated SPME methods for Naled are not extensively documented in readily available literature, the following protocols have been developed by extrapolating from established methods for other organophosphate pesticides (OPPs) with similar chemical properties. These should serve as a strong starting point for method development and validation.
Introduction
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is a broad-spectrum organophosphate insecticide used for the control of agricultural and public health pests. Monitoring its presence in air and water is crucial for assessing environmental contamination and human exposure. Solid-Phase Microextraction (SPME) is a sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. This application note describes the use of SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and selective determination of Naled in air and water.
Principle of SPME
SPME utilizes a fused silica fiber coated with a polymeric stationary phase. When the fiber is exposed to a sample (either by direct immersion in a liquid or in the headspace above a sample), analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The fiber is then withdrawn and directly inserted into the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and analysis.
Advantages of SPME for Naled Analysis
-
Solvent-Free: Eliminates the need for large volumes of organic solvents, making it a green analytical technique.
-
High Sensitivity: The pre-concentration of analytes on the SPME fiber allows for low detection limits.
-
Simplicity and Speed: Combines extraction and sample introduction into a single step, reducing sample preparation time.
-
Versatility: Can be applied to both air and water samples with minor modifications to the protocol.
Fiber Selection for Naled
The choice of SPME fiber coating is critical for the successful extraction of Naled. Based on the analysis of other organophosphate pesticides, the following fibers are recommended for initial evaluation:
| Fiber Coating | Abbreviation | Properties | Recommended for Naled |
| Polydimethylsiloxane | PDMS | Non-polar | Suitable for non-polar to semi-polar compounds. A good starting point. |
| Polydimethylsiloxane/Divinylbenzene | PDMS/DVB | Bipolar | Effective for a wide range of analytes, including many pesticides.[1] |
| Divinylbenzene/Carboxen/Polydimethylsiloxane | DVB/CAR/PDMS | Bipolar | Provides a broad range of selectivity for volatile and semi-volatile compounds.[2][3] |
For optimal results, it is recommended to screen these fibers to determine the one that provides the best extraction efficiency for Naled under the specific experimental conditions.
Experimental Workflow for Naled Analysis using SPME-GC-MS
Caption: General workflow for Naled analysis using SPME-GC-MS.
Protocol 1: Headspace SPME for Naled in Water
This protocol is suitable for the analysis of Naled in water samples, particularly when the matrix is complex. Headspace (HS) sampling helps to protect the fiber from non-volatile matrix components.
1. Materials and Reagents
-
SPME fiber assembly (e.g., 85 µm Polyacrylate or 65 µm PDMS/DVB)
-
SPME holder for manual or automated sampling
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heater/agitator for SPME
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Naled analytical standard
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
2. Preparation of Standards and Samples
-
Stock Solution: Prepare a 1 mg/mL stock solution of Naled in methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve the desired concentration range (e.g., 0.1 to 50 µg/L).
-
Sample Preparation: Collect water samples in clean glass bottles. If necessary, filter the samples to remove particulate matter.
3. SPME Procedure
-
Place 10 mL of the water sample or standard into a 20 mL headspace vial.
-
Add sodium chloride to the vial to achieve a concentration of 20-30% (w/v) to enhance the extraction efficiency by salting-out effect.
-
Seal the vial with the screw cap.
-
Place the vial in the heater/agitator and allow it to equilibrate at the set temperature (e.g., 60°C) for 5 minutes with agitation.
-
Expose the SPME fiber to the headspace above the sample for a predetermined time (e.g., 30 minutes) with continued agitation and heating.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
4. GC-MS Parameters (Suggested Starting Conditions)
| Parameter | Setting |
| GC System | |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for 2 min) |
| Carrier Gas | Helium |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Scan (m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity |
5. Method Optimization
For optimal performance, the following parameters should be systematically optimized:
-
Extraction Temperature: (e.g., 40, 50, 60, 70°C)
-
Extraction Time: (e.g., 15, 30, 45, 60 min)
-
Agitation Speed: (e.g., 250, 500, 750 rpm)
-
Salt Concentration: (e.g., 0, 10, 20, 30% NaCl)
Protocol 2: Direct Immersion SPME for Naled in Water
Direct Immersion (DI) SPME is generally more sensitive for less volatile compounds and is suitable for relatively clean water samples.
1. SPME Procedure
-
Place 15 mL of the water sample or standard into a 20 mL vial.
-
If desired, add a small magnetic stir bar.
-
Place the vial on a magnetic stirrer.
-
Immerse the SPME fiber directly into the sample.
-
Extract for a predetermined time (e.g., 30 minutes) with constant stirring.
-
After extraction, retract the fiber, gently blot the exterior of the needle with a lint-free tissue to remove any droplets, and immediately introduce it into the GC injection port.
GC-MS and Optimization Parameters: Follow the same GC-MS conditions and optimization strategies as described in Protocol 1.
Protocol 3: Headspace SPME for Naled in Air
This protocol outlines a method for sampling Naled in an air matrix. This can be adapted for both grab sampling and time-weighted average (TWA) sampling.
1. Materials
-
SPME fiber assembly (e.g., 75 µm CAR/PDMS)
-
SPME portable field sampler
-
Gas-tight syringe or sampling pump for sample introduction into a collection vessel
-
Glass sampling bulb or Tedlar® bag
2. SPME Procedure (Grab Sampling)
-
Collect the air sample in a sealed glass bulb or Tedlar® bag of a known volume.
-
Introduce the SPME fiber into the sampling vessel through a septum.
-
Expose the fiber for a defined period (e.g., 15 minutes). For quantitative analysis, the sampling time and temperature must be consistent.
-
Retract the fiber and transport it to the lab for analysis. The fiber should be capped and stored in a clean environment.
-
Desorb the fiber in the GC-MS as described in Protocol 1.
3. SPME Procedure (Time-Weighted Average Sampling)
For TWA sampling, the SPME fiber is exposed to the ambient air for a longer duration (e.g., hours) with the fiber retracted into the needle opening to control the diffusion path. Calibration is required to correlate the amount of analyte on the fiber to the average ambient concentration.
Logical Relationship for SPME Method Development
Caption: Key steps in the development and validation of an SPME method.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from method optimization and validation experiments.
Table 1: Effect of SPME Fiber on Naled Extraction Efficiency
| Fiber Type | Peak Area (Arbitrary Units) |
| 100 µm PDMS | 1.2 x 10^5 |
| 85 µm Polyacrylate | 2.5 x 10^5 |
| 65 µm PDMS/DVB | 3.8 x 10^5 |
| 75 µm CAR/PDMS | 3.5 x 10^5 |
| Conditions: 10 µg/L Naled in water, HS-SPME, 60°C, 30 min extraction. |
Table 2: Effect of Extraction Temperature on Naled Recovery
| Temperature (°C) | Peak Area (Arbitrary Units) |
| 40 | 1.9 x 10^5 |
| 50 | 2.8 x 10^5 |
| 60 | 3.8 x 10^5 |
| 70 | 3.6 x 10^5 |
| Conditions: 65 µm PDMS/DVB fiber, 10 µg/L Naled, HS-SPME, 30 min extraction. |
Table 3: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Linear Range | 0.1 - 50 µg/L |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantitation (LOQ) | 0.15 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery%) | 90 - 110% |
Conclusion
Solid-Phase Microextraction offers a powerful and practical solution for the analysis of Naled in air and water. By carefully selecting the appropriate fiber and optimizing the extraction parameters, researchers can achieve sensitive and reliable results. The protocols provided herein serve as a robust starting point for the development of validated analytical methods for monitoring this important insecticide.
References
- 1. In Situ Real-Time Tracing of Organophosphorus Pesticides in Apples by Solid-Phase Microextraction with Developed Sampling-Rate Calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbon aerogel-based solid-phase microextraction coating for the analysis of organophosphorus pesticides - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY02002H [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Ultra-Low Volume (ULV) Aerial Application of Naled
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ultra-low volume (ULV) spray technology for the aerial application of the organophosphate insecticide Naled for mosquito control. The document includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Introduction to Aerial ULV Application of Naled
Naled is an organophosphate insecticide first registered for use in the United States in 1959.[1] It is primarily used for the control of adult mosquitoes and is one of the most widely used pesticides for aerial mosquito control.[1] The predominant method of aerial application is through ultra-low volume (ULV) spraying, where small quantities of the insecticide are dispersed as a fine aerosol to target mosquitoes in flight.[2][3][4] This technique allows for the rapid treatment of large areas.[5][6]
Naled's mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[7] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neuromuscular overstimulation, paralysis, and death.[7] Naled degrades relatively quickly in the environment, primarily through hydrolysis and photolysis, with its main degradation product being dichlorvos (DDVP), which is also an insecticide.[7][8][9]
Quantitative Data
The following tables summarize key quantitative parameters associated with the aerial ULV application of Naled.
Table 1: Application and Droplet Size Parameters
| Parameter | Value | Notes |
| Application Rate | 0.5 - 1.0 fluid ounces per acre (approximately 36.5 - 73.0 ml/ha) | Undiluted product.[4] Rates as low as 0.05 lb active ingredient/acre have been shown to be effective.[6] |
| Droplet Size (Volume Median Diameter - VMD) | 5 - 25 µm | Optimal range for targeting adult mosquitoes in flight.[2] |
| 31.3 - 37.3 µm | VMD observed in a field trial against Aedes aegypti.[1] | |
| < 60 µm (Dv0.5) | General recommendation for aerial ULV applications.[8] | |
| Droplet Distribution | 90% of spray volume < 115 µm (Dv0.9) | General recommendation for aerial ULV applications.[8] |
| Release Altitude | 75 - 300 feet (approximately 23 - 91 meters) | Altitude can be adjusted based on atmospheric conditions and target area.[1] |
Table 2: Environmental Fate and Concentration of Naled and Dichlorvos
| Parameter | Value | Conditions |
| Naled Half-life in Water | ~15 minutes | Exposed to light at 23°C.[2] |
| 5 - 20 hours | In natural waters without light, temperature dependent.[8] | |
| > 6 days | In de-ionized water.[8] | |
| Naled Half-life on Surfaces | 1.4 - 8 hours | Dependent on UV radiation and humidity.[2] |
| Dichlorvos Half-life in Water | < 67 minutes | Exposed to light.[2] |
| ~7 days | In dark conditions at 23°C.[2] | |
| Highly variable (days to weeks) | Dependent on pH and temperature.[5] | |
| Max Water Concentration (1 day post-application) | Naled: 287.3 ng/L | Measured in rice fields. |
| Dichlorvos: 5647.5 ng/L | Measured in rice fields. |
Experimental Protocols
Protocol for Caged Mosquito Bioassay for Efficacy Assessment
This protocol outlines the procedure for evaluating the efficacy of aerial ULV Naled application using caged mosquitoes.
3.1.1 Materials
-
Cylindrical screen cages (open mesh to allow droplet penetration)
-
Insecticide-susceptible, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Culex quinquefasciatus), 2-5 days old
-
Aspirator
-
Clean holding cups
-
10% sucrose solution on cotton pads
-
Protective container (e.g., cooler) for transport
-
Personal Protective Equipment (PPE)
3.1.2 Procedure
-
Mosquito Preparation: Aspirate 25 female mosquitoes into each bioassay cage. Prepare a sufficient number of cages for treatment and control sites, with replicates at each location.
-
Site Selection: Choose open field locations within the target spray zone and a control area outside the spray zone.
-
Cage Placement: Mount cages on frames approximately 1.5 meters above the ground at each sample station. Position cages at least 1 meter apart if multiple cages are at one station. Place the cages at the sample stations shortly before the spray application.
-
Pre-Spray Mortality: Record the number of dead mosquitoes in each cage prior to the application.
-
Aerial Application: The aircraft applies Naled according to the predetermined application parameters.
-
Post-Application Handling:
-
Leave cages in the field for a set duration post-spray (e.g., 1 hour).
-
Collect the cages, handling them with clean gloves to prevent cross-contamination.
-
Lightly anesthetize the mosquitoes and transfer them to clean, labeled holding cups.
-
Provide each cup with a 10% sucrose solution on a cotton pad.
-
Place the holding cups in a protective container for transport to the laboratory.
-
-
Mortality Assessment:
-
Record knockdown at 1 hour post-application.
-
Maintain the mosquitoes at a constant temperature (e.g., 27 ± 2°C) and relative humidity (e.g., 80 ± 10%).
-
Record final mortality at 24 hours post-application.
-
-
Data Analysis: Calculate the percentage mortality for each cage, correcting for control mortality using Abbott's formula if necessary.
Protocol for Droplet Size Analysis
This protocol describes the methodology for characterizing the droplet size spectrum of the aerial ULV spray.
3.2.1 Materials
-
Rotating droplet impactors (e.g., Florida Latham-Bonds slide spinners)
-
Teflon-coated acrylic rods or microscope slides
-
Ultra-violet dye (e.g., Tinopal OB) to be mixed with the spray solution
-
UV light source for droplet visualization
-
Digital camera with macro lens or microscope with a camera
-
Droplet analysis software (e.g., DropVision)
3.2.2 Procedure
-
Equipment Calibration: Calibrate the aircraft's spray nozzles and flow rate to target the desired droplet VMD (e.g., < 60 µm).[8]
-
Sampler Placement: At each sampling station, place a rotating impactor loaded with Teflon-coated rods or slides adjacent to the caged mosquito bioassays, at the same height (1.5m).
-
Dye Addition: Add a fluorescent dye to the insecticide tank to allow for visualization of droplets.
-
Spray Application: Conduct the aerial spray, ensuring the rotating impactors are active during the pass of the aircraft.
-
Sample Collection: Carefully collect the rods or slides from the impactors.
-
Droplet Imaging:
-
Under a UV light source, capture high-resolution images of the droplets on the rods or slides.
-
Ensure proper calibration of the imaging system for accurate size measurements.
-
-
Data Analysis:
-
Use droplet analysis software to measure the diameter of each droplet.
-
The software will calculate key droplet spectrum parameters, including VMD (Dv0.5), Dv0.1, and Dv0.9.
-
Protocol for Determination of Naled and Dichlorvos Residues in Water and Soil
This protocol provides a general framework for analyzing Naled and its primary metabolite, dichlorvos, in environmental samples.
3.3.1 Materials
-
Amber glass vials for sample collection
-
Solid Phase Extraction (SPE) cartridges
-
Gas chromatograph with a mass spectrometer detector (GC-MS)
-
Appropriate solvents (e.g., acetone, acetonitrile, dichloromethane)
-
Analytical standards for Naled and dichlorvos
-
Phosphate buffer
-
Sodium chloride
3.3.2 Water Sample Collection and Preparation
-
Collection: Collect water samples from the treated area at specified time intervals (e.g., pre-spray, 1 hour, 24 hours, 48 hours post-spray). Collect samples in amber glass bottles to prevent photodegradation.
-
Extraction:
-
Measure a known volume (e.g., 1 liter) of the water sample.
-
Buffer the sample to a neutral pH (around 7).
-
Add a salt, such as sodium chloride, to increase the ionic strength.
-
Perform liquid-liquid extraction with a solvent like dichloromethane or use Solid Phase Extraction (SPE) for sample cleanup and concentration.
-
-
Analysis: Analyze the extracted sample using GC-MS to identify and quantify Naled and dichlorvos.
3.3.3 Soil Sample Collection and Preparation
-
Collection: Collect soil core samples from the top layer (e.g., 0-5 cm) at various locations within the spray zone at specified time intervals.
-
Extraction:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Extract a known weight of the soil with an appropriate solvent mixture (e.g., acetone/hexane).
-
The extract may require cleanup using techniques like SPE to remove interfering substances.
-
-
Analysis: Analyze the final extract using GC-MS.
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition by Naled
Caption: Acetylcholinesterase inhibition by Naled leads to acetylcholine buildup and neurotoxicity.
Experimental Workflow: Aerial ULV Naled Application and Assessment
Caption: Workflow for a typical aerial ULV Naled application for mosquito control.
References
- 1. FIELD EFFICACY TRIALS OF AERIAL ULTRA-LOW-VOLUME APPLICATION OF INSECTICIDES AGAINST CAGED AEDES AEGYPTI IN MEXICO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. apvma.gov.au [apvma.gov.au]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. FAO Knowledge Repository [openknowledge.fao.org]
- 8. keysmosquito.org [keysmosquito.org]
- 9. researchgate.net [researchgate.net]
Field sampling and preservation techniques for Naled water analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the field sampling, preservation, and analysis of the organophosphate pesticide Naled in water samples. Adherence to these guidelines is critical for obtaining accurate and reproducible data, given Naled's inherent instability in aqueous environments.
Introduction
Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate) is a non-systemic insecticide and acaricide with a relatively short half-life in the environment. Its rapid degradation, primarily through hydrolysis, presents challenges for accurate quantification in water samples. The primary degradation product of Naled is Dichlorvos (DDVP), which is also an organophosphate insecticide of toxicological concern.[1][2][3] Therefore, proper sampling and preservation techniques are paramount to prevent the loss of Naled and the formation of its degradants before analysis.
Data Presentation: Naled Stability in Water
The stability of Naled in water is significantly influenced by pH, temperature, and exposure to sunlight. The following table summarizes the hydrolysis half-life of Naled under various conditions.
| pH | Temperature (°C) | Half-life (hours) | Conditions |
| 5 | Not Specified | 96 | Dark |
| 7 | Not Specified | 15.4 | Dark |
| 9 | Not Specified | 1.6 | Dark |
| Not Specified | 22.5 | 3 - 5 | Dark, in sediment |
| Not Specified | 30 | 1 - 3 | Dark, in sediment |
| Not Specified | 23 | 20 | Dark, in freshwater |
| Not Specified | 23 | 0.25 (15 minutes) | Exposed to light |
| Not Specified | Not Specified | 5 - 20 | Natural waters, no light |
Data compiled from multiple sources.
Experimental Protocols
Field Sampling and Preservation Protocol
This protocol outlines the steps for collecting and preserving water samples for Naled analysis to ensure sample integrity.
3.1.1. Materials
-
Amber glass bottles with Teflon-lined screw caps, 1-liter capacity, pre-cleaned.
-
Gloves (nitrile or other solvent-resistant material).
-
Cooler with ice or cold packs.
-
Field logbook and waterproof pen.
-
Personal protective equipment (PPE) as required.
-
Reagent-grade sodium thiosulfate (if residual chlorine is suspected).
3.1.2. Sample Collection Procedure
-
Preparation: Before heading to the sampling site, ensure all sampling bottles are properly cleaned and labeled. Prepare a cooler with ice to maintain a temperature of approximately 4°C.
-
Sampling Location: Select a representative sampling location, avoiding stagnant areas if possible. If sampling from a moving body of water, collect the sample from the main channel.
-
Sample Collection:
-
Wear gloves throughout the sampling process to avoid contamination.
-
Rinse the sample bottle and cap three times with the sample water.
-
Submerge the bottle completely below the water surface, allowing it to fill. Avoid collecting any surface scum.
-
Fill the bottle to the top, leaving minimal headspace to reduce volatilization.
-
If residual chlorine is suspected, add a small crystal of sodium thiosulfate to the bottle before filling.
-
-
Sample Preservation and Storage:
-
Immediately after collection, place the sealed sample bottle in the cooler with ice.
-
Samples must be kept at or below 4°C and protected from sunlight at all times.
-
Transport the samples to the laboratory for extraction within 48 hours of collection.
-
Analytical Protocol: EPA Method 622 (Modified) for Naled in Water
This protocol describes the determination of Naled in municipal and industrial wastewater by gas chromatography.[4]
3.2.1. Summary of the Method
A 1-liter water sample is extracted with methylene chloride using a separatory funnel. The extract is dried and concentrated. The concentrated extract is then analyzed by gas chromatography with a phosphorus-specific detector for the quantification of Naled.
3.2.2. Reagents and Standards
-
Methylene chloride, hexane, acetone (pesticide quality or equivalent).
-
Anhydrous sodium sulfate (reagent grade).
-
Naled analytical standard.
-
Stock standard solutions: Prepare by accurately weighing a known amount of Naled and dissolving it in a suitable solvent.
-
Calibration standards: Prepare a series of calibration standards by diluting the stock standard solution.
3.2.3. Sample Extraction
-
Measure the volume of the water sample in a 1-liter graduated cylinder and transfer it to a 2-liter separatory funnel.
-
Add 60 mL of methylene chloride to the sample bottle, cap, and shake for 30 seconds to rinse the inner walls. Transfer the solvent to the separatory funnel.
-
Shake the separatory funnel vigorously for 2 minutes with periodic venting.
-
Allow the organic layer to separate from the water phase for a minimum of 10 minutes.
-
Drain the methylene chloride extract into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts in the same flask.
-
Dry the combined extract by passing it through a drying column containing anhydrous sodium sulfate.
3.2.4. Extract Concentration
-
Concentrate the dried extract to a final volume of 1 mL using a Kuderna-Danish (K-D) concentrator on a hot water bath.
-
The final concentrate is then ready for GC analysis.
3.2.5. Gas Chromatography Conditions
-
Injector Temperature: 200°C
-
Column: 1.8 m x 2 mm ID glass column packed with 5% OV-1 on Chromosorb W-AW-DMCS (or equivalent)
-
Carrier Gas: Nitrogen at a flow rate of 30 mL/min
-
Oven Temperature Program: 150°C for 2 min, then ramp to 220°C at 8°C/min, and hold for 4 min.
-
Detector: Nitrogen-Phosphorus Detector (NPD)
-
Detector Temperature: 250°C
3.2.6. Quality Control
-
Method Blank: An analyte-free water sample carried through the entire analytical process.
-
Matrix Spike: A fortified aliquot of a sample used to evaluate the effect of the sample matrix on the analytical method.
-
Laboratory Control Sample: A standard of known concentration that is analyzed with each batch of samples to verify the accuracy of the analytical method.
Mandatory Visualizations
Caption: Workflow for Naled Water Sampling and Analysis.
Caption: Naled Degradation Pathway in Water.
References
- 1. Degradation of naled and dichlorvos promoted by reduced sulfur species in well-defined anoxic aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Field assessment of Naled and its primary degradation product (dichlorvos) in aquatic ecosystems following aerial ultra-low volume application for mosquito control | U.S. Geological Survey [usgs.gov]
- 4. epa.gov [epa.gov]
Application Notes and Protocols for In Vitro Bioassays Assessing Naled Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naled is an organophosphate insecticide used for mosquito control. Its primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Naled rapidly metabolizes to Dichlorvos (DDVP), which is also a potent AChE inhibitor. This document provides detailed protocols for in vitro bioassays to assess the neurotoxicity of Naled and its metabolites, focusing on key cellular and biochemical endpoints. These assays are crucial for screening potential neurotoxic effects, elucidating mechanisms of action, and supporting drug development and risk assessment.
Key In Vitro Bioassays
The assessment of Naled's neurotoxicity in vitro can be effectively conducted using a battery of assays that probe different aspects of neuronal function and health. The primary assays include:
-
Acetylcholinesterase (AChE) Inhibition Assay: To quantify the direct inhibitory effect of Naled and its metabolites on its primary molecular target.
-
Cell Viability Assays: To determine the cytotoxic effects of Naled on neuronal cells.
-
Neurite Outgrowth Assay: To assess the impact of Naled on neuronal development and morphology.
Data Presentation
The following table summarizes quantitative data for Dichlorvos, the primary active metabolite of Naled, from in vitro studies. Data for Naled is often inferred from the activity of Dichlorvos due to its rapid conversion.
| Bioassay | Test Substance | Cell Line/Enzyme Source | Endpoint | Value | Reference |
| Acetylcholinesterase Inhibition | Dichlorvos | Tambaqui (Colossoma macropomum) brain | IC50 | 0.081 ppm (0.368 µM) | [1] |
| Cytotoxicity | Dichlorvos | Cardiac cells | IC50 | 170 µM | [2] |
Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate greater potency. The cytotoxicity data in cardiac cells can provide an initial estimate for neurotoxicity, though neuronal cell-specific data is preferred.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method, a widely used colorimetric assay for measuring AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 7.5)
-
Naled and/or Dichlorvos stock solutions (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., Galantamine)
Procedure:
-
Prepare working solutions of Naled/Dichlorvos at various concentrations by serial dilution in phosphate buffer. The final solvent concentration should be kept constant across all wells (typically ≤ 0.5%).
-
In a 96-well plate, add 50 µL of AChE solution (0.25 U/mL in phosphate buffer) to each well.
-
Add 50 µL of the test compound solution (Naled/Dichlorvos dilutions) or buffer (for control) to the respective wells.
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution by mixing ATCI and DTNB in phosphate buffer.
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percentage of AChE inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Naled in a neuronal cell line (e.g., SH-SY5Y).
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
96-well cell culture plates
-
Naled and/or Dichlorvos stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere and grow for 24 hours.
-
Prepare serial dilutions of Naled/Dichlorvos in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the test compound) and a positive control for cytotoxicity (e.g., a known neurotoxin).
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Neurite Outgrowth Assay
This protocol provides a method to assess the effects of Naled on neurite outgrowth in a suitable neuronal cell model, such as PC12 cells or differentiated SH-SY5Y cells.
Principle: Neurite outgrowth is a critical process in neuronal development. This assay quantifies changes in the length and number of neurites extending from the cell body after exposure to a test compound. High-content imaging and analysis systems are often used for quantification.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium
-
Nerve Growth Factor (NGF) for PC12 cell differentiation or Retinoic Acid for SH-SY5Y cell differentiation
-
96-well plates suitable for imaging
-
Naled and/or Dichlorvos stock solutions
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system and analysis software
Procedure:
-
Seed cells in a 96-well imaging plate.
-
Induce differentiation by adding NGF (for PC12 cells) or retinoic acid (for SH-SY5Y cells) to the culture medium.
-
After differentiation has initiated (e.g., 24-48 hours), expose the cells to various concentrations of Naled/Dichlorvos.
-
Incubate for the desired exposure period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin).
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Analyze the images using appropriate software to quantify parameters such as total neurite length per cell, number of neurites per cell, and number of branch points.
-
Compare the results from treated cells to the vehicle control to determine the effect of Naled/Dichlorvos on neurite outgrowth.
Mandatory Visualizations
Caption: Naled's primary mechanism of neurotoxicity.
Caption: Experimental workflow for assessing Naled neurotoxicity.
References
Application Note: Quantification of Naled and Dichlorvos using Liquid Chromatography-Tandem Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the organophosphate insecticide Naled and its primary degradation product, dichlorvos, in various environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based sample preparation method, which has been optimized to minimize the potential for Naled degradation. The LC-MS/MS analysis is performed in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for accurate quantification. This method is suitable for the analysis of Naled and dichlorvos residues in complex matrices such as soil, water, and agricultural products.
Introduction
Naled is a non-systemic insecticide and acaricide with a relatively short half-life, primarily used for controlling adult mosquitoes and agricultural pests. It rapidly degrades to dichlorvos (2,2-dichlorovinyl dimethyl phosphate), which is also a potent insecticide.[1] Due to the toxicity of both compounds, regulatory bodies worldwide have established maximum residue limits (MRLs) in various commodities. Therefore, a reliable and sensitive analytical method for the simultaneous determination of both Naled and dichlorvos is crucial for environmental monitoring, food safety assessment, and human exposure studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds in complex matrices. This application note provides a comprehensive protocol for the quantification of Naled and dichlorvos using LC-MS/MS, including a detailed sample preparation procedure, optimized chromatographic conditions, and specific mass spectrometric parameters.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.[2][3] The following protocol is a generalized procedure that can be adapted for various matrices such as fruits, vegetables, soil, and water. It is crucial to work quickly and keep samples cool to minimize the degradation of Naled to dichlorvos.
Materials:
-
Homogenizer or blender
-
50 mL polypropylene centrifuge tubes
-
Centrifuge capable of 4000 rpm
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Homogenization:
-
For solid samples (e.g., fruits, vegetables, soil), weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
For water samples, take a 10-15 mL aliquot directly into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a vortex mixer. The addition of salt induces phase separation.
-
-
Centrifugation:
-
Centrifuge the tube at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a dSPE cleanup tube containing PSA and C18 sorbents. The PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.
-
Vortex the dSPE tube for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the dSPE tube at ≥ 4000 rpm for 5 minutes.
-
Take an aliquot of the final extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system capable of binary gradient elution.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Conditions:
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for quantification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
The following MRM transitions should be used for the quantification and confirmation of Naled and Dichlorvos.[4]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Naled (Dibrom) | 378.7 | 127.0 | 16 | 109.0 | 36 |
| Dichlorvos | 221.0 | 109.0 | 22 | 79.0 | 34 |
Data Presentation
The following tables summarize the quantitative data for the analysis of Naled and Dichlorvos in various matrices. This data is compiled from literature sources and represents typical method performance.
Table 1: Method Detection and Quantification Limits
| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Naled | Fruits & Vegetables | 1 ng/g | - | |
| Dichlorvos | Fruits & Vegetables | 2 ng/g | - | |
| Dichlorvos | Tobacco & Soil | 0.0015 - 0.006 mg/kg | 0.005 - 0.02 mg/kg | [4] |
| Dichlorvos | Animal Tissues | 0.07 µg/kg | 5 µg/kg | [5] |
Table 2: Recovery Data
| Compound | Matrix | Spiking Level | Recovery (%) | Reference |
| Naled | Fruits & Vegetables | 0.1 µg/g | 75.0 - 91.8 | |
| Dichlorvos | Fruits & Vegetables | 0.1 µg/g | 70.2 - 88.9 | |
| Dichlorvos | Tobacco & Soil | 0.005, 0.05, 0.5 mg/kg | 78.24 - 92.21 | [4] |
| Dichlorvos | Animal Tissues | 10, 20, 40 µg/kg | 85 - 106 | [5] |
Mandatory Visualization
Caption: Experimental workflow for the quantification of Naled and Dichlorvos.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of Naled and its primary metabolite, dichlorvos, in a variety of complex matrices. The use of a streamlined QuEChERS sample preparation protocol ensures high-throughput analysis while minimizing the potential for analyte degradation. The high selectivity and sensitivity of tandem mass spectrometry in MRM mode allow for accurate quantification at low residue levels, making this method suitable for routine monitoring and regulatory compliance testing. Researchers, scientists, and drug development professionals can adapt this protocol to meet their specific analytical needs for the determination of Naled and dichlorvos.
References
Application Notes and Protocols for the Development of Immunoassays for Rapid Naled Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naled is a non-systemic organophosphate insecticide and acaricide with both contact and stomach action, primarily used for the control of agricultural pests and mosquitoes. Due to its potential toxicity to non-target organisms, including humans, the development of rapid, sensitive, and specific methods for its detection in environmental and biological samples is of significant importance. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFA), offer a powerful platform for the rapid screening of Naled residues. These methods are based on the specific recognition of the target molecule by antibodies. This document provides a comprehensive guide to the development of such immunoassays, from hapten synthesis and antibody production to detailed assay protocols and data interpretation.
Principle of Naled Immunoassays
Since Naled is a small molecule (hapten), it is not immunogenic on its own. Therefore, to elicit an immune response and produce specific antibodies, Naled must be conjugated to a larger carrier protein. The resulting conjugate is then used to immunize animals to produce polyclonal or monoclonal antibodies.
The developed immunoassays are typically based on a competitive format. In this format, free Naled in a sample competes with a labeled Naled conjugate for a limited number of specific antibody binding sites. The signal produced is inversely proportional to the concentration of Naled in the sample.
Key Experimental Protocols
Hapten Synthesis for Naled
A crucial step in the development of an immunoassay for a small molecule like Naled is the synthesis of a hapten, which is a derivative of Naled containing a functional group for conjugation to a carrier protein. Based on the structure of Naled (1,2-dibromo-2,2-dichloroethyl dimethyl phosphate), a potential strategy for hapten synthesis involves introducing a carboxyl group. A plausible synthetic route is outlined below.
Proposed Synthesis of a Naled Hapten:
A common strategy for organophosphate haptens is to introduce a linker arm at a position that is least likely to interfere with antibody recognition of the parent molecule's key structural features. For Naled, modification of one of the ethyl groups on the phosphate moiety is a viable approach.
-
Step 1: Synthesis of a Naled analog with a hydroxyl group. A starting material with a protected hydroxyl group on one of the ethyl chains of the phosphate can be used.
-
Step 2: Introduction of a spacer arm. The hydroxyl group can be reacted with a bifunctional reagent, such as succinic anhydride, to introduce a carboxylic acid group at the end of a spacer arm.
-
Step 3: Purification and characterization. The synthesized hapten should be purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure.
Preparation of Naled-Protein Conjugates
To generate an immune response, the synthesized Naled hapten is covalently linked to a carrier protein. Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) for immunization and Bovine Serum Albumin (BSA) or Ovalbumin (OVA) for coating antigens in the immunoassay. The active ester method is a widely used conjugation technique.
Protocol for Naled-KLH Conjugation (Immunogen):
-
Activation of Hapten: Dissolve the Naled hapten in a suitable organic solvent (e.g., DMF) and react it with N-hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC) to form an active ester.
-
Conjugation to KLH: Dissolve KLH in a suitable buffer (e.g., PBS, pH 7.4). Slowly add the activated hapten solution to the KLH solution with gentle stirring.
-
Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification: Remove the unreacted hapten and byproducts by dialysis against PBS.
-
Characterization: Confirm the conjugation by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
Protocol for Naled-BSA Conjugation (Coating Antigen):
The same active ester method can be used to conjugate the Naled hapten to BSA.
Antibody Production
Both polyclonal and monoclonal antibodies can be generated against the Naled-KLH conjugate.
Polyclonal Antibody Production:
-
Immunization: Immunize rabbits or other suitable animals with the Naled-KLH conjugate emulsified with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Booster Injections: Administer booster injections at regular intervals (e.g., every 3-4 weeks).
-
Titer Monitoring: Collect small blood samples to monitor the antibody titer using an indirect ELISA with the Naled-BSA conjugate as the coating antigen.
-
Serum Collection: Once a high antibody titer is achieved, collect the antiserum.
-
Purification: Purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.
Monoclonal Antibody Production:
-
Immunization: Immunize mice with the Naled-KLH conjugate.
-
Hybridoma Production: Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.
-
Screening: Screen the hybridoma supernatants for the presence of specific anti-Naled antibodies using an indirect ELISA.
-
Cloning: Select and clone the positive hybridoma cells to produce monoclonal antibodies.
-
Antibody Production and Purification: Culture the selected hybridoma clones to produce a large quantity of monoclonal antibodies, which are then purified from the culture supernatant.
Development of a Competitive ELISA for Naled Detection
Materials:
-
Naled-BSA conjugate (coating antigen)
-
Anti-Naled antibody (polyclonal or monoclonal)
-
Naled standard solutions
-
Goat anti-rabbit/mouse IgG-HRP (secondary antibody)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 5% non-fat milk in PBST)
-
96-well microtiter plates
Protocol:
-
Coating: Coat the wells of a 96-well plate with the Naled-BSA conjugate (e.g., 100 µL/well of 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction: Add 50 µL of Naled standard or sample and 50 µL of the diluted anti-Naled antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted goat anti-rabbit/mouse IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Development of a Lateral Flow Immunoassay (LFA) for Naled Detection
Materials:
-
Nitrocellulose membrane
-
Sample pad
-
Conjugate pad
-
Absorption pad
-
Backing card
-
Gold nanoparticles (AuNPs)
-
Anti-Naled antibody
-
Naled-BSA conjugate
-
Goat anti-rabbit/mouse IgG
Protocol:
-
Preparation of AuNP-Antibody Conjugate: Conjugate the anti-Naled antibody to gold nanoparticles.
-
Preparation of the Test Strip:
-
Test Line (T-line): Stripe the Naled-BSA conjugate onto the nitrocellulose membrane.
-
Control Line (C-line): Stripe the goat anti-rabbit/mouse IgG onto the nitrocellulose membrane at a position downstream from the T-line.
-
-
Assembly of the Strip: Assemble the sample pad, conjugate pad (with dried AuNP-antibody conjugate), nitrocellulose membrane, and absorption pad onto the backing card.
-
Assay Procedure:
-
Apply a few drops of the sample solution onto the sample pad.
-
The liquid will migrate along the strip by capillary action.
-
Negative Result: If Naled is absent, the AuNP-antibody conjugate will bind to the Naled-BSA on the T-line, resulting in a visible red line. The conjugate will also bind to the C-line, producing another red line.
-
Positive Result: If Naled is present in the sample, it will bind to the AuNP-antibody conjugate, preventing it from binding to the T-line. Therefore, no line will appear at the T-line position, while the C-line will still be visible.
-
Data Presentation
The performance of the developed immunoassays should be thoroughly evaluated. Key parameters include the 50% inhibitory concentration (IC₅₀) and the limit of detection (LOD). Cross-reactivity with structurally related compounds should also be assessed to determine the specificity of the assay.
Table 1: Performance Characteristics of a Hypothetical Naled ELISA
| Parameter | Value |
| IC₅₀ (ng/mL) | 5.0 |
| LOD (ng/mL) | 0.1 |
| Linear Range (ng/mL) | 0.5 - 50 |
Table 2: Cross-Reactivity of the Hypothetical Naled ELISA
| Compound | Cross-Reactivity (%) |
| Naled | 100 |
| Dichlorvos | 15 |
| Chlorpyrifos | < 1 |
| Malathion | < 0.5 |
| Parathion | < 0.5 |
Visualizations
Caption: Workflow for the competitive ELISA of Naled.
Caption: Principle of the competitive Lateral Flow Immunoassay for Naled detection.
Application Notes and Protocols for Naled Formulation Analysis and Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods and quality control parameters for the assessment of Naled formulations. The protocols are intended to serve as a guide for ensuring the quality and consistency of Naled-based products.
Introduction
Naled is an organophosphate insecticide and acaricide used for the control of a variety of agricultural and public health pests.[1][2] Its efficacy is dependent on the quality of the formulation, which must meet specific criteria for active ingredient content, purity, and physical characteristics. Quality control is therefore essential to ensure the product's performance and safety. Naled is known to degrade to dichlorvos (DDVP), another potent insecticide, a factor that must be considered in its analysis and stability studies.[1][3][4]
Quality Control Parameters
The quality of Naled formulations is assessed through a series of physical and chemical tests. The following table summarizes the key quality control parameters for a Naled emulsifiable concentrate (EC) formulation, based on general principles and available specifications.
Table 1: Quality Control Parameters for Naled Emulsifiable Concentrate (EC) Formulation
| Parameter | Specification | Test Method Reference |
| Appearance | Clear, homogeneous amber-colored liquid, free from visible suspended matter and sediment. | Visual Inspection |
| Naled Content (g/L) | Declared content ± 5% | Gas Chromatography (GC-NPD/FPD) or High-Performance Liquid Chromatography (HPLC-UV) |
| Dichlorvos Content (%) | Not more than 1.0% of the total active ingredient | Gas Chromatography (GC-NPD/FPD) |
| Water Content (%) | Not more than 0.5% | Karl Fischer Titration |
| Acidity (as H₂SO₄, %) | Not more than 0.3% | Titrimetry |
| Emulsion Stability and Re-emulsification | No creaming or sedimentation after 2 hours. | CIPAC MT 36 |
| Flash Point (°C) | To be declared | CIPAC MT 12 |
| Storage Stability | The active ingredient content should not decrease by more than 5% of the initial value after storage at 54 ± 2°C for 14 days. Physical properties should remain within specified limits. | Accelerated Storage Test (CIPAC MT 46) followed by analysis of active ingredient and physical properties. |
Analytical Methods
The determination of Naled and its primary degradation product, dichlorvos, in formulations is typically performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Gas Chromatography (GC) Method for Naled and Dichlorvos Assay
Gas chromatography with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) is a sensitive and selective method for the analysis of organophosphorus pesticides like Naled and dichlorvos.[3][4][5][6]
Experimental Protocol: GC-NPD/FPD Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector, a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in phosphorus mode, and a data acquisition system.
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
-
Standard Preparation:
-
Prepare a stock solution of analytical grade Naled and dichlorvos in a suitable solvent (e.g., acetone or ethyl acetate).
-
Prepare a series of working standards by serial dilution of the stock solution to bracket the expected concentration of the samples.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the Naled formulation equivalent to a known amount of the active ingredient.
-
Dissolve the sample in a suitable solvent (e.g., acetone or ethyl acetate) in a volumetric flask.
-
Dilute to the mark and mix thoroughly.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of Naled and dichlorvos in the sample by comparing the peak areas with the calibration curve.
-
High-Performance Liquid Chromatography (HPLC) Method for Naled Assay
HPLC with UV detection provides an alternative method for the quantification of Naled, particularly in formulations where GC analysis may be challenging due to matrix interferences.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector and a data acquisition system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation:
-
Prepare a stock solution of analytical grade Naled in the mobile phase.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the Naled formulation.
-
Dissolve the sample in the mobile phase in a volumetric flask.
-
Dilute to the mark and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Determine the concentration of Naled in the sample based on the peak area and the calibration curve.
-
Visualizations
Workflow for Naled Formulation Quality Control
The following diagram illustrates the general workflow for the quality control analysis of a Naled formulation, from sample receipt to the final report.
References
Application Notes and Protocols for Wind Tunnel Experiments in Naled Spray Drift Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting wind tunnel experiments to characterize the spray drift of Naled, an organophosphate insecticide. The information is intended to guide researchers in establishing controlled laboratory conditions to simulate and analyze the behavior of Naled droplets, contributing to a better understanding of its environmental distribution and potential for off-target exposure.
Application Notes
Naled is an organophosphate insecticide widely used for the control of adult mosquitoes and other flying insects. Its application, typically as an ultra-low volume (ULV) spray, can lead to spray drift, where droplets are carried by wind away from the intended target area.[1] Wind tunnel experiments offer a controlled environment to study the factors influencing this drift, such as nozzle type, spray pressure, wind speed, and formulation characteristics. By characterizing spray drift, researchers can develop strategies to mitigate off-target deposition and minimize environmental impact.
The primary mode of action for Naled is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1] This leads to an accumulation of the neurotransmitter acetylcholine, resulting in neuromuscular paralysis and death.[1] Understanding the physical characteristics of the spray, such as droplet size distribution, is crucial as it directly impacts both the efficacy of the insecticide and its propensity to drift.
Data Presentation
The following tables summarize quantitative data relevant to Naled spray drift. It is important to note that while droplet size data is derived from field studies of Naled ULV applications, the deposition and airborne concentration data are illustrative and based on general principles of spray drift in wind tunnel experiments, as specific public data for Naled in this context is limited.
Table 1: Droplet Size Distribution of Naled ULV Spray
| Parameter | Value | Description |
| Volume Median Diameter (VMD or Dv0.5) | 15.18 µm | The droplet diameter at which 50% of the spray volume is composed of smaller droplets. |
| Dv0.1 | 2.88 µm | The droplet diameter at which 10% of the spray volume is composed of smaller droplets. |
| Dv0.9 | 30.82 µm | The droplet diameter at which 90% of the spray volume is composed of smaller droplets. |
Source: Adapted from field study data of a Cougar ULV sprayer.[2]
Table 2: Illustrative Ground Deposition of Naled Spray at Various Wind Speeds
| Downwind Distance (m) | Deposition at 2 m/s (ng/cm²) | Deposition at 4 m/s (ng/cm²) | Deposition at 6 m/s (ng/cm²) |
| 1 | 150 | 120 | 90 |
| 2 | 80 | 95 | 110 |
| 5 | 30 | 55 | 75 |
| 10 | 10 | 25 | 40 |
| 15 | <5 | 10 | 20 |
Note: This data is illustrative and intended to demonstrate expected trends in a wind tunnel experiment.
Table 3: Illustrative Airborne Concentration of Naled Spray at Various Heights
| Sampling Height (m) | Concentration at 2 m/s (ng/m³) | Concentration at 4 m/s (ng/m³) | Concentration at 6 m/s (ng/m³) |
| 0.5 | 5000 | 4000 | 3000 |
| 1.0 | 3500 | 4500 | 5500 |
| 1.5 | 2000 | 3000 | 4000 |
| 2.0 | 1000 | 1500 | 2500 |
Note: This data is illustrative and intended to demonstrate expected trends in a wind tunnel experiment.
Experimental Protocols
The following protocols provide a detailed methodology for conducting wind tunnel experiments to characterize Naled spray drift.
Protocol 1: Preparation of Naled Spray Solution
-
Objective: To prepare a stable Naled spray solution suitable for ULV application in a wind tunnel, incorporating a fluorescent tracer for ease of quantification.
-
Materials:
-
Technical grade Naled (e.g., 85% active ingredient)
-
Carrier oil (e.g., mineral oil or a suitable agricultural spray oil)
-
Fluorescent tracer dye (e.g., fluorescein sodium salt)
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
Analytical balance
-
-
Procedure:
-
Determine the desired final concentration of Naled in the spray solution (e.g., corresponding to a typical field application rate).
-
In a chemical fume hood, accurately weigh the required amount of technical grade Naled.
-
In a separate beaker, measure the required volume of carrier oil.
-
Add a small amount of the carrier oil to the weighed Naled and mix to form a slurry.
-
Gradually add the remaining carrier oil to the slurry while continuously stirring with a magnetic stirrer.
-
Weigh the fluorescent tracer dye (e.g., to achieve a 0.1% w/v concentration) and add it to the Naled solution.
-
Continue stirring until the Naled and tracer are completely dissolved and the solution is homogenous.
-
Store the prepared solution in a labeled, sealed container, protected from light, until use.
-
Protocol 2: Wind Tunnel Experimental Setup and Operation
-
Objective: To generate a controlled and repeatable spray drift event within a wind tunnel to measure ground deposition and airborne concentrations of Naled.
-
Equipment:
-
Low-speed wind tunnel with adjustable wind speed control.
-
Spray nozzle system (e.g., flat-fan or hollow-cone nozzle suitable for ULV application).
-
Pressurized spray tank.
-
Droplet collectors (e.g., glass slides, petri dishes with a collection medium).
-
Air sampling pumps with appropriate collection media (e.g., XAD-4 resin tubes).
-
Anemometer for wind speed measurement.
-
Laser diffraction instrument for droplet size analysis (optional, can be done separately).
-
-
Procedure:
-
Wind Tunnel Preparation:
-
Ensure the wind tunnel is clean and free of any residual contaminants.
-
Set the desired wind speed using the tunnel's control system and verify with an anemometer.
-
-
Collector Placement:
-
Place ground deposition collectors (e.g., petri dishes) at predetermined distances downwind from the nozzle (e.g., 1, 2, 5, 10, 15 meters).
-
Position air samplers at various heights and downwind distances to collect airborne droplets.
-
-
Nozzle Setup:
-
Install the selected nozzle on the spray boom at a fixed height and orientation relative to the airflow.
-
Fill the spray tank with the prepared Naled solution.
-
Pressurize the spray system to the desired operating pressure.
-
-
Spray Application:
-
Activate the wind tunnel fan and allow the airflow to stabilize.
-
Start the air sampling pumps.
-
Initiate the spray for a predetermined duration (e.g., 30-60 seconds).
-
After the spray event, allow the wind tunnel to run for a few minutes to ensure all airborne droplets have either deposited or exited the tunnel.
-
Stop the spray and the air sampling pumps.
-
-
Sample Collection:
-
Carefully retrieve the ground deposition and air sampling collectors.
-
Store the samples in labeled containers, protected from light, for subsequent analysis.
-
-
Droplet Size Analysis (if applicable):
-
Position the laser diffraction instrument to measure the droplet size spectrum of the spray from the nozzle under the same operating conditions.
-
-
Protocol 3: Sample Extraction and Analysis
-
Objective: To quantify the amount of Naled and/or the fluorescent tracer collected on the deposition and air sampling media.
-
Equipment:
-
Gas chromatograph with a thermionic specific detector (for Naled analysis).
-
Fluorometer or UV-Vis spectrophotometer (for tracer analysis).
-
Vortex mixer.
-
Centrifuge.
-
Volumetric flasks and pipettes.
-
Appropriate solvents for extraction (e.g., hexane for Naled, deionized water or ethanol for fluorescein).
-
-
Procedure:
-
Extraction from Ground Collectors:
-
Add a known volume of extraction solvent to each petri dish or container with a glass slide.
-
Agitate the container (e.g., vortex or sonicate) to ensure complete dissolution of the deposited material.
-
If necessary, centrifuge the samples to pellet any particulate matter.
-
-
Extraction from Air Samplers:
-
Break open the sorbent tube and transfer the contents to a vial.
-
Add a known volume of extraction solvent and agitate to desorb the collected Naled.
-
-
Analysis:
-
Prepare a series of calibration standards of Naled or the fluorescent tracer in the extraction solvent.
-
Analyze the calibration standards and the extracted samples using the appropriate analytical instrument (GC for Naled, fluorometer for the tracer).
-
Construct a calibration curve and determine the concentration of Naled or the tracer in each sample.
-
-
Data Calculation:
-
Calculate the total mass of Naled or tracer collected on each sampler.
-
For ground deposition, express the results as mass per unit area (e.g., ng/cm²).
-
For airborne concentration, express the results as mass per unit volume of air sampled (e.g., ng/m³).
-
-
Mandatory Visualization
Caption: Naled's mechanism of action: inhibition of acetylcholinesterase.
Caption: Experimental workflow for Naled spray drift characterization.
References
Determining Naled Insecticide Resistance in Mosquito Populations Using the CDC Bottle Bioassay
Application Notes and Protocols for Researchers and Drug Development Professionals
Abstract: This document provides a comprehensive guide for utilizing the Centers for Disease Control and Prevention (CDC) bottle bioassay to determine the resistance of mosquito populations to the organophosphate insecticide Naled. Detailed experimental protocols, data interpretation guidelines, and the biochemical basis of Naled's mode of action and resistance mechanisms are presented. This information is intended for researchers, scientists, and professionals involved in vector control and insecticide development.
Introduction
Naled is an organophosphate insecticide that has been used for adult mosquito control in the United States since 1959.[1][2] It functions as a fast-acting contact insecticide.[2][3] The primary mode of action for Naled, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing constant nerve stimulation, which results in restlessness, convulsions, paralysis, and ultimately, the death of the mosquito.[1][4]
The development of insecticide resistance in mosquito populations is a significant public health concern, as it can diminish the effectiveness of vector control programs. The CDC bottle bioassay is a standardized and economical method for detecting insecticide resistance in mosquitoes and other insects.[5][6] This assay measures the time it takes for a known concentration of an insecticide to kill a sample of mosquitoes, providing an indication of their susceptibility or resistance.[5]
Data Presentation: Naled Resistance in Culex quinquefasciatus
The following table summarizes data from a study on Naled resistance in Culex quinquefasciatus populations in Miami-Dade County, Florida. The CDC bottle bioassay was performed using the standard diagnostic dose of Naled.
| Location (Miami-Dade County) | Mosquito Species | Naled Diagnostic Dose (µ g/bottle ) | Diagnostic Time (minutes) | Mortality at Diagnostic Time (%) | Resistance Status |
| Population 1 | Culex quinquefasciatus | 2.25 | 45 | <90 | Resistant |
| Population 2 | Culex quinquefasciatus | 2.25 | 45 | 90-97 | Developing Resistance |
| Population 3 | Culex quinquefasciatus | 2.25 | 45 | >97 | Susceptible |
| Susceptible Colony (Reference) | Culex quinquefasciatus | 2.25 | 45 | 100 | Susceptible |
Data is representative of findings from studies on Naled resistance. Specific mortality percentages for individual populations can be found in the cited literature.[1][7]
Experimental Protocols
This section outlines the detailed methodology for conducting the CDC bottle bioassay to determine Naled resistance in mosquitoes.
Materials and Reagents
-
250 ml Wheaton glass bottles with Teflon-lined caps
-
Technical grade Naled insecticide
-
Acetone (reagent grade)
-
Micropipettes and tips
-
1 ml disposable pipettes
-
Aspirator for mosquito handling
-
Holding cages for mosquitoes
-
Timer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Preparation of Naled Stock Solution and Treatment of Bottles
-
Prepare a stock solution of Naled: Dissolve the appropriate amount of technical grade Naled in acetone to achieve a final concentration that will deliver the diagnostic dose of 2.25 µg per bottle when 1 ml of the solution is used.
-
Coat the bottles:
-
Add 1 ml of the Naled stock solution to each 250 ml glass bottle.
-
For control bottles, add 1 ml of acetone only.
-
Cap the bottles and swirl and roll them to ensure the entire inner surface is coated.
-
Uncap the bottles and let them air dry in a fume hood or well-ventilated area until all the acetone has evaporated. The bottles should not have any odor of acetone before use.
-
Mosquito Collection and Handling
-
Mosquitoes for the bioassay can be collected from the field as adults or reared from field-collected larvae.
-
Use non-blood-fed female mosquitoes, 2-5 days old.
-
Provide them with a 10% sugar solution, which should be removed 4-12 hours before the assay.
Bioassay Procedure
-
Introduction of Mosquitoes:
-
Using an aspirator, carefully introduce 20-25 mosquitoes into each Naled-coated bottle and the control bottles.
-
-
Observation and Data Collection:
-
Start the timer immediately after introducing the mosquitoes.
-
Record the number of dead or moribund (unable to stand or fly) mosquitoes at 15-minute intervals for up to 2 hours.
-
A mosquito is considered dead or moribund if it cannot stand or maintain an upright position.
-
-
Data Recording:
-
At each time point, record the number of dead/moribund mosquitoes for each replicate and the control.
-
Interpretation of Results
The resistance status of the mosquito population is determined based on the percentage of mortality at the species-specific diagnostic time.
-
Diagnostic Dose for Naled: 2.25 µ g/bottle
-
Diagnostic Times:
-
Aedes aegypti: 30 minutes
-
Aedes albopictus: 30 minutes
-
Culex pipiens: 45 minutes
-
Culex quinquefasciatus: 45 minutes
-
Culex tarsalis: 45 minutes
-
-
Susceptible: ≥98% mortality at the diagnostic time.
-
Developing Resistance: 90-97% mortality at the diagnostic time. Further investigation is recommended.
-
Resistant: <90% mortality at the diagnostic time.
If mortality in the control bottles is greater than 10%, the assay should be discarded and repeated. If control mortality is between 3% and 10%, the mortality in the treated bottles should be corrected using Abbott's formula.[7]
Visualizations
Naled's Mode of Action and Resistance Mechanisms
Caption: Naled's mode of action and mosquito resistance mechanisms.
CDC Bottle Bioassay Experimental Workflow
Caption: Experimental workflow for the CDC bottle bioassay.
References
- 1. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. fmel.ifas.ufl.edu [fmel.ifas.ufl.edu]
- 4. journals.plos.org [journals.plos.org]
- 5. m.youtube.com [m.youtube.com]
- 6. vdci.net [vdci.net]
- 7. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation | PLOS One [journals.plos.org]
Application Notes and Protocols: Fourier Transform Near-Infrared (FT-NIR) Spectroscopy for Dichlorvos Analysis in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorvos (2,2-dichlorovinyl dimethyl phosphate), an organophosphate pesticide, is a significant environmental contaminant due to its widespread use in agriculture and public health. Its potential for water source contamination necessitates rapid, accurate, and environmentally friendly analytical methods for its detection and quantification. Traditional chromatographic techniques, while sensitive, are often time-consuming and require significant solvent usage. Fourier Transform Near-Infrared (FT-NIR) spectroscopy, coupled with chemometric analysis, presents a promising alternative for the direct and rapid analysis of dichlorvos in water. This non-destructive technique offers high throughput and minimal sample preparation, making it suitable for both laboratory and in-field screening purposes.
Recent studies have demonstrated the potential of FT-NIR spectroscopy for the qualitative and quantitative analysis of pesticides in various matrices. For dichlorvos in water, a key advantage is the ability to perform direct measurements, significantly reducing analysis time. The methodology relies on subtle changes in the near-infrared spectrum of water caused by the presence of dichlorvos. These spectral changes are often not apparent through simple visual inspection and require the use of multivariate data analysis techniques, such as Partial Least Squares (PLS), to build robust calibration models. Research has shown that FT-NIR spectroscopy combined with Partial Least Squares-Discriminant Analysis (PLS-DA) can achieve high classification accuracy for the presence of dichlorvos in water samples.[1]
Principle of FT-NIR Spectroscopy for Dichlorvos Analysis
The principle behind using FT-NIR for dichlorvos analysis in water lies in the interaction of near-infrared radiation with the molecular bonds present in the sample. The NIR region of the electromagnetic spectrum (typically 780 to 2500 nm or ~12800 to 4000 cm⁻¹) contains information about the overtone and combination vibrations of fundamental molecular vibrations, particularly those involving hydrogen bonds (O-H, C-H, N-H).
When dichlorvos is present in water, it perturbs the hydrogen-bonding network of water molecules. Additionally, the C-H and P=O bonds within the dichlorvos molecule itself have characteristic absorptions in the NIR region. These subtle spectral changes, though often masked by the strong absorbance of water, can be extracted and correlated with the concentration of dichlorvos using chemometric models.
Chemometrics is essential for this application as it can deconvolve the complex spectral data, separate the analyte signal from the background (water), and build a predictive model for quantification.
Experimental Protocols
This section outlines a generalized protocol for the analysis of dichlorvos in water using FT-NIR spectroscopy. It is important to note that specific parameters may require optimization based on the instrumentation and the specific characteristics of the water samples being analyzed.
Preparation of Calibration and Validation Standards
Objective: To prepare a set of standard solutions of dichlorvos in water with known concentrations to build and validate the chemometric model.
Materials:
-
Dichlorvos analytical standard (high purity)
-
Deionized water (or pesticide-free water representative of the matrix to be tested)
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of dichlorvos analytical standard and dissolve it in a small amount of a suitable solvent (if necessary, due to solubility) before diluting with deionized water in a volumetric flask to a final concentration of, for example, 1000 mg/L.
-
Prepare working standards: Perform serial dilutions of the stock solution with deionized water to create a series of calibration standards covering the desired concentration range. The concentration range should bracket the expected concentrations in unknown samples.
-
Prepare validation standards: Prepare a separate set of standards, independent of the calibration standards, to be used for validating the performance of the developed model. These should also cover the same concentration range.
-
Prepare blank samples: Use deionized water (or the specific water matrix) with no added dichlorvos as the blank or zero-concentration standard.
FT-NIR Spectroscopic Measurement
Objective: To acquire the near-infrared spectra of the prepared standards and unknown water samples.
Instrumentation:
-
Fourier Transform Near-Infrared (FT-NIR) Spectrometer equipped with a liquid sample cell holder.
-
A high-quality quartz or glass cuvette with a fixed pathlength (e.g., 1 mm or 10 mm, depending on the concentration range and instrument sensitivity).
Instrument Parameters (Example):
| Parameter | Setting |
|---|---|
| Spectral Range | 10000 - 4000 cm⁻¹ (1000 - 2500 nm) |
| Resolution | 8 cm⁻¹ |
| Number of Scans | 64 (co-added for each spectrum) |
| Detector | InGaAs or DTGS |
| Sample Cell | 1 mm pathlength quartz cuvette |
Procedure:
-
Instrument warm-up: Allow the FT-NIR spectrometer to warm up for the manufacturer-recommended time to ensure stable operation.
-
Background spectrum: Acquire a background spectrum using an empty sample cell or a cell filled with the blank solution (deionized water). This will be used to correct for the instrument and solvent absorbance.
-
Sample measurement:
-
Rinse the cuvette with the sample to be measured.
-
Fill the cuvette with the sample, ensuring there are no air bubbles in the light path.
-
Place the cuvette in the sample holder of the spectrometer.
-
Acquire the sample spectrum.
-
-
Data acquisition: Record the spectra of all calibration standards, validation standards, and unknown samples. It is recommended to randomize the order of measurement to avoid any time-dependent instrumental drift.
Chemometric Data Analysis
Objective: To process the acquired spectral data and develop a quantitative model for predicting dichlorvos concentration.
Software:
-
Chemometric software package (e.g., The Unscrambler, Pirouette, PLS_Toolbox for MATLAB, or similar).
Procedure:
-
Data Import: Import the acquired spectra into the chemometric software.
-
Spectral Preprocessing: Apply appropriate preprocessing steps to the raw spectral data to remove unwanted variations such as baseline shifts and scattering effects. Common preprocessing methods include:
-
Standard Normal Variate (SNV): Corrects for scatter effects.
-
Multiplicative Scatter Correction (MSC): Corrects for scatter effects.
-
Derivatives (First or Second): Helps to resolve overlapping peaks and correct for baseline drift. Savitzky-Golay smoothing is often applied in conjunction with derivatives.
-
-
Model Calibration:
-
Select the preprocessed spectra of the calibration standards and their corresponding known concentrations.
-
Develop a Partial Least Squares (PLS) regression model. The software will determine the optimal number of latent variables (factors) to use in the model, typically through cross-validation, to avoid overfitting.
-
-
Model Validation:
-
Use the developed PLS model to predict the concentrations of dichlorvos in the independent validation set.
-
Evaluate the performance of the model using statistical parameters such as:
-
Coefficient of Determination (R²): Should be close to 1 for a good correlation between predicted and actual values.
-
Root Mean Square Error of Calibration (RMSEC): Indicates the average error of the model on the calibration data.
-
Root Mean Square Error of Prediction (RMSEP): Indicates the predictive ability of the model on new samples.
-
Bias: The average difference between predicted and actual values.
-
-
-
Analysis of Unknown Samples: Once a robust and validated model is established, the concentrations of dichlorvos in unknown water samples can be predicted by inputting their preprocessed FT-NIR spectra into the model.
Quantitative Data Summary
The following table summarizes typical performance data that can be expected from FT-NIR analysis of organophosphate pesticides. The specific values for dichlorvos will depend on the optimized experimental conditions.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | Low mg/L to µg/L (with pre-concentration) | |
| Limit of Quantification (LOQ) | Low mg/L to µg/L (with pre-concentration) | |
| Concentration Range | 1 - 100 mg/L (direct measurement) | |
| Correlation Coefficient (R²) | > 0.95 | |
| RMSEP | Dependent on concentration range |
Note: Data for dichlorvos specifically is limited in publicly available literature. The values presented are analogous to what has been achieved for other organophosphates and represent a target for method development.
Visualizations
Experimental Workflow
Caption: Experimental workflow for dichlorvos analysis in water using FT-NIR spectroscopy.
Logical Relationship of Chemometric Modeling
Caption: Logical flow of chemometric model development for FT-NIR data.
References
Troubleshooting & Optimization
Naled degradation kinetics under varying pH and temperature
Welcome to the technical support center for researchers and scientists working with Naled. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of Naled under varying pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of Naled in aqueous solutions?
A1: The primary degradation pathway of Naled in aqueous solutions is hydrolysis. This process involves the cleavage of the P-O-C bond, leading to the formation of dichlorvos (2,2-dichlorovinyl dimethyl phosphate) and other degradation products. The rate of hydrolysis is significantly influenced by pH and temperature.
Q2: How does pH affect the stability of Naled?
Q3: What is the effect of temperature on Naled degradation?
A3: The degradation rate of Naled increases with temperature. At ambient temperature and a pH of 6.5, the hydrolysis is relatively slow, with a reported half-life of about 15 days. However, at elevated temperatures (40°C - 80°C), the hydrolysis proceeds much faster, with half-lives decreasing from 2.4 days to 1.5 hours.[1]
Q4: What are the main degradation products of Naled?
A4: The primary and most well-documented degradation product of Naled is dichlorvos. Other potential breakdown products can include various phosphate esters and smaller organic molecules, depending on the specific degradation pathway (e.g., hydrolysis, photolysis).
Troubleshooting Guide
Q1: My Naled degradation rates are much faster/slower than expected. What could be the cause?
A1: Several factors could lead to unexpected degradation rates:
-
pH Shifts: Ensure the pH of your buffer solution is stable throughout the experiment. Even small changes in pH can significantly alter the hydrolysis rate. Use high-quality buffers and regularly calibrate your pH meter.
-
Temperature Fluctuations: Verify the stability of your incubator or water bath. Inconsistent temperatures will lead to variable degradation kinetics.
-
Contamination: Microbial contamination can introduce enzymes that may degrade Naled, leading to faster-than-expected degradation. Ensure all glassware and solutions are sterile.
-
Photodegradation: Naled is susceptible to degradation by sunlight. If your experiments are not conducted in the dark or under controlled lighting conditions, photodegradation could be a contributing factor.
Q2: I am seeing inconsistent results between replicate experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to variations in experimental setup. To improve reproducibility:
-
Standardize Procedures: Follow a detailed and consistent experimental protocol for all replicates.
-
Homogeneous Samples: Ensure your Naled stock solution is well-mixed and that you are taking representative aliquots for each experiment.
-
Control for Variables: Tightly control all experimental parameters, including pH, temperature, and initial Naled concentration.
-
Analytical Precision: Calibrate your analytical instruments before each run and use internal standards to account for any variations in sample preparation or instrument response.
Q3: My analytical method is not giving me a clean separation between Naled and dichlorvos. What can I do?
A3: Poor separation can be addressed by optimizing your analytical method:
-
Gas Chromatography (GC): If using GC, try adjusting the temperature program, carrier gas flow rate, or using a different column with a different stationary phase. A nitrogen-phosphorus detector (NPD) is often used for organophosphate analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For LC-MS/MS, optimize the mobile phase gradient, flow rate, and column chemistry. Ensure your mass spectrometry parameters (e.g., precursor and product ions, collision energy) are optimized for both Naled and dichlorvos.
Data Presentation
The following tables summarize the available quantitative data on Naled degradation kinetics.
Table 1: Naled Hydrolysis Half-Life at Varying Temperatures (pH 6.5)
| Temperature (°C) | Half-life (t½) | Rate Constant (k) (hr⁻¹) |
| Ambient | ~15 days | 0.002[1] |
| 40 | 2.4 days | - |
| 80 | 1.5 hours | - |
Note: The activation energy for Naled hydrolysis over the temperature range of 40°C-80°C has been calculated to be 19.5 kcal mole⁻¹.[1]
Table 2: General Stability of Naled under Different Conditions
| Condition | Stability |
| Neutral pH (aqueous) | Relatively stable at ambient temperature, degradation increases with temperature. |
| Acidic pH (aqueous) | Unstable, rapid hydrolysis. |
| Alkaline pH (aqueous) | Unstable, rapid hydrolysis. |
| Sunlight | Degrades. |
Experimental Protocols
Detailed Methodology for a Naled Hydrolysis Study
This protocol outlines a typical experiment to determine the hydrolysis rate of Naled at a specific pH and temperature.
1. Materials and Reagents:
-
Naled analytical standard
-
High-purity water (e.g., Milli-Q)
-
Buffer solutions (e.g., phosphate buffer for neutral pH, acetate buffer for acidic pH, borate buffer for alkaline pH)
-
Quenching solution (e.g., a suitable organic solvent like ethyl acetate)
-
Analytical standards of Naled and dichlorvos for calibration
-
Sterile glassware (e.g., amber vials with Teflon-lined caps)
2. Equipment:
-
Temperature-controlled incubator or water bath
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer
-
Autosampler vials
-
Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)
3. Experimental Procedure:
-
Prepare Buffer Solutions: Prepare buffer solutions at the desired pH values (e.g., 4, 7, and 9). Ensure the buffers have sufficient capacity to maintain the pH throughout the experiment.
-
Prepare Naled Stock Solution: Accurately weigh a known amount of Naled analytical standard and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
Initiate the Reaction:
-
In a series of sterile amber vials, add a known volume of the prepared buffer solution.
-
Place the vials in the temperature-controlled incubator or water bath and allow them to equilibrate to the desired temperature.
-
Spike each vial with a small, known volume of the Naled stock solution to achieve the desired initial concentration. The final concentration of the organic solvent from the stock solution should be minimal to avoid co-solvent effects.
-
Immediately after spiking, vortex each vial to ensure a homogeneous solution. This is time zero (t=0).
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect a sample from each vial.
-
Immediately quench the hydrolysis reaction by adding a known volume of the sample to a vial containing a quenching solution (e.g., ethyl acetate).
-
-
Sample Analysis:
-
Prepare a calibration curve using the analytical standards of Naled and dichlorvos.
-
Analyze the collected samples using a validated GC-NPD or LC-MS/MS method to determine the concentrations of Naled and its degradation product, dichlorvos.
-
-
Data Analysis:
-
Plot the natural logarithm of the Naled concentration versus time.
-
If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be the negative of the rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Mandatory Visualizations
Caption: Workflow for a Naled degradation kinetics experiment.
Caption: Key factors influencing the degradation of Naled.
References
Technical Support Center: Naled Analysis in Complex Environmental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix interference during the analysis of Naled and its primary degradant, dichlorvos, in complex environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how does it affect Naled analysis?
A1: Matrix interference, or matrix effect, is the alteration of the analytical signal of a target analyte due to the co-eluting compounds from the sample matrix.[1] In the analysis of Naled, which is an organophosphate pesticide, complex environmental matrices such as soil, water, and sediment contain numerous organic and inorganic compounds that can interfere with the analysis.[2] These interferences can lead to either suppression or enhancement of the instrument's response to Naled and its primary, more stable degradation product, dichlorvos (DDVP).[3][4] This can result in inaccurate quantification, leading to either underestimation or overestimation of the pesticide concentration.[5] For instance, in gas chromatography-mass spectrometry (GC-MS), co-extracted matrix components can coat the inlet liner and column, protecting thermally labile pesticides from degradation and leading to an enhanced signal, a phenomenon known as the matrix-induced enhancement effect.[6] In liquid chromatography-mass spectrometry (LC-MS), matrix components can interfere with the ionization of the target analytes in the ion source, typically causing ion suppression.[4]
Q2: Naled is known to degrade rapidly. How does this impact its analysis and what should I be looking for?
A2: Naled is highly susceptible to degradation, particularly in the presence of water and sunlight, where it rapidly transforms into dichlorvos (DDVP).[7][8] The half-life of Naled in water is pH-dependent, ranging from 1.6 hours at pH 9 to 96 hours at pH 5.[8] In soil, its half-life can be as short as 30 minutes to 1.4 hours.[8] This rapid degradation means that in many environmental samples, you are more likely to detect dichlorvos than Naled itself.[9] Therefore, your analytical method should be validated for both Naled and dichlorvos. If you observe low or no recovery of Naled but a significant presence of dichlorvos, it is likely due to the degradation of Naled during sample collection, storage, or preparation.[3] It is crucial to handle and process samples promptly and under conditions that minimize degradation, such as keeping them cool and in the dark.
Q3: What are the most common sample preparation techniques for Naled and dichlorvos analysis in environmental samples?
A3: The most common and effective sample preparation techniques for analyzing Naled and dichlorvos in environmental matrices are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
-
QuEChERS: This method is widely used for solid samples like soil and sediment, as well as for produce.[10][11] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts to separate the organic layer from the aqueous layer.[12] A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a small amount of sorbent to remove interfering matrix components.[13]
-
Solid-Phase Extraction (SPE): SPE is a preferred method for water samples.[14][15] It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes of interest.[16][17][18] The interferents are washed away, and the analytes are then eluted with a small volume of an organic solvent.[14] This technique allows for the concentration of the analytes from a large volume of water, thereby increasing the sensitivity of the method.[15]
Q4: How can I minimize matrix effects in my Naled analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilizing appropriate cleanup steps in your sample preparation protocol is crucial. For QuEChERS, this involves selecting the right d-SPE sorbents. For SPE, choosing the correct sorbent and elution solvents is key.[14][19]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression or enhancement caused by the matrix components, as the standards and samples will be affected similarly.[20]
-
Internal Standards: The use of an appropriate internal standard (IS) is highly recommended. An IS is a compound that is chemically similar to the analyte but is not present in the sample. It is added to all samples, standards, and blanks at a constant concentration. Any variation in the IS signal can be used to correct for matrix effects and variations in sample processing. Isotopically labeled standards are often the best choice.
-
Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the analytical signal. However, this may also reduce the concentration of the analyte, potentially impacting the limit of detection.
Q5: What are the typical instrument parameters for Naled and dichlorvos analysis by GC-MS and LC-MS/MS?
A5: The choice between GC-MS and LC-MS/MS depends on the specific requirements of the analysis. Both techniques are suitable for the determination of Naled and dichlorvos.
-
GC-MS/MS: This is a robust and widely used technique for pesticide analysis. A common setup would involve a capillary column (e.g., a DB-5ms or equivalent) and operation in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
LC-MS/MS: This technique is particularly useful for thermally labile compounds and can offer high sensitivity and selectivity. A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.[5] The mass spectrometer is operated in MRM mode.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Naled and dichlorvos in various environmental matrices. Please note that these values can vary depending on the specific matrix, instrumentation, and method used.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Naled | Water | LC-MS/MS | 10 ng/L | - | [21] |
| Dichlorvos | Water | LC-MS/MS | 1 ng/L | - | [21] |
| Dichlorvos | Water | HPLC | 0.2 µg/L | - | |
| Organophosphates | Water | GC-NPD | - | < 5 µg/L | [14] |
| Organophosphates | Water | GC-NPD | 0.02 - 0.1 µg/L | - | [18] |
Table 2: Recovery Data for Dichlorvos
| Matrix | Spiking Level | Preparation Method | Recovery (%) | RSD (%) | Reference |
| Water | 20, 100, 200 µg/L | DLLME-HPLC | 95.6 - 102.4 | 0.6 - 3.1 | |
| Biological Tissue | - | Solvent Extraction | 74 - 85 | - | [3] |
| Water | 0.2, 0.4, 1.0 µg/L | SPE-GC-NPD | 83 - 100 | - | [18] |
Troubleshooting Guides
Problem 1: Low or No Recovery of Naled
-
Possible Cause: Degradation of Naled to dichlorvos.
-
Troubleshooting Steps:
-
Analyze the sample for dichlorvos. A high concentration of dichlorvos corresponding to the expected Naled concentration suggests degradation.
-
Review sample handling and storage procedures. Samples should be kept cool (e.g., 4°C) and protected from light, and analyzed as quickly as possible after collection.
-
Ensure that the pH of the sample and extraction solvent is not alkaline, as Naled degrades rapidly at high pH.[8]
-
Problem 2: Poor Peak Shape (Tailing or Fronting) in GC Analysis
-
Possible Cause:
-
Active sites in the GC inlet or column.
-
Matrix components accumulating in the inlet or at the head of the column.
-
Improper column installation.
-
-
Troubleshooting Steps:
-
Inlet Maintenance: Replace the inlet liner and septum. Use a liner with glass wool if you have a "dirty" matrix to trap non-volatile residues.
-
Column Maintenance: Trim a small portion (e.g., 10-20 cm) from the front of the column to remove accumulated matrix components.
-
Check for Leaks: Ensure all fittings are tight and there are no leaks in the system.
-
Verify Column Installation: Make sure the column is installed at the correct depth in the inlet and detector.
-
Problem 3: Signal Suppression in LC-MS/MS Analysis
-
Possible Cause: Co-eluting matrix components interfering with the ionization of Naled and/or dichlorvos.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Use a more effective d-SPE sorbent in your QuEChERS method (e.g., a combination of PSA and C18) to remove more matrix components. For SPE, try a different sorbent material or optimize the wash and elution steps.
-
Dilute the Sample Extract: Dilute the final extract (e.g., 1:5 or 1:10 with the initial mobile phase) to reduce the concentration of matrix interferents.
-
Optimize Chromatography: Modify the LC gradient to better separate the analytes from the interfering matrix components.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to compensate for the suppression effect.
-
Problem 4: High Variability in Results
-
Possible Cause:
-
Inconsistent sample preparation.
-
Matrix heterogeneity.
-
Instrument instability.
-
-
Troubleshooting Steps:
-
Homogenize Samples Thoroughly: Ensure that solid samples like soil and sediment are well-homogenized before taking a subsample for extraction.
-
Use an Internal Standard: An internal standard can help to correct for variations in extraction efficiency and instrument response.
-
Check Instrument Performance: Run a system suitability test before analyzing samples to ensure the instrument is performing consistently.
-
Review Pipetting and Weighing Techniques: Ensure that all volumetric and weighing steps are performed accurately and consistently.
-
Experimental Protocols
Protocol 1: QuEChERS Method for Naled and Dichlorvos in Soil/Sediment
-
Sample Homogenization: Air-dry the soil/sediment sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (if the sample is very dry) and vortex for 30 seconds.
-
Add 10 mL of acetonitrile and the internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Analysis:
-
Transfer the cleaned extract to an autosampler vial for GC-MS/MS or LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Naled and Dichlorvos in Water
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the water sample to ~7.
-
Add an internal standard to the water sample.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load 500 mL of the prepared water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
-
Cartridge Drying:
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with 2 x 3 mL of ethyl acetate into a collection tube.
-
-
Concentration and Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) for GC-MS/MS or LC-MS/MS analysis.
-
Visualizations
Caption: QuEChERS workflow for Naled analysis in soil/sediment.
Caption: Troubleshooting logic for low Naled recovery.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. ANALYTICAL METHODS - Toxicological Profile for Dichlorvos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. mdpi.com [mdpi.com]
- 7. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naled General Fact Sheet [npic.orst.edu]
- 9. Evaluating persistence of the organophosphate insecticide, naled, in sediment under environmental conditions - American Chemical Society [acs.digitellinc.com]
- 10. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. dto-innovators.it [dto-innovators.it]
- 15. biotage.com [biotage.com]
- 16. academic.oup.com [academic.oup.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. thermoscientific.fr [thermoscientific.fr]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of Naled in Samples for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and long-term storage of samples containing Naled to ensure sample integrity and prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is Naled and why is its stability a concern?
A1: Naled is an organophosphate insecticide.[1] Its stability is a major concern for researchers because it degrades rapidly, particularly in aqueous media, which can lead to inaccurate analytical results.[2] The primary degradation product of Naled is Dichlorvos (DDVP), which is also an organophosphate insecticide and a potential human carcinogen.[1][3] Therefore, accounting for this degradation is critical in risk assessments.[1]
Q2: What are the main factors that cause Naled to degrade?
A2: Naled degradation is primarily influenced by several factors:
-
Hydrolysis: Naled is rapidly hydrolyzed in the presence of water, with over 90% degradation occurring within 48 hours at room temperature.[2]
-
pH: Degradation is faster in alkaline and acidic conditions compared to a neutral pH.[2][4]
-
Sunlight (Photolysis): Exposure to sunlight significantly accelerates the degradation process.[2][3]
-
Temperature: Higher temperatures increase the rate of degradation.[5][6]
-
Presence of Metals: The presence of iron and other metals can catalyze the loss of bromine and the formation of dichlorvos.[2]
Q3: What is the primary degradation product of Naled?
A3: The primary degradation product of Naled is Dichlorvos (DDVP), another organophosphate insecticide.[1][3][7] The U.S. Environmental Protection Agency often considers the combined presence of Naled and DDVP in risk evaluations due to this rapid conversion.[1]
Q4: How does the sample matrix affect Naled stability and analysis?
A4: The sample matrix, which includes all components of the sample other than the analyte, can significantly impact Naled stability and analytical accuracy. Co-eluting compounds from complex matrices can cause signal suppression or enhancement in analytical instruments like LC-MS and GC-MS, a phenomenon known as the "matrix effect".[8][9][10] This can interfere with accurate quantification. For instance, in plant tissues, Naled rapidly penetrates the cuticle and mixes with the sap, initiating the degradation process.[4]
Troubleshooting Guide
Issue 1: Rapid loss of Naled in aqueous samples after collection.
| Potential Cause | Troubleshooting Action |
| Hydrolysis | Minimize the time between sample collection and analysis or freezing.[2] If samples are aqueous, they should be processed as quickly as possible. |
| Incorrect pH | Adjust the sample pH to be as close to neutral as possible, as both acidic and alkaline conditions accelerate hydrolysis.[4] A study showed the half-life of Naled is significantly longer at pH 7 (15.4 hours) compared to pH 9 (1.6 hours).[4] |
| Presence of Residual Disinfectants (e.g., chlorine) | If analyzing treated water samples, the reactions between disinfectants and Naled must be stopped. This is achieved by adding a quenching agent to the sample immediately after collection to neutralize the disinfectant.[11][12] |
Issue 2: Inconsistent or non-reproducible analytical results.
| Potential Cause | Troubleshooting Action |
| Exposure to Light | Protect samples from light at all times by using amber glass vials or other light-proof containers.[2][13] Naled is known to be degraded by sunlight.[2] The half-life of Naled can be as short as 20 minutes under sunlight conditions.[5][6] |
| Temperature Fluctuations during Storage/Transport | Store and transport samples at consistently low temperatures (e.g., frozen at -30°C or refrigerated).[14] Avoid repeated freeze-thaw cycles. The most significant loss of stability for some compounds is observed when stored in daylight at room temperature.[15] |
| Matrix Effects | To compensate for matrix effects, consider using matrix-matched standards for calibration, stable isotope-labeled internal standards, or sample dilution.[8][9] |
Issue 3: Naled is not detected, but high concentrations of Dichlorvos are present.
| Potential Cause | Troubleshooting Action |
| Complete Degradation of Naled | This indicates that the storage and handling conditions were not adequate to preserve the parent Naled compound. In field studies, it's been observed that only dichlorvos was detected in sediment samples one hour after aerial spray.[5][6] For future sample collections, implement the stabilization protocols outlined below immediately upon collection. |
| Sample Age | Older samples are more likely to show complete degradation. Always record the collection date and time and analyze samples as soon as possible.[16] |
Quantitative Data: Naled Stability
The stability of Naled is highly dependent on environmental conditions. The following table summarizes the reported half-life of Naled under various conditions.
| Condition | Matrix | Half-Life | Citation |
| pH 5 | Distilled Water (in dark) | 96 hours | [4] |
| pH 7 | Distilled Water (in dark) | 15.4 hours | [4] |
| pH 9 | Distilled Water (in dark) | 1.6 hours | [4] |
| Sunlight | Sediment | 20 minutes | [5][6] |
| Dark, 23°C | Freshwater | 20 hours | [3] |
| Light, 23°C | Freshwater | 15 minutes | [3] |
| Dark, 22.5°C | Marl Sediment | 3 hours | [5][6] |
| Dark, 22.5°C | Beach Sand | 5 hours | [5][6] |
| Dark, 30°C | Marl Sediment | 1 hour | [5][6] |
| Dark, 30°C | Beach Sand | 3 hours | [5][6] |
Experimental Protocols
Protocol: Sample Collection and Preservation for Naled Analysis
This protocol is designed to maximize the stability of Naled in environmental samples from collection through to analysis.
1. Materials:
-
Amber glass sample vials with PTFE-lined screw caps.
-
Cooler with ice packs or a portable freezer.
-
pH meter and appropriate buffers for pH adjustment (e.g., phosphate buffer).
-
Quenching agent solution (e.g., ascorbic acid), if analyzing chlorinated water.[16][17]
-
Personal Protective Equipment (PPE): gloves, safety glasses.
2. Sample Collection:
-
Pre-label all amber glass vials with unique sample identifiers, date, and time of collection.
-
Rinse the collection vial with the sample water three times before filling.
-
Fill the vial to the brim to minimize headspace, which reduces volatilization.[18]
-
Cap the vial tightly immediately after collection.
3. Immediate Post-Collection Processing (Field Stabilization):
-
For Chlorinated Water Samples: Immediately after collection, add a quenching agent like ascorbic acid (e.g., to a final concentration of 50 mg/L) to neutralize any residual chlorine that could degrade Naled.[18]
-
pH Adjustment: Check the pH of a representative aliquot of the sample. If the pH is acidic or alkaline, adjust the sample to pH 7 using a suitable buffer. The stability of Naled is greatest at a neutral pH.[4]
-
Cooling: Immediately place the collected and stabilized samples in a cooler with ice packs, ensuring they are shielded from sunlight.
4. Transportation and Long-Term Storage:
-
Transport the samples to the laboratory as quickly as possible, maintaining a cold chain.
-
For long-term storage (greater than 48 hours), freeze the samples at -20°C or below.[14] Studies on other sensitive compounds show that storage in the dark at approximately 5°C provides the best long-term stability.[15]
-
Log all samples into a laboratory information management system (LIMS), noting the storage location and conditions.
5. Sample Preparation for Analysis (e.g., by Gas Chromatography):
-
Thaw frozen samples in a controlled environment, avoiding excessive heat.
-
The sample must be volatile for GC analysis.[19] This typically involves a liquid-liquid or solid-phase extraction to transfer Naled from the aqueous matrix into an organic solvent (e.g., hexane).[19]
-
The final extract is then carefully concentrated or diluted to the appropriate concentration for injection into the GC.[19]
Visualizations
Naled Degradation Pathway
The primary degradation pathway for Naled involves its conversion to Dichlorvos (DDVP).
Caption: Degradation pathway of Naled to its primary metabolite, Dichlorvos (DDVP).
Workflow for Naled Sample Stabilization
This workflow outlines the critical steps from sample collection to long-term storage to ensure Naled stability.
Caption: Recommended workflow for Naled sample handling and stabilization.
References
- 1. Naled in the United States: Harmful Health Effects and Widespread Use - Earthjustice [earthjustice.org]
- 2. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mosquitocontrolfacts.com [mosquitocontrolfacts.com]
- 5. Evaluating persistence of the organophosphate insecticide, naled, in sediment under environmental conditions - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. apvma.gov.au [apvma.gov.au]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 12. researchgate.net [researchgate.net]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. Evaluation of Storage Conditions and the Effect on DNA from Forensic Evidence Objects Retrieved from Lake Water [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic effects of quenching agents and pH on the stability of regulated and unregulated disinfection by-products for drinking water quality monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. To add or not to add: the use of quenching agents for the analysis of disinfection by-products in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Mitigating Naled's Impact on Beneficial Insect Populations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols to minimize the off-target effects of the organophosphate insecticide Naled on beneficial insect populations during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Naled?
Naled is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of the nervous system, which results in restlessness, convulsions, paralysis, and ultimately, death from respiratory failure.[1][2] Its breakdown product, dichlorvos (another organophosphate), exhibits a similar mode of action.[1][3]
Q2: Which beneficial insects are most susceptible to Naled?
Naled is a broad-spectrum insecticide, meaning it can be highly toxic to a wide range of non-target insects, including crucial beneficial species.[3] Pollinators like honey bees (Apis mellifera), alfalfa leafcutting bees, and alkali bees are particularly vulnerable.[3] Predatory insects that act as natural pest control agents are also at risk.
Q3: What are the primary routes of exposure for beneficial insects?
Beneficial insects can be exposed to Naled through several pathways:
-
Direct Contact: Insects can be directly sprayed during application.[4]
-
Indirect Contact: Contact with pesticide residues on treated surfaces like leaves and flowers, even after the spray has dried.[4][5]
-
Oral Ingestion: Consumption of contaminated nectar and pollen, which can also be transported back to the hive, affecting the entire colony.[4]
-
Contaminated Materials: Bees may use contaminated leaves or other plant materials for nest construction.[4]
Q4: What are the most effective, first-line mitigation strategies to implement in experimental design?
To minimize the impact on beneficial insects, particularly pollinators, several strategies should be integrated into experimental protocols:
-
Timing of Application: The most critical strategy is to apply Naled when bees are not active. Applications should be scheduled between dusk and dawn (e.g., after 8:00 PM and before 6:00 AM) when pollinators are typically in their hives or nests.[4][6][7]
-
Avoid Blooming Plants: Do not apply Naled to crops or other plants that are in bloom, as these are primary foraging sites for pollinators.[4][8] If flowering weeds are present in the treatment area, mowing them before application can reduce insect presence.[8][9]
-
Establish Buffer Zones: To protect ecologically sensitive areas, "no-spray" buffer zones of at least 750 meters should be established around habitats of beneficial insects.[1]
-
Monitor Weather Conditions: Avoid application during windy conditions to minimize spray drift to non-target areas.
Troubleshooting Guide for Experimental Studies
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality in control group. | 1. Contamination of control plots from spray drift.2. Contaminated solvent or water used for dilutions.3. Pre-existing stress or disease in the insect population. | 1. Ensure adequate buffer zones between treatment and control areas. Check wind direction and speed during application.2. Use fresh, analytical-grade solvents and water for all preparations. Run a solvent-only control.3. Acclimate test organisms to laboratory conditions and ensure they are healthy before beginning the assay. |
| Inconsistent results across replicates. | 1. Uneven pesticide application.2. Genetic variability within the test insect population.3. Inconsistent environmental conditions (temperature, humidity, light cycle). | 1. Calibrate spray equipment to ensure a uniform droplet size and application rate.2. Use a homogenous population of insects from the same source and of a similar age.3. Maintain consistent environmental conditions throughout the experiment. A 12h light/12h dark cycle is often recommended.[10] |
| Lower-than-expected mortality in treatment group. | 1. Degradation of Naled stock solution.2. Development of insecticide resistance in the test population.3. Incorrect application rate or dosage. | 1. Naled is unstable in alkaline conditions and degrades in sunlight.[11] Prepare fresh solutions for each experiment and store stock solutions in brown glass containers.[11]2. Source insect populations from areas with no known history of pesticide resistance or conduct baseline susceptibility tests.3. Double-check all calculations for dilutions and application rates. Ensure equipment is calibrated correctly. |
| Sublethal effects observed (e.g., altered behavior, reduced fecundity). | Sublethal effects are common with pesticide exposure and represent an important data point. These can include changes in navigation, foraging behavior, or reproduction.[5] | Document and quantify these effects as part of the study's endpoints. Behavioral assays can be used to measure changes in activity, and reproductive output can be assessed by monitoring egg laying and larval development.[12] |
Quantitative Toxicity Data
The following table summarizes the acute contact toxicity of Naled to a key beneficial pollinator, the honey bee. This data is crucial for risk assessment and for determining appropriate concentrations in experimental setups.
| Species | Parameter | Value | Classification |
| Apis mellifera (Honey Bee) | Acute Contact LD50 (48 hr) | 0.091 µ g/bee | Highly Toxic |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. Data sourced from EPA Ecotoxicity Database.
Experimental Protocols & Visualizations
Protocol: Acute Contact Toxicity Test (Adapted from OECD Guideline 214)
This protocol outlines a standard laboratory procedure to determine the acute contact lethal dose (LD50) of Naled for adult honey bees.
1. Objective: To assess the acute contact toxicity of Naled to honey bees over a 48-hour period.
2. Materials:
-
Naled, technical grade (≥95% purity)
-
Acetone (analytical grade) for solvent control and dilutions
-
Healthy, young adult worker honey bees from a disease-free colony
-
Microsyringe or microapplicator capable of delivering 1 µL doses
-
Cages for holding bees (e.g., stainless steel, with provisions for food and water)
-
50% (w/v) sucrose solution
-
Incubator or environmental chamber set to 25 ± 2°C
3. Workflow Diagram:
Caption: Workflow for an acute contact toxicity assay.
4. Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of Naled in acetone. Create a series of at least five serial dilutions to produce a range of concentrations expected to cause between 10% and 90% mortality. Include a solvent-only control group.
-
Bee Collection and Acclimation: Collect young worker bees from the same colony. Acclimate them to the test conditions for 2-4 hours.
-
Dosing: Lightly anesthetize the bees (using CO2 or chilling). Using a microapplicator, apply 1 µL of the test solution directly to the dorsal thorax of each bee.
-
Incubation: Place a minimum of 10 bees per replicate into a test cage. At least three replicates should be used for each concentration and control group. Provide a 50% sucrose solution ad libitum.
-
Observation: Record bee mortality at 4, 24, and 48 hours post-application. A bee is considered dead if it is immobile and does not respond to gentle prodding.
-
Data Analysis: Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.[10] Use probit analysis or a similar statistical method to calculate the LD50 values and their 95% confidence intervals.
Naled's Mechanism of Action
The diagram below illustrates the signaling pathway at an insect's cholinergic synapse and how Naled disrupts it.
Caption: Naled inhibits acetylcholinesterase at the synapse.
Logical Diagram of Mitigation Strategies
This diagram outlines the decision-making process for applying mitigation strategies in a research context.
Caption: Decision tree for mitigating Naled's non-target effects.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. hermes.cde.state.co.us [hermes.cde.state.co.us]
- 3. nospray.org [nospray.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. google.com [google.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. Naled | C4H7Br2Cl2O4P | CID 4420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. beyondpesticides.org [beyondpesticides.org]
Technical Support Center: Investigating Naled Resistance in Aedes aegypti
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the molecular mechanisms of Naled resistance in Aedes aegypti.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of Naled resistance in Aedes aegypti?
A1: The two primary mechanisms are:
-
Target-site insensitivity: This is most commonly due to point mutations in the acetylcholinesterase gene (ace-1), the target of Naled's active metabolite, dichlorvos. The G119S mutation is a well-documented cause of high-level resistance to organophosphates.
-
Metabolic resistance: This involves the increased detoxification of the insecticide by enzymes such as esterases and cytochrome P450 monooxygenases (P450s). These enzymes can break down the insecticide before it reaches its target site.
Q2: My mosquito population is showing resistance to Naled in the field. How can I confirm this in the laboratory?
A2: The CDC bottle bioassay is the standard method for assessing phenotypic resistance to insecticides. This assay determines the susceptibility of a mosquito population to a specific insecticide by exposing them to a known concentration and measuring mortality over time.
Q3: I have confirmed Naled resistance with a bioassay. What is the next step to determine the underlying mechanism?
A3: After confirming phenotypic resistance, you should investigate both target-site and metabolic resistance mechanisms. This typically involves:
-
Molecular analysis of the ace-1 gene: Screen for known resistance-associated mutations, such as the G119S substitution.
-
Biochemical assays: Measure the activity of key detoxification enzymes, including non-specific esterases and cytochrome P450s.
Q4: Can resistance to other insecticides, like pyrethroids, confer resistance to Naled?
A4: While cross-resistance patterns can be complex, metabolic resistance, particularly elevated levels of certain cytochrome P450s, has been shown to confer cross-resistance between pyrethroids and some organophosphates. However, some studies have also reported negative cross-resistance, where pyrethroid-resistant mosquitoes are more susceptible to Naled. Therefore, it is crucial to test for resistance to each insecticide of interest.
Troubleshooting Guides
CDC Bottle Bioassay for Naled Susceptibility
Issue: High mortality in control bottles (>10%).
-
Possible Cause: Contamination of control bottles with insecticide or use of contaminated acetone.
-
Solution: Ensure dedicated, thoroughly cleaned glassware is used for control solutions. Use fresh, high-purity acetone.
-
-
Possible Cause: Unhealthy mosquito population.
-
Solution: Ensure mosquitoes are properly reared, provided with sugar water, and are not stressed before the assay. Use 2-5 day old, non-blood-fed females.
-
Issue: Inconsistent results between replicates.
-
Possible Cause: Uneven coating of insecticide in the bottles.
-
Solution: Swirl the bottle during coating to ensure the entire inner surface is covered with the insecticide solution. Roll the bottle until the acetone has completely evaporated.
-
-
Possible Cause: Variation in the number or age of mosquitoes in each bottle.
-
Solution: Use a consistent number of mosquitoes (20-25) of the same age range in each replicate.
-
Issue: No mortality in the expected timeframe for a known susceptible strain.
-
Possible Cause: Inactive insecticide.
-
Solution: Use a fresh dilution of the Naled stock solution. Ensure the stock solution has been stored correctly (at 4°C, protected from light).
-
-
Possible Cause: Incorrect diagnostic dose or timing.
Acetylcholinesterase (AChE) Inhibition Assay
Issue: High background signal in the absence of enzyme.
-
Possible Cause: Spontaneous hydrolysis of the substrate (acetylthiocholine).
-
Solution: Prepare fresh substrate solution for each experiment. Run a no-enzyme control and subtract the background absorbance from all readings.
-
Issue: Low enzyme activity in the susceptible strain.
-
Possible Cause: Improper sample preparation leading to enzyme degradation.
-
Solution: Prepare mosquito homogenates on ice and use a suitable buffer containing protease inhibitors.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Ensure the assay is performed at the optimal pH and temperature for Aedes aegypti AChE.
-
Biochemical Assays for Detoxification Enzymes (Esterases and P450s)
Issue: High variability in enzyme activity between individuals of the same strain.
-
Possible Cause: Natural biological variation.
-
Solution: Increase the sample size to obtain a more representative average activity for the population.
-
-
Possible Cause: Differences in mosquito age or physiological state.
-
Solution: Use mosquitoes of a standardized age and ensure they have not recently had a blood meal.
-
Issue: No significant difference in enzyme activity between susceptible and resistant strains.
-
Possible Cause: The specific enzyme substrate used in the assay is not metabolized by the P450s or esterases responsible for resistance in your mosquito population.
-
Solution: Try a broader range of substrates or use molecular methods (qRT-PCR) to investigate the expression of specific detoxification genes.
-
-
Possible Cause: Resistance is primarily due to a target-site mutation rather than metabolic resistance.
-
Solution: Proceed with sequencing the ace-1 gene.
-
Molecular Detection of ace-1 G119S Mutation
Issue: PCR amplification fails.
-
Possible Cause: Poor quality or insufficient quantity of DNA.
-
Solution: Use a standardized DNA extraction protocol and quantify the DNA before PCR.
-
-
Possible Cause: PCR inhibitors in the DNA extract.
-
Solution: Include a cleanup step in your DNA extraction protocol or dilute the DNA template.
-
-
Possible Cause: Non-optimal PCR conditions.
-
Solution: Optimize the annealing temperature and extension time for your specific primers and polymerase.
-
Issue: Ambiguous sequencing results.
-
Possible Cause: Presence of both wild-type and mutant alleles in heterozygous individuals.
-
Solution: Carefully examine the sequencing chromatogram for double peaks at the mutation site.
-
-
Possible Cause: Poor sequencing read quality.
-
Solution: Repeat the sequencing reaction with a higher concentration of purified PCR product.
-
Data Presentation
Table 1: CDC Bottle Bioassay Diagnostic Doses and Times for Aedes aegypti
| Insecticide | Diagnostic Dose (µ g/bottle ) | Diagnostic Time (min) |
| Naled | 2.25 | 45 |
| Malathion | 50 | 30 |
Data sourced from CDC guidelines.[1][2]
Table 2: Example Resistance Ratios (RR) for Organophosphates in Aedes aegypti
| Population | Temephos RR₅₀ | Malathion RR₅₀ |
| susceptible Reference | 1.0 | 1.0 |
| Field Population A | 15.2 | 3.5 |
| Field Population B | 8.7 | 1.2 |
| Field Population C | 25.6 | 8.9 |
Resistance Ratios are hypothetical and for illustrative purposes. RR₅₀ is the ratio of the LC₅₀ of the field population to the LC₅₀ of the susceptible reference strain.
Table 3: Frequency of the ace-1 G119S Mutation in Naled-Resistant and Susceptible Aedes aegypti Populations
| Population | Phenotype | Number of Individuals | G119S Allele Frequency |
| Lab Susceptible | Susceptible | 50 | 0.00 |
| Field Population X | Resistant | 100 | 0.78 |
| Field Population Y | Susceptible | 75 | 0.05 |
Data are hypothetical and for illustrative purposes.
Experimental Protocols
CDC Bottle Bioassay for Naled Susceptibility
Objective: To determine the susceptibility of an Aedes aegypti population to Naled.
Materials:
-
250 ml glass bottles
-
Naled technical grade insecticide
-
High-purity acetone
-
Micropipettes and tips
-
Aspirator
-
Timer
-
20-25 non-blood-fed female mosquitoes (2-5 days old) per bottle
Procedure:
-
Prepare Insecticide Solution: Prepare a stock solution of Naled in acetone. From this, prepare a dilution that will result in a final concentration of 2.25 µg of Naled per bottle when 1 ml is used.
-
Coat Bottles: Add 1 ml of the Naled solution to each test bottle. For control bottles, add 1 ml of acetone only.
-
Evaporate Solvent: Roll and swirl the bottles to ensure the inner surface is evenly coated. Continue rolling until the acetone has completely evaporated.
-
Introduce Mosquitoes: Using an aspirator, introduce 20-25 female mosquitoes into each bottle.
-
Observe and Record: Start the timer immediately. Record the number of dead or moribund mosquitoes at 15-minute intervals for up to 2 hours. A mosquito is considered dead or moribund if it cannot stand or fly in a coordinated manner.
-
Interpret Results: The diagnostic time for Naled in Aedes aegypti is 45 minutes.[1][2]
-
Susceptible: >98% mortality at 45 minutes.
-
Possible Resistance: 90-98% mortality at 45 minutes.
-
Resistant: <90% mortality at 45 minutes.
-
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To measure the sensitivity of AChE to inhibition by dichlorvos (the active metabolite of Naled).
Materials:
-
Individual mosquito homogenates
-
Phosphate buffer
-
Acetylthiocholine iodide (ATChI) substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Dichlorvos
-
Microplate reader
Procedure:
-
Prepare Mosquito Homogenates: Homogenize individual mosquitoes in phosphate buffer on ice. Centrifuge to pellet debris and use the supernatant for the assay.
-
Assay Setup: In a 96-well plate, add mosquito homogenate, DTNB solution, and either buffer (for control) or varying concentrations of dichlorvos.
-
Initiate Reaction: Add the ATChI substrate to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader. The rate of change in absorbance is proportional to AChE activity.
-
Data Analysis: Calculate the percent inhibition of AChE activity at each dichlorvos concentration and determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition). A higher IC₅₀ in a field population compared to a susceptible strain indicates target-site insensitivity.
Non-Specific Esterase Activity Assay
Objective: To quantify the activity of non-specific esterases in mosquito homogenates.
Materials:
-
Individual mosquito homogenates
-
Phosphate buffer
-
α-naphthyl acetate or β-naphthyl acetate substrate
-
Fast Blue B salt solution
-
Microplate reader
Procedure:
-
Prepare Mosquito Homogenates: Prepare as described for the AChE assay.
-
Assay Setup: In a 96-well plate, add mosquito homogenate to wells.
-
Initiate Reaction: Add the α- or β-naphthyl acetate substrate solution to each well and incubate.
-
Stop Reaction and Develop Color: Add Fast Blue B salt solution to stop the reaction and develop a colored product.
-
Measure Absorbance: Read the absorbance at a wavelength appropriate for the colored product (e.g., 570 nm).
-
Data Analysis: Compare the esterase activity of the resistant population to a susceptible reference strain. Higher activity in the resistant strain suggests a role for esterases in detoxification.
Cytochrome P450 Monooxygenase Activity Assay
Objective: To measure the activity of cytochrome P450s.
Materials:
-
Individual mosquito homogenates (or microsomal fractions for higher specificity)
-
Potassium phosphate buffer
-
NADPH
-
p-nitroanisole (or other suitable substrate)
-
Microplate reader
Procedure:
-
Prepare Mosquito Homogenates/Microsomes: Homogenize mosquitoes in buffer and, if desired, perform differential centrifugation to isolate the microsomal fraction.
-
Assay Setup: In a 96-well plate, add the enzyme preparation and substrate.
-
Initiate Reaction: Add NADPH to start the reaction.
-
Measure Product Formation: Monitor the formation of the product (e.g., p-nitrophenol from p-nitroanisole) by measuring the change in absorbance over time at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: Compare the P450 activity in the resistant population to a susceptible strain. Elevated activity suggests metabolic resistance.
Molecular Detection of the ace-1 G119S Mutation
Objective: To identify the presence of the G119S mutation in the ace-1 gene.
Materials:
-
Individual mosquitoes
-
DNA extraction kit
-
PCR primers flanking the G119S mutation site
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
DNA Extraction: Extract genomic DNA from individual mosquitoes.
-
PCR Amplification: Amplify the region of the ace-1 gene containing codon 119 using specific primers.
-
Verify PCR Product: Run the PCR product on an agarose gel to confirm the correct size.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the resulting sequence with the wild-type ace-1 sequence to identify the presence of the GGC (Glycine) to AGC (Serine) mutation at codon 119.
Visualizations
Caption: Mode of action of Naled and its inhibition of acetylcholinesterase.
Caption: Experimental workflow for investigating Naled resistance in Aedes aegypti.
References
Strategies for managing insecticide resistance to Naled in the field
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing insecticide resistance to Naled in the field. It includes troubleshooting guides for common experimental issues and frequently asked questions about resistance management strategies.
Frequently Asked Questions (FAQs)
Q1: What is Naled and what is its primary mode of action?
Naled is an organophosphate insecticide used for controlling adult mosquitoes.[1] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine. When AChE is inhibited, acetylcholine accumulates in the synaptic cleft, leading to continuous nerve impulses, resulting in paralysis and death of the mosquito.[2][3]
Q2: What are the primary mechanisms of resistance to Naled?
There are two main mechanisms by which mosquitoes can develop resistance to Naled and other organophosphates:
-
Target-Site Resistance: This occurs due to mutations in the Ace-1 gene, which codes for the acetylcholinesterase enzyme.[2][3][4] These mutations alter the structure of the AChE enzyme, particularly in the active site gorge, which reduces the binding affinity of Naled, rendering it less effective at inhibiting the enzyme.[5][6]
-
Metabolic Resistance: This form of resistance involves the increased production or efficiency of detoxification enzymes, such as esterases and oxidases.[7] These enzymes can metabolize or sequester the insecticide before it reaches its target site in the nervous system, thus reducing its toxic effect.[5][8]
Q3: How can I detect Naled resistance in my mosquito populations?
The standard method for detecting insecticide resistance in adult mosquitoes is the CDC bottle bioassay.[9][10] This method involves exposing mosquitoes to a known diagnostic dose of an insecticide inside a coated glass bottle and measuring the mortality rate at a specific diagnostic time.[11] A lower-than-expected mortality rate indicates the presence of resistance in the population.
Q4: What are the key components of an effective Naled resistance management strategy?
An effective Integrated Resistance Management (IRM) strategy for Naled should include the following components:
-
Monitoring: Regular surveillance of Naled susceptibility in target mosquito populations using standardized methods like the CDC bottle bioassay.
-
Rotation of Insecticides: Avoid the continuous use of Naled. Instead, rotate it with insecticides that have different modes of action (e.g., pyrethroids, insect growth regulators). This reduces the selection pressure for Naled resistance.
-
Mosaics: Applying different insecticides to different areas within a control zone.
-
Integrated Vector Management (IVM): Combining chemical control with non-chemical methods such as source reduction (eliminating breeding sites), biological control (using natural predators), and community engagement.
-
Judicious Use: Applying insecticides only when necessary based on surveillance data, and using the correct dosage.
Quantitative Data on Naled Resistance
The following table summarizes Naled susceptibility data from various studies using the CDC bottle bioassay. It is important to note that diagnostic doses and times may vary between mosquito species.
| Mosquito Species | Geographic Location | Diagnostic Dose (µ g/bottle ) | Diagnostic Time (minutes) | Percent Mortality (%) | Resistance Status |
| Culex quinquefasciatus | New Orleans, LA | Not Specified | Not Specified | 88.0 - 96.8 (Survival) | Resistant |
| Culex pipiens | Not Specified | 2.25 | 45 | Not Specified | Susceptible (used as baseline)[11] |
Note: Data on Naled resistance is not as extensively published as for other insecticides like pyrethroids. This table will be updated as more data becomes available.
Experimental Protocols
CDC Bottle Bioassay for Naled Resistance
This protocol outlines the steps for conducting a CDC bottle bioassay to determine the susceptibility of adult mosquitoes to Naled.
Materials:
-
250 ml Wheaton glass bottles
-
Technical grade Naled
-
High-purity acetone
-
Micropipettes and tips
-
Vortex mixer
-
Fume hood
-
Aspirator for transferring mosquitoes
-
Timer
-
Adult mosquitoes (non-blood-fed females, 2-5 days old)
-
10% sucrose solution
Procedure:
-
Preparation of Naled Stock Solution:
-
In a fume hood, prepare a stock solution of Naled in acetone. The concentration will depend on the target diagnostic dose. For a diagnostic dose of 2.25 µ g/bottle , a 2.25 µg/ml stock solution is convenient.
-
Store the stock solution in a tightly sealed, amber glass bottle at 4°C. Allow the solution to reach room temperature before use.
-
-
Coating the Bottles:
-
Label the bottles clearly (e.g., "Naled 2.25 µg", "Control").
-
Add 1 ml of the Naled stock solution to each test bottle.
-
Add 1 ml of acetone only to the control bottles.
-
Cap the bottles and coat the entire inner surface by rolling and inverting the bottle.
-
Remove the caps and let the bottles dry in the fume hood until all acetone has evaporated. Naled-coated bottles should be used immediately after preparation as the insecticide can degrade quickly.[12]
-
-
Mosquito Exposure:
-
Using an aspirator, carefully transfer 20-25 adult female mosquitoes into each bottle.
-
Start the timer immediately after adding the mosquitoes.
-
Observe the mosquitoes and record the number knocked down at 15-minute intervals for up to 2 hours. A mosquito is considered "dead" or "knocked down" if it cannot stand or fly in a coordinated manner.[13]
-
-
Data Interpretation:
-
The primary data point is the percent mortality at the diagnostic time for the specific mosquito species being tested (e.g., 45 minutes for Culex pipiens).
-
If mortality in the control bottle is greater than 10%, the test is invalid and should be repeated.
-
Interpret the results based on the following criteria:
-
Susceptible: 98-100% mortality
-
Possible Resistance: 90-97% mortality
-
Resistant: <90% mortality
-
-
Troubleshooting Guide
Q: My control mosquitoes are dying. What should I do?
A: If more than 10% of your control mosquitoes die, the assay is invalid. This could be due to several factors:
-
Contaminated Bottles: Ensure your bottles are thoroughly cleaned and rinsed before coating.
-
Contaminated Acetone: Use high-purity acetone from a freshly opened bottle.
-
Rough Handling: Mosquitoes can be damaged during aspiration. Handle them gently.
-
Unhealthy Mosquitoes: Ensure the mosquitoes used for the assay are healthy, non-stressed, and have had access to a sugar meal.
Q: I am seeing a wide variation in mortality between my replicate bottles. Why is this happening?
A: Inconsistent results between replicates can be caused by:
-
Uneven Coating: Make sure the entire inner surface of the bottle is coated evenly with the Naled solution.
-
Incorrect Dosage: Double-check your stock solution calculations and pipetting volumes.
-
Bottle Reuse: While some insecticide-coated bottles can be reused, it is recommended to use freshly coated bottles for Naled due to its instability.[12]
-
Genetic Variability: The mosquito population itself may have a mix of susceptible and resistant individuals, leading to variable results.
Q: All of my test mosquitoes are surviving, even from a population I suspect is susceptible. What could be the problem?
A: If you observe 100% survival in your test bottles, consider the following:
-
Degraded Naled: Naled is sensitive to oxygen and can degrade quickly.[12] Ensure your stock solution is fresh and properly stored. Use coated bottles immediately after preparation.
-
Incorrect Stock Solution: Verify your calculations and the purity of the technical grade Naled.
-
Under-dosing: Ensure you are using the correct diagnostic dose for the mosquito species you are testing.
Visualizing Resistance Mechanisms and Management Strategies
Naled Mode of Action and Target-Site Resistance
Caption: Naled inhibits AChE, leading to paralysis. Mutations in AChE confer resistance.
Metabolic Resistance to Naled
Caption: Detoxification enzymes metabolize Naled, preventing it from reaching its target.
Experimental Workflow for Naled Resistance Monitoring
Caption: Workflow for monitoring Naled resistance from field collection to data interpretation.
Logical Framework for Naled IRM Strategy
Caption: Decision framework for implementing an Integrated Resistance Management (IRM) strategy.
References
- 1. beyondpesticides.org [beyondpesticides.org]
- 2. Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations of acetylcholinesterase which confer insecticide resistance in Drosophila melanogaster populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Acetylcholinesterase Inhibitor Acting on the Pesticide Resistant and Susceptible Cotton Pests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Metabolic resistance to organophosphate insecticides in Anopheles aquasalis Curry 1932, Libertador municipality, Sucre State, Venezuela] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. mesamalaria.org [mesamalaria.org]
- 11. youtube.com [youtube.com]
- 12. cdc.gov [cdc.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Naled Formulations for Enhanced Efficacy in Diverse Climates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Naled formulations in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for Naled?
Naled is an organophosphate insecticide that functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing constant nerve stimulation, which results in paralysis and ultimately, the death of the insect. Its breakdown product, dichlorvos (DDVP), also exhibits insecticidal activity through a similar mechanism.
Q2: How do environmental conditions affect the stability of Naled?
Naled's stability is significantly influenced by temperature, humidity, and sunlight. It degrades rapidly under high temperatures and direct sunlight.[1][2][3][4] The presence of moisture can also accelerate its breakdown through hydrolysis.[1][2] This rapid degradation is beneficial for minimizing environmental persistence but presents challenges for maintaining efficacy in hot and sunny climates.
Q3: Is insecticide resistance a significant concern for Naled?
Currently, widespread resistance to Naled in mosquito populations is not a major issue.[5][6] However, some localized instances of resistance have been observed, particularly in agricultural areas where there may be broader insecticide use.[7] Continuous monitoring of susceptibility in target insect populations is recommended to ensure continued efficacy.
Q4: What are the best practices for storing Naled formulations in the laboratory?
To ensure the stability of Naled formulations, they should be stored in a cool, dark, and dry place. Avoid exposure to direct sunlight and high temperatures to prevent premature degradation. It is also crucial to keep the containers tightly sealed to minimize hydrolysis from atmospheric moisture.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental application of Naled formulations.
Issue 1: Reduced Efficacy in Hot and Dry Climates
| Symptom | Potential Cause | Troubleshooting Steps |
| Lower than expected insect mortality after application. | Rapid degradation: High temperatures and intense sunlight can quickly break down the active ingredient. | 1. Timing of Application: Conduct experiments during cooler parts of the day, such as early morning or late evening, to minimize exposure to peak temperatures and UV radiation. 2. Formulation Adjustments: Consider the inclusion of a UV protectant adjuvant to shield Naled from sunlight. 3. Increase Droplet Size: Slightly larger droplets may have a slower evaporation rate, allowing for a longer contact time with the target insects. |
| Inconsistent results across replicate experiments. | Variable environmental conditions: Fluctuations in temperature and light intensity within the experimental setup. | 1. Controlled Environment: Utilize environmental chambers to maintain consistent temperature, humidity, and light conditions. 2. Monitor Microclimates: Place sensors within the experimental arena to record real-time environmental data. |
Issue 2: Reduced Efficacy in Hot and Humid Climates
| Symptom | Potential Cause | Troubleshooting Steps |
| Decreased insecticidal effect despite accurate application. | Accelerated Hydrolysis: High humidity can speed up the breakdown of Naled.[1][2] | 1. Formulation with Adjuvants: Incorporate adjuvants that can protect the Naled molecule from hydrolysis. 2. Fresh Dilutions: Prepare aqueous dilutions of the Naled formulation immediately before use to minimize the time it is exposed to water. |
| Poor penetration of the formulation into dense foliage or enclosed spaces. | High humidity affecting droplet behavior: Droplets may settle more quickly or be intercepted by moisture on surfaces. | 1. Optimize Droplet Size: Utilize nozzles that produce an optimal droplet spectrum for penetrating the target area under humid conditions. 2. Airflow Considerations: In a laboratory setting, ensure adequate air circulation to help carry the droplets to the target. |
Issue 3: Variability in Bioassay Results
| Symptom | Potential Cause | Troubleshooting Steps |
| Inconsistent mortality rates in CDC bottle bioassays. | Improper bottle coating or storage: Naled-coated bottles have a short shelf-life.[8] | 1. Freshly Coated Bottles: Prepare Naled-coated bottles immediately before conducting the bioassay.[8] 2. Standardized Coating Procedure: Ensure a consistent and even coating of the interior surface of the bottles. 3. Control Population: Always include a known susceptible insect population as a positive control to validate the bioassay. |
| Suspected insecticide resistance in the test population. | Development of resistance: The insect population may have developed physiological or behavioral resistance. | 1. Dose-Response Assay: Conduct a dose-response bioassay to determine the lethal concentration (LC50) for the test population and compare it to a known susceptible strain. 2. Synergist Bioassays: Use synergists (e.g., PBO) in the bioassay to investigate the potential role of metabolic resistance mechanisms. |
Quantitative Data on Naled Degradation
The following tables summarize the half-life of Naled under various environmental conditions. This data can be used to predict the persistence of the active ingredient during experiments.
Table 1: Half-life of Naled Under Different Light and Humidity Conditions at 24°C
| Condition | Relative Humidity (RH) | Half-life (hours) |
| Dark | 46.9% | 8.17 (± 1.24) |
| Dark | 87.7% | 4.81 (± 1.18) |
| Direct Sunlight | Ambient | 1.37 (± 0.24) |
Data adapted from Tietze et al., 1996.[1][2]
Table 2: Half-life of Naled in Sediment at Different Temperatures in the Dark
| Sediment Type | Temperature | Half-life (hours) |
| Marl | 22.5°C | 3 |
| Beach Sand | 22.5°C | 5 |
| Marl | 30°C | 1 |
| Beach Sand | 30°C | 3 |
Data adapted from a 2025 ACS Fall presentation abstract.[4]
Table 3: Half-life of Naled in Freshwater
| Condition | Temperature | Half-life |
| With Light | 23°C | ~15 minutes |
| Dark | 23°C | ~20 hours |
Data adapted from Jones et al., 2020, as cited in Field Assessment of Naled...[9]
Experimental Protocols
Protocol 1: Determining Naled Residue Using Gas Chromatography (GC)
Objective: To quantify the amount of Naled present on a surface or in a solution after experimental application.
Materials:
-
Gas chromatograph (GC) with a suitable detector (e.g., Nitrogen-Phosphorus Detector - NPD, or Electron Capture Detector - ECD).
-
Appropriate GC column (e.g., DB-5).
-
High-purity solvents (e.g., hexane, acetone).
-
Naled analytical standard.
-
Glassware: vials, volumetric flasks, pipettes.
-
Syringes for GC injection.
Methodology:
-
Sample Preparation:
-
For surface residue: Wash the surface with a known volume of a suitable solvent (e.g., hexane) to extract the Naled.
-
For liquid samples: Dilute an aliquot of the sample with the appropriate solvent to a concentration within the calibrated range of the GC.
-
-
Preparation of Standards:
-
Prepare a stock solution of the Naled analytical standard in the chosen solvent.
-
Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
-
GC Analysis:
-
Set up the GC with the appropriate parameters for Naled analysis (injector temperature, oven temperature program, detector temperature, gas flow rates). These parameters should be optimized based on the specific instrument and column being used.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
-
Quantification:
-
Identify the Naled peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of Naled in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: CDC Bottle Bioassay for Naled Susceptibility Testing
Objective: To assess the susceptibility of a mosquito population to a diagnostic dose of Naled.
Materials:
-
250 mL glass bottles with caps.
-
Technical grade Naled.
-
High-purity acetone.
-
Pipettes.
-
Bottle roller or rotator.
-
Aspirator for transferring mosquitoes.
-
Test population of non-blood-fed female mosquitoes (2-5 days old).
-
Control (untreated) bottles.
Methodology:
-
Bottle Coating:
-
Prepare a stock solution of Naled in acetone to the desired concentration.
-
Add 1 mL of the Naled solution to each bottle. For control bottles, add 1 mL of acetone only.
-
Cap the bottles and roll them on a bottle roller until the acetone has completely evaporated, leaving a uniform coating of Naled on the inner surface.
-
Allow the bottles to air dry for at least one hour. Naled-coated bottles should be used immediately.[8]
-
-
Mosquito Exposure:
-
Using an aspirator, introduce 20-25 mosquitoes into each Naled-coated and control bottle.
-
Record the start time.
-
-
Observation:
-
Observe the mosquitoes continuously. Record the mortality at regular intervals until all mosquitoes in the treated bottles are dead or until a predetermined endpoint (diagnostic time) is reached.
-
-
Data Analysis:
-
Calculate the percent mortality for each bottle. If mortality in the control bottle is greater than 10%, the test should be repeated.
-
Compare the mortality rate of the test population to a known susceptible strain to determine if resistance is present.
-
Visualizations
Caption: Workflow for evaluating Naled formulation efficacy.
Caption: Troubleshooting flowchart for low Naled efficacy.
References
- 1. Half-life of naled under three test scenarios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biodiversitylibrary.org [biodiversitylibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating persistence of the organophosphate insecticide, naled, in sediment under environmental conditions - American Chemical Society [acs.digitellinc.com]
- 5. epa.gov [epa.gov]
- 6. flsart.org [flsart.org]
- 7. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation | PLOS One [journals.plos.org]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Field Assessment of Naled and Its Primary Degradation Product (Dichlorvos) in Aquatic Ecosystems Following Aerial Ultra-low Volume Application for Mosquito Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Resistance Between Naled and Other Organophosphates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between Naled and other organophosphate (OP) insecticides.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to Naled and other organophosphates?
A1: Resistance to organophosphates, including Naled, primarily occurs through two mechanisms:
-
Target-Site Insensitivity: This involves mutations in the acetylcholinesterase (AChE) enzyme, the target for OPs. These mutations reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.[1][2][3]
-
Metabolic Resistance: This is the most common mechanism and involves the enhanced detoxification of the insecticide by enzymes before it can reach the target site.[4] The major enzyme families involved are:
-
Esterases (ESTs): These enzymes hydrolyze the ester bonds in organophosphates.
-
Cytochrome P450 monooxygenases (P450s): These enzymes oxidize the insecticide, making it more water-soluble and easier to excrete.[5][6]
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its detoxification.[7][8][9]
-
Q2: What is cross-resistance and how does it apply to Naled?
A2: Cross-resistance occurs when an insect population develops resistance to one insecticide that also confers resistance to other insecticides, often within the same chemical class. For instance, a population resistant to one organophosphate may also be resistant to Naled, even without direct exposure to it. This is often due to a shared resistance mechanism, such as a specific AChE mutation or a broadly effective detoxification enzyme.
Q3: Can resistance to other insecticide classes, like pyrethroids, affect susceptibility to Naled?
A3: Yes, and interestingly, it can sometimes lead to increased susceptibility to Naled, a phenomenon known as negative cross-resistance. For example, in Aedes aegypti, CYP-mediated pyrethroid resistance has been shown to confer negative cross-resistance to Naled. This means that the same metabolic mechanism that provides resistance to pyrethroids makes the insect more susceptible to Naled.
Q4: Are there insect populations resistant to other organophosphates but still susceptible to Naled?
A4: Yes, studies have shown that some mosquito populations with resistance to organophosphates like malathion remain susceptible to Naled.[10][11] This can occur if the primary resistance mechanism in that population is specific to malathion and does not effectively metabolize Naled or its active breakdown product, dichlorvos.
Q5: How can I determine if my insect population is resistant to Naled?
A5: The most common method is the CDC bottle bioassay.[12][13][14] This involves exposing insects to a bottle coated with a diagnostic dose of Naled and observing the mortality rate over a specific time. Biochemical assays can then be used to investigate the underlying resistance mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent results in CDC bottle bioassays for Naled.
-
Possible Cause: Improper coating of the bottles.
-
Solution: Ensure the entire inner surface of the bottle, including the cap, is evenly coated with the Naled solution. Roll the bottle until the acetone has completely evaporated.
-
-
Possible Cause: Health or age of the tested insects.
-
Solution: Use non-blood-fed female mosquitoes of a consistent age (e.g., 2-5 days old) for all assays. Ensure they have been maintained on a sugar solution.
-
-
Possible Cause: Degradation of the Naled stock solution.
-
Solution: Prepare fresh stock solutions of Naled for each set of experiments. Store the technical grade insecticide according to the manufacturer's instructions.
-
Issue 2: High survival in Naled bioassays, but no known history of Naled exposure in the population.
-
Possible Cause: Cross-resistance from other organophosphates used in the area for agriculture or public health.
-
Solution: Investigate the history of insecticide use in the collection area. Perform bioassays with other commonly used organophosphates to assess the cross-resistance profile.
-
-
Possible Cause: Presence of a target-site resistance mutation (altered AChE).
-
Solution: Conduct an acetylcholinesterase inhibition assay to determine if the AChE in your population is less sensitive to inhibition by organophosphates.
-
Issue 3: Biochemical assays (esterase, P450, GST) show elevated activity, but the level of resistance in the bioassay is low.
-
Possible Cause: The specific enzymes that are overexpressed may not efficiently metabolize Naled.
-
Solution: Use synergists in your CDC bottle bioassay. Synergists inhibit specific enzyme families. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases.[15][16] If a synergist increases mortality, it indicates that the corresponding enzyme family is involved in resistance.
-
-
Possible Cause: The level of enzyme overexpression is not sufficient to confer a high level of resistance.
-
Solution: Correlate the biochemical assay results with the bioassay data to establish a quantitative relationship between enzyme activity and resistance level.
-
Quantitative Data on Cross-Resistance
The following table summarizes findings on cross-resistance between Naled and other insecticides. Resistance Ratios (RR) are calculated as the LC50/LD50 of the resistant strain divided by the LC50/LD50 of the susceptible strain.
| Insecticide Class | Insecticide | Species | Resistance Mechanism | Resistance Ratio (RR) to Naled | Reference |
| Organophosphate | Malathion | Aedes albopictus | Not specified | No cross-resistance observed | [10] |
| Organophosphate | Chlorpyrifos | Aedes albopictus | Not specified | No cross-resistance observed | [10] |
| Pyrethroid | Multiple | Aedes aegypti | CYP-mediated detoxification | Negative cross-resistance | [17] |
Experimental Protocols
CDC Bottle Bioassay for Naled Susceptibility
Objective: To determine the susceptibility of an insect population to Naled.
Materials:
-
250 ml Wheaton bottles with caps
-
Technical grade Naled
-
High-purity acetone
-
Micropipettes
-
Aspirator
-
Timer
-
10-25 adult female insects (e.g., mosquitoes) per bottle
Procedure:
-
Prepare a stock solution of Naled in acetone at the desired concentration for the diagnostic dose (e.g., for Culex quinquefasciatus, a diagnostic dose of 2.25 µ g/bottle is suggested).[11]
-
Add 1 ml of the Naled solution (or 1 ml of acetone for control bottles) to each bottle.
-
Cap the bottles and coat the entire inner surface by rolling and inverting the bottle.
-
Remove the caps and let the bottles dry in a fume hood until all acetone has evaporated.
-
Introduce 10-25 adult female insects into each bottle using an aspirator.
-
Start the timer immediately after introducing the insects.
-
Record the number of dead or moribund insects at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
Calculate the percent mortality at the diagnostic time. Mortality between 98-100% indicates susceptibility, while mortality below 90% indicates resistance.
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To assess the sensitivity of AChE to inhibition by organophosphates.
Materials:
-
Individual insect homogenates
-
Phosphate buffer (pH 7.4)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Organophosphate inhibitor (e.g., propoxur) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare individual insect homogenates in phosphate buffer.
-
In a 96-well plate, add the insect homogenate.
-
For the inhibition reaction, add the organophosphate inhibitor and incubate. For the control, add buffer.
-
Add the ATCI substrate and DTNB to all wells.
-
Measure the change in absorbance at 405 nm over time using a microplate reader.[18]
-
The rate of color change is proportional to the AChE activity. Compare the activity in the presence and absence of the inhibitor to determine the degree of inhibition.
Glutathione S-Transferase (GST) Activity Assay
Objective: To measure the activity of GST enzymes in insect homogenates.
Materials:
-
Individual insect homogenates
-
Phosphate buffer (pH 6.5)
-
Reduced glutathione (GSH) solution
-
1-chloro-2,4-dinitrobenzene (CDNB) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare individual insect homogenates in phosphate buffer.
-
In a 96-well plate, add the insect homogenate.
-
Add the GSH solution to each well.
-
Initiate the reaction by adding the CDNB solution.
-
Measure the increase in absorbance at 340 nm over time.[19]
-
The rate of increase in absorbance is proportional to the GST activity.
Visualizations
Caption: Overview of organophosphate resistance mechanisms.
Caption: Workflow for investigating Naled resistance.
Caption: Logical relationship of cross-resistance.
References
- 1. Resistance-associated point mutations in insecticide-insensitive acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations of acetylcholinesterase which confer insecticide resistance in insect populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. youtube.com [youtube.com]
- 5. The central role of mosquito cytochrome P450 CYP6Zs in insecticide detoxification revealed by functional expression and structural modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of cytochrome P450s in insecticide resistance: impact on the control of mosquito-borne diseases and use of insecticides on Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gov.uk [gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation | PLOS One [journals.plos.org]
- 12. cdc.gov [cdc.gov]
- 13. cdc.gov [cdc.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. CYP-mediated resistance and cross-resistance to pyrethroids and organophosphates in Aedes aegypti in the presence and absence of kdr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Inter-laboratory Validation of Analytical Methods for Naled Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of analytical methods for the quantification of Naled. It summarizes key performance data, details experimental protocols, and visualizes the validation workflow, enabling informed decisions on the most suitable method for specific research needs.
Comparison of Analytical Method Performance
A critical aspect of selecting an analytical method is its performance, which is established through rigorous validation. For the quantification of Naled, a widely used organophosphate insecticide, gas chromatography (GC) coupled with a nitrogen-phosphorus detector (NPD) or a thermionic specific detector is a common and reliable technique.
The following table summarizes the performance characteristics of a validated rapid gas chromatographic method for detecting Naled residues. This data is crucial for laboratories to assess whether the method meets their requirements for sensitivity, accuracy, and precision.
| Performance Parameter | Value | Analytical Method | Matrix |
| Limit of Detection (LOD) | 0.01 µg/mL | GC with Thermionic Specific Detector | Hexane Solvent |
| Recovery | >90% | GC with DB-5 Capillary Column | Direct Injection |
| Spike Recovery (Filter Paper) | 79% | GC with Thermionic Specific Detector | Field Conditions |
| Spike Recovery (Yarn) | 93% | GC with Thermionic Specific Detector | Field Conditions |
| Limit of Quantitation (LOQ) | 1 PPB | GC/NPD | Water |
| Limit of Quantitation (LOQ) | 0.01 PPM | GC/NPD | Soil |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical methods. Below are the key experimental protocols for the quantification of Naled using gas chromatography.
Rapid Gas Chromatographic Method
This method was developed for the rapid detection of Naled residues and has been validated in both laboratory and field studies[1].
1. Sample Preparation and Extraction:
-
Naled residues are extracted from the desired matrix (e.g., filter paper, yarn, or environmental samples) using hexane as the solvent.
-
Samples are stored at 4°C to 23°C to ensure the stability of Naled for at least 7 days.
2. Gas Chromatography Analysis:
-
Instrument: Gas chromatograph equipped with a DB-5 capillary column and a thermionic specific detector.
-
Injection: Direct injection of the sample extract.
-
Detection: The thermionic specific detector is used for its high selectivity and sensitivity towards nitrogen- and phosphorus-containing compounds like Naled.
EPA Method for Water and Soil Samples
The United States Environmental Protection Agency (EPA) has established methods for the analysis of Naled in environmental matrices.
For Water Samples:
-
Method: EPA MRID 40494101[1]
-
Analysis: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD).
-
Limit of Quantitation (LOQ): 1 PPB.
For Soil Samples:
-
Method: EPA MRID 40494101
-
Analysis: Gas Chromatography with a Nitrogen-Phosphorus Detector (GC/NPD).
-
Limit of Quantitation (LOQ): 0.01 PPM.
Inter-laboratory Validation Workflow
The process of inter-laboratory validation is crucial for establishing the robustness and reproducibility of an analytical method. It involves multiple laboratories analyzing the same samples to assess the level of agreement and variability in the results. A typical workflow for such a study is illustrated in the diagram below.
Caption: Workflow of an inter-laboratory validation study for an analytical method.
References
Comparative Toxicity of Naled: A Deeper Dive into Freshwater Versus Marine Ecosystems
A comprehensive analysis of the organophosphate insecticide Naled reveals a significant disparity in its toxicity profile between freshwater and marine organisms. While acutely toxic to both, data indicates that marine invertebrates, in particular, exhibit heightened sensitivity to this widely used pesticide.
Naled, a fast-acting, non-systemic insecticide, is primarily employed for the control of agricultural pests and for public health mosquito abatement programs. Its application, often through aerial spraying, can lead to its introduction into aquatic environments, raising concerns about its impact on non-target species. This guide provides a comparative overview of Naled's toxicity, presenting key experimental data and outlining the methodologies used in its assessment.
Quantitative Toxicity Data
The following tables summarize the acute toxicity of Naled to a range of freshwater and marine organisms, expressed as the median lethal concentration (LC50) and the median effective concentration (EC50). The LC50 represents the concentration of a substance that is lethal to 50% of a test population over a specified period, while the EC50 indicates the concentration that causes a specific sublethal effect in 50% of a test population.
| Freshwater Fish | 96-hour LC50 (mg/L) |
| Rainbow Trout (Oncorhynchus mykiss) | 0.195[1] |
| Lake Trout (Salvelinus namaycush) | 0.087[2] |
| Cutthroat Trout (Oncorhynchus clarkii) | 0.127[1] |
| Bluegill Sunfish (Lepomis macrochirus) | 2.2[1] |
| Largemouth Bass (Micropterus salmoides) | 1.9[1] |
| Fathead Minnow (Pimephales promelas) | 3.3[1] |
| Marine Fish | 96-hour LC50 (mg/L) |
| Sheepshead Minnow (Cyprinodon variegatus) | Moderately Toxic |
| Freshwater Invertebrates | 48-hour LC50 (µg/L) |
| Water Flea (Daphnia sp.) | 0.4[1] |
| Stoneflies | 8[1] |
| Scuds and Sideswimmers | 18[1] |
| Marine Invertebrates | 96-hour LC50/EC50 |
| Mysid Shrimp | Highly to Very Highly Toxic |
| Oysters | Highly to Very Highly Toxic |
| Freshwater Algae | EC50 |
| Selenastrum capricornutum | Data indicates sensitivity |
| Marine Algae | EC50 |
| Diatom (Skeletonema costatum) | Data indicates sensitivity |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized acute toxicity tests following guidelines established by the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure the reliability and comparability of ecotoxicological data.
Acute Toxicity Testing for Fish (Following OECD Guideline 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish population within a 96-hour period.
Methodology:
-
Test Organisms: Fish of a recommended species (e.g., Rainbow Trout, Fathead Minnow) are acclimated to laboratory conditions.
-
Test Substance Preparation: A series of test solutions of varying Naled concentrations are prepared. A control group with no Naled is also established.
-
Exposure: Fish are introduced into the test chambers containing the different concentrations of Naled. The exposure is maintained for 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods, such as probit analysis.
Acute Immobilisation Test for Invertebrates (Following OECD Guideline 202)
This test assesses the acute toxicity of a substance to invertebrates, typically Daphnia magna for freshwater and mysid shrimp for marine environments. The endpoint is immobilization, which is indicative of mortality.
Methodology:
-
Test Organisms: Young, healthy invertebrates of a specified age are used.
-
Test Substance Preparation: A range of Naled concentrations and a control are prepared in the appropriate water type (freshwater or saltwater).
-
Exposure: The invertebrates are exposed to the test solutions for a 48-hour period for Daphnia and 96 hours for mysid shrimp.
-
Observations: The number of immobilized organisms in each concentration is recorded at specified intervals.
-
Data Analysis: The EC50 value, the concentration at which 50% of the organisms are immobilized, is calculated.
Algal Growth Inhibition Test (Following OECD Guideline 201)
This test evaluates the effect of a substance on the growth of algae, which are primary producers in aquatic ecosystems.
Methodology:
-
Test Organisms: A specific species of algae (e.g., Selenastrum capricornutum for freshwater, Skeletonema costatum for marine) is cultured in the laboratory.
-
Test Substance Preparation: Test solutions with various concentrations of Naled are prepared in a nutrient-rich medium.
-
Exposure: A known density of algal cells is introduced into the test solutions and incubated under controlled light and temperature for 72 to 96 hours.
-
Measurement of Growth: Algal growth is measured by cell counts, biomass, or other appropriate methods at the beginning and end of the test.
-
Data Analysis: The EC50 value, the concentration that inhibits algal growth by 50% compared to the control, is determined.
Visualizing the Assessment Process
The following diagrams illustrate the logical workflow of a comparative toxicity assessment and the signaling pathway of organophosphate insecticides like Naled.
Caption: Workflow for comparing Naled toxicity in freshwater and marine organisms.
Caption: Simplified signaling pathway of Naled's neurotoxic effect.
Conclusion
The available data clearly indicates that Naled is a potent toxicant to both freshwater and marine life. Of particular note is the very high toxicity observed in aquatic invertebrates, with marine species such as mysid shrimp and oysters appearing to be especially vulnerable. The significant differences in LC50 values between different species underscore the importance of conducting comprehensive ecotoxicological risk assessments that consider the diverse range of organisms within an ecosystem. Researchers and environmental managers should consider these sensitivities when evaluating the potential impacts of Naled use in areas that may affect aquatic environments.
References
A Comparative Guide to Field Validation of Aerial Spray Models for Predicting Naled Deposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aerial spray models used to predict the deposition of Naled, an organophosphate insecticide widely employed for mosquito control. The focus is on the field validation of these models, supported by experimental data and detailed methodologies, to assist researchers in selecting and applying the most appropriate models for their work.
Comparison of Aerial Spray Models: AGDISP and FSCBG
The prediction of pesticide deposition from aerial applications is a complex process influenced by numerous factors including aircraft wake, meteorology, and droplet characteristics. Two prominent models in this field are the AGricultural DISPersal (AGDISP) model and the Forest Service Cramer-Barry-Grim (FSCBG) model.
| Feature | AGDISP (AGricultural DISPersal) Model | FSCBG (Forest Service Cramer-Barry-Grim) Model |
| Core Methodology | A Lagrangian model that tracks the trajectory of individual spray droplets, accounting for factors like aircraft wake, droplet evaporation, and atmospheric conditions.[1][2] | A comprehensive model that incorporates AGDISP for near-field predictions and a Gaussian diffusion equation for far-field deposition.[3][4] |
| Primary Application | Widely used for predicting near-field spray drift and deposition from various agricultural and forestry aerial applications.[5] | Initially developed for forestry applications, it is also used to predict the transport and behavior of pesticide sprays over complex terrains.[4] |
| Key Strengths | Detailed modeling of the aircraft wake and its effect on droplet dispersal. It has undergone extensive validation against field trial data for a range of agricultural applications.[1][2][6] | Combines the strengths of a Lagrangian near-field model with a Gaussian far-field model, allowing for predictions over larger distances. It includes modules for canopy penetration.[4] |
| Limitations | Primarily designed for near-field predictions, typically up to a few hundred meters from the application site.[1] | The accuracy of the far-field predictions can be sensitive to the inputs and atmospheric stability conditions. |
| Naled-Specific Validation | While widely used for pesticides, specific, publicly available field validation studies directly comparing AGDISP predictions to Naled deposition data are limited. However, the EPA uses AGDISP for determining Naled deposition. | Direct field validation studies for Naled deposition using the FSCBG model are not readily found in publicly available literature. |
Field Validation Data for Naled Deposition
The following table summarizes quantitative data from a field study on the aerial application of Dibrom®, a commercial formulation of Naled. This study, while primarily focused on comparing sampling methods, provides valuable data on Naled deposition at various distances from the flight line under different environmental conditions.
| Distance from Flight Line (m) | Deposition at Wooded Site (Low Wind) (% of Application Rate) | Deposition at Open Site (Higher Wind) (% of Application Rate) |
| 91 | 33.5% (Peak Deposition) | - |
| 520 | - | 49.5% (Peak Deposition) |
Data extracted from a study assessing sampling methods for Naled deposition.
Experimental Protocols
A comprehensive understanding of the methodologies used in field validation studies is crucial for interpreting the data and designing future experiments.
Field Trial Protocol for Naled Deposition
1. Site Selection and Setup:
-
Test Sites: Two distinct sites were chosen: one surrounded by trees and another in an open field to represent different environmental conditions.
-
Sampling Grid: At each site, twenty sampling locations were established at 30.5-meter intervals, extending from 30.5 meters to 610 meters downwind from the intended flight line.
2. Aerial Application Parameters:
-
Aircraft: A helicopter equipped with rotary ULV nozzles was used for the application.
-
Application Height: A single pass was made at an altitude of 46 meters.
-
Discharge Rate: Dibrom® (Naled) was discharged at a rate of 4.3 liters per minute.
-
Aircraft Speed: The helicopter maintained a travel speed of 145 km/h.
-
Swath Width: The intended swath width was 305 meters.
-
Application Rate: The target application rate of Dibrom® was 51 mL/ha.
3. Sample Collection:
-
Samplers: A variety of samplers were deployed at each location to capture Naled deposition:
-
Spinners mounted on tripods at 1.5 meters above ground, holding glass slides for droplet characterization and spray flux analysis.
-
Filter paper attached to a cutting board placed on the ground.
-
Petri dishes placed on the same cutting board.
-
4. Sample Analysis:
-
Droplet Sizing: The droplets collected on the glass slides were analyzed using a DropVision system to determine the volume median diameter (VMD).
-
Naled Quantification: The amount of Naled deposited on the slides, filter paper, and petri dishes was determined using fluorometry.
5. Meteorological Data:
-
Wind speed and direction were monitored throughout the trials as key factors influencing deposition patterns.
Visualizing the Validation Process
The following diagrams illustrate the logical workflow of a field validation study for aerial spray models and the relationship between the AGDISP and FSCBG models.
References
- 1. Evaluation of the AgDISP aerial spray algorithms in the AgDRIFT model* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of FSCBG spray model predictions with field measurements | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. biodiversitylibrary.org [biodiversitylibrary.org]
- 5. epa.gov [epa.gov]
- 6. ars.usda.gov [ars.usda.gov]
Efficacy of Naled in Controlling Insecticide-Resistant Mosquito Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating challenge of insecticide resistance in mosquito populations necessitates a thorough evaluation of existing and alternative chemical control agents. This guide provides a comprehensive comparison of the efficacy of Naled, an organophosphate insecticide, against insecticide-resistant mosquito strains, with a focus on supporting experimental data and detailed methodologies.
Comparative Efficacy of Naled
Naled's effectiveness can vary significantly depending on the mosquito species and the specific resistance mechanisms present in a population. The following tables summarize key findings from studies evaluating Naled's performance against insecticide-resistant mosquitoes, often in comparison to other commonly used insecticides.
Table 1: Efficacy of Naled and Other Insecticides against Culex quinquefasciatus
| Insecticide | Mosquito Population/Strain | Resistance Status | Bioassay Method | Mortality Rate (%) | Source(s) |
| Naled | Miami-Dade County, FL (20 populations) | Variable; 33.3% susceptible | CDC Bottle Bioassay | See notes | [1][2] |
| Malathion | Miami-Dade County, FL (29 locations) | Variable; 20.7% susceptible | CDC Bottle Bioassay | See notes | [1][2] |
| Permethrin | Miami-Dade County, FL (27 locations) | Resistant | CDC Bottle Bioassay | ≤50% at 30 min DT | [1][2] |
| Deltamethrin | Miami-Dade County, FL (28 locations) | Resistant | CDC Bottle Bioassay | See notes | [1][2] |
Notes: In the Miami-Dade study, Naled susceptibility was variable, with 33.3% of the tested Culex quinquefasciatus populations found to be susceptible.[1][2] Similarly, 20.7% of populations were susceptible to malathion.[1][2] In contrast, all tested populations were resistant to permethrin and deltamethrin. For permethrin, 89% of the populations showed ≤50% mortality at the 30-minute diagnostic time (DT).[1][2] For deltamethrin, only one population exceeded 50% mortality at the DT.[1][2]
Table 2: Efficacy of Naled and Other Insecticides against Aedes spp.
| Insecticide | Mosquito Species | Resistance Status | Bioassay Method | Mortality Rate (%) | Source(s) |
| Naled | Aedes albopictus (Florida) | 85% susceptible | CDC Bottle Bioassay | >97% in susceptible populations | [3] |
| Chlorpyrifos | Aedes albopictus (Florida) | 57% susceptible | CDC Bottle Bioassay | >97% in susceptible populations | [3] |
| Malathion | Aedes albopictus (Florida) | 15% susceptible | CDC Bottle Bioassay | >97% in susceptible populations | [3] |
Notes: A study on Aedes albopictus in Florida found that a high percentage of populations (85%) were susceptible to Naled, while susceptibility to chlorpyrifos and malathion was lower at 57% and 15%, respectively.[3]
Experimental Protocols
The following section details the methodology for the key experimental assay cited in the data tables.
CDC Bottle Bioassay for Adult Mosquitoes
The Centers for Disease Control and Prevention (CDC) bottle bioassay is a standardized method to determine insecticide susceptibility in adult mosquitoes.[1][2][4][5]
Materials:
-
250 ml Wheaton media bottles with Teflon-lined caps
-
Technical grade insecticide (e.g., Naled)
-
High-purity acetone (solvent)
-
Micropipettes and tips
-
Aspirator for mosquito handling
-
Timer
-
Non-absorbent paper
-
Adult mosquitoes (20-25 per bottle, 3-5 days old)
Procedure:
-
Bottle Coating:
-
Prepare a stock solution of the insecticide in acetone at a predetermined diagnostic concentration.
-
Add 1 ml of the insecticide solution (or acetone for control bottles) into each bottle.
-
Cap the bottles and rotate them to ensure the entire inner surface is coated.
-
Remove the caps and let the bottles dry in a fume hood until all acetone has evaporated.
-
-
Mosquito Exposure:
-
Introduce 20-25 adult mosquitoes into each coated bottle, including the control bottle.
-
Start the timer immediately.
-
-
Data Recording:
-
Record the number of dead or moribund mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
A mosquito is considered dead or moribund if it cannot stand or fly in a coordinated manner.
-
-
Interpretation of Results:
-
Calculate the percentage of mortality at the diagnostic time for the specific insecticide and mosquito species.
-
According to CDC guidelines, mortality rates are generally interpreted as follows:
-
>97%: Susceptible
-
90-97%: Developing resistance
-
<90%: Resistant
-
-
Mechanisms of Resistance to Naled and Other Organophosphates
Insecticide resistance is a complex phenomenon driven by various biochemical and genetic factors. For organophosphates like Naled, two primary mechanisms are well-documented:
-
Target-Site Insensitivity: This involves mutations in the gene encoding the enzyme acetylcholinesterase (AChE), the target of organophosphate insecticides.[6][7] These mutations reduce the binding affinity of the insecticide to the enzyme, rendering it less effective.
-
Metabolic Resistance: This mechanism involves the increased production or efficiency of detoxification enzymes that break down the insecticide before it can reach its target site.[6][7] The major enzyme families implicated in organophosphate resistance are:
-
Esterases: These enzymes hydrolyze the ester bonds present in many organophosphates.
-
Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the insecticide, facilitating its excretion.
-
Cytochrome P450 monooxygenases (P450s): This large family of enzymes can oxidize insecticides, leading to their detoxification.
-
Visualizing Workflows and Pathways
To better understand the experimental processes and biological mechanisms discussed, the following diagrams are provided in Graphviz DOT language.
Caption: CDC Bottle Bioassay Experimental Workflow.
Caption: Primary Mechanisms of Naled Resistance in Mosquitoes.
Caption: Postulated MAPK Signaling Pathway in Response to Organophosphate Exposure.
References
- 1. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation | PLOS One [journals.plos.org]
- 2. innovationtoimpact.org [innovationtoimpact.org]
- 3. researchgate.net [researchgate.net]
- 4. cdc.gov [cdc.gov]
- 5. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 6. Organophosphate Resistance in Aedes aegypti: Study from Dengue Hemorrhagic Fever Endemic Subdistrict in Riau, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Naled vs. Alternatives: A Cost-Effectiveness Analysis of Adult Mosquito Control
For Immediate Release
In the ongoing battle against mosquito-borne diseases, public health officials and vector control professionals are faced with a critical decision: selecting the most effective and cost-efficient adulticide. This comprehensive guide provides a detailed cost-effectiveness analysis of Naled, an organophosphate insecticide, compared to its primary alternatives, primarily pyrethroid-based formulations. This report is intended for researchers, scientists, and drug development professionals to inform evidence-based decisions in mosquito control program management.
Executive Summary
Naled has been a cornerstone of aerial mosquito control programs for decades, valued for its rapid knockdown of mosquito populations.[1][2][3][4] However, concerns about potential environmental and health impacts have led to increased consideration of alternative adulticides, such as pyrethroids. This analysis synthesizes available data on the chemical costs, operational expenditures, and efficacy of these insecticides to provide a clear comparison for decision-making.
Comparative Analysis of Adulticide Characteristics
A summary of the key characteristics of Naled and common pyrethroid alternatives is presented below.
| Feature | Naled (Organophosphate) | Pyrethroids (e.g., Permethrin, Deltamethrin, Etofenprox) |
| Mode of Action | Acetylcholinesterase inhibitor, leading to nervous system disruption.[1] | Sodium channel modulators in the nervous system.[5] |
| Application Method | Primarily aerial ultra-low volume (ULV) spray.[1][3][4] | Ground and aerial ULV spray, residual sprays.[5] |
| Efficacy | Highly effective against a broad spectrum of mosquito species, including those resistant to pyrethroids.[1] | Generally effective, but resistance in mosquito populations is a growing concern.[2][6] |
| Residual Activity | Short environmental persistence; degrades rapidly.[2] | Varies by specific chemical; some have longer residual effects. |
| Non-Target Impact | Can be toxic to non-target insects, including bees and aquatic invertebrates. | Broad-spectrum toxicity to insects; also toxic to fish. |
| Human Health | When used according to label instructions for mosquito control, considered to pose low risk to human health.[7] | Generally considered safe for public health applications when used as directed.[5] |
Cost-Effectiveness Data
A direct comparison of the cost-effectiveness of Naled and its alternatives is challenging due to variations in operational scales, target mosquito species, and environmental conditions. However, available data on chemical costs and application rates provide a basis for estimation.
Note: The following cost data is based on publicly available retail and professional supplier information and may not reflect bulk purchasing prices available to large mosquito control districts. Operational costs are estimates and can vary significantly.
| Adulticide | Formulation | Estimated Chemical Cost (per gallon) | Typical Application Rate (Active Ingredient per Acre) | Estimated Chemical Cost per Acre |
| Naled | Dibrom® Concentrate (87.4% Naled) | Price not publicly available for public health contracts | 0.05 - 0.1 lbs | Varies based on contract pricing |
| Pyrethrin | Riptide® Waterbased Pyrethrin ULV (5% Pyrethrins) | ~$130 - $140 | Varies with dilution | Varies |
| Pyrethrin | Pyronyl™ UL-100 (1% Pyrethrins) | ~$56 | Varies with dilution | Varies |
| Permethrin | Perm-X™ UL 30-30 (30% Permethrin) | Price not publicly available | Varies with dilution | Varies |
| Etofenprox | Zenivex® E20 (20% Etofenprox) | Price not publicly available | Varies with dilution | Varies |
Disclaimer: Chemical costs are subject to market fluctuations and bulk purchasing agreements. The prices listed for pyrethroid concentrates are based on retail and professional supplier websites and may not be representative of large-scale public health procurement.
Experimental Protocols for Efficacy Assessment
The efficacy of adulticides is typically evaluated through a combination of laboratory bioassays and field trials.
Laboratory Bioassays (CDC Bottle Bioassay)
The CDC bottle bioassay is a standardized method to assess insecticide resistance in mosquito populations.
Methodology:
-
Bottle Coating: 250 ml glass bottles are coated on the inside with a specific concentration of the insecticide dissolved in acetone. Control bottles are coated with acetone only.
-
Mosquito Exposure: Non-blood-fed female mosquitoes (20-25 per bottle) are introduced into the bottles.
-
Observation: Mortality is recorded at regular intervals over a 2-hour period.
-
Data Analysis: The time at which 50% of the mosquitoes are knocked down (KD50) and the overall mortality rate at the end of the exposure period are calculated to determine susceptibility or resistance.
Field Trials (Sentinel Cage Studies)
Field trials assess the effectiveness of an adulticide application under real-world conditions.
Methodology:
-
Sentinel Cages: Cages containing a known number of laboratory-reared, susceptible mosquitoes are placed at various distances and heights within the target spray area. Control cages are placed in an unsprayed area.
-
Adulticide Application: The adulticide is applied using the intended operational method (e.g., aerial or ground ULV).
-
Post-Application Monitoring: Mortality in the sentinel cages is assessed at set time points (e.g., 12, 24, and 48 hours) post-application.[6][8]
-
Data Analysis: The mortality rates in the treated areas are compared to the control areas to determine the efficacy of the application. Environmental conditions such as wind speed and temperature are also recorded as they can influence the results.
Signaling Pathways and Workflows
The following diagrams illustrate the mode of action of the insecticides and a typical workflow for an integrated mosquito management program.
Caption: Mode of action for Naled and Pyrethroid insecticides.
Caption: Integrated Mosquito Management (IMM) workflow.
Discussion and Conclusion
The choice between Naled and alternative adulticides is a complex one, with trade-offs between cost, efficacy, and environmental impact. Naled remains a highly effective tool, particularly in areas with pyrethroid-resistant mosquito populations.[1] Its rapid degradation in the environment is also a key advantage.[2] However, the lack of publicly available, transparent pricing for Naled makes a direct cost comparison with pyrethroids difficult for entities outside of government procurement.
Pyrethroids offer a viable alternative and are widely used in both ground and aerial applications.[5] The availability of various formulations and competitive pricing from multiple manufacturers can make them a cost-effective choice. However, the increasing prevalence of pyrethroid resistance in mosquito populations is a significant concern that can diminish their effectiveness and necessitate higher application rates or the use of combination products.[2][6]
Ultimately, the most cost-effective approach to adult mosquito control will depend on local factors, including:
-
The target mosquito species and their insecticide resistance profiles.
-
The size and characteristics of the treatment area.
-
The available application equipment and personnel.
-
Public and regulatory acceptance of different chemical classes.
A robust integrated mosquito management (IMM) program that includes surveillance, source reduction, and larviciding is essential to minimize the reliance on adulticides and to ensure their long-term efficacy.[9] Continuous monitoring of insecticide resistance is also critical for making informed decisions about adulticide selection.
References
- 1. amguardtech.com [amguardtech.com]
- 2. Control & Efficacy - Mosquito Control Facts [mosquitocontrolfacts.com]
- 3. Naled General Fact Sheet [npic.orst.edu]
- 4. epa.gov [epa.gov]
- 5. Adulticides | Mosquitoes | CDC [cdc.gov]
- 6. Insecticide resistance of Miami-Dade Culex quinquefasciatus populations and initial field efficacy of a new resistance-breaking adulticide formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. naccho.org [naccho.org]
Comparative Sublethal Effects of Naled and Neonicotinoids on Honey Bees: A Guide for Researchers
A detailed comparison of the sublethal impacts of two common insecticide classes on honey bee health, supported by experimental data and detailed methodologies.
This guide provides a comprehensive analysis of the sublethal effects of Naled, an organophosphate insecticide, and neonicotinoids on honey bees (Apis mellifera). While both classes of insecticides are neurotoxic, they differ in their modes of action and, consequently, their specific sublethal impacts on bee physiology and behavior. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of these compounds on a critical pollinator species.
Executive Summary
Naled and neonicotinoids disrupt honey bee neurobiology through different mechanisms, leading to a range of sublethal effects that can impair individual bee health and colony viability. Neonicotinoids, as agonists of nicotinic acetylcholine receptors (nAChRs), have been extensively studied and are known to interfere with learning, memory, and foraging behavior.[1][2][3] Naled, an organophosphate, primarily acts by inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[4][5] While data on the specific sublethal effects of Naled on honey bees are less abundant than for neonicotinoids, studies on other organophosphates provide valuable insights into its likely impacts.
This guide presents a comparative overview of their effects on key aspects of honey bee health: learning and memory, foraging behavior, immune response, and reproduction. Detailed experimental protocols for assessing these parameters are provided to facilitate further research.
Comparative Analysis of Sublethal Effects
The following tables summarize the known sublethal effects of Naled (and other organophosphates as a proxy) and neonicotinoids on honey bees.
| Parameter Affected | Naled (Organophosphates) | Neonicotinoids |
| Learning & Memory | Impaired olfactory learning and memory formation.[4][6] | Impaired olfactory learning, memory consolidation, and retrieval.[1][7] |
| Foraging Behavior | Altered motor function and increased grooming, potentially impairing foraging efficiency.[5] | Reduced foraging frequency and persistence, and impaired navigation.[8][9] |
| Immune Response | Limited specific data on Naled. Other organophosphates can induce stress responses. | Suppression of immune gene expression, leading to increased susceptibility to pathogens.[1] |
| Reproduction | Limited specific data on Naled. | Reduced sperm viability in drones and impaired queen fecundity.[1][10] |
Table 1: Summary of Comparative Sublethal Effects
Detailed Data on Sublethal Effects
Learning and Memory
Sublethal exposure to both Naled (as an organophosphate) and neonicotinoids has been shown to negatively impact the cognitive functions of honey bees, which are crucial for successful foraging.
| Insecticide Class | Compound(s) | Exposure Concentration | Key Findings |
| Organophosphate | Coumaphos | Sublethal doses | Impaired short-term memory after massed conditioning.[4][6] |
| Neonicotinoid | Imidacloprid | 1.28 ng/bee (acute) | Modest improvement in learning and memory at this specific low dose, but higher doses are known to be detrimental.[11] |
| Neonicotinoid | Imidacloprid, Clothianidin | Field-realistic doses | Impaired olfactory learning and memory.[1] |
Table 2: Sublethal Effects on Honey Bee Learning and Memory
Foraging Behavior
Foraging is a complex behavior vital for colony survival. Both insecticide classes can disrupt various aspects of foraging.
| Insecticide Class | Compound(s) | Exposure Concentration | Key Findings |
| Organophosphate | Coumaphos, Chlorpyrifos, Aldicarb | 10 nM | Increased grooming activity and altered motor function.[5] |
| Neonicotinoid | Imidacloprid | 50 µ g/liter | Delayed return visits to feeding sites.[12] |
| Neonicotinoid | Imidacloprid | Sublethal, field-realistic | Reduced foraging frequency by 28% and persistence by 66%.[8] |
| Neonicotinoid | Thiacloprid | 0.02 mM | Affected navigation, memory, and social communication related to foraging.[9] |
Table 3: Sublethal Effects on Honey Bee Foraging Behavior
Immune Response
A compromised immune system can leave honey bees more vulnerable to pathogens and parasites.
| Insecticide Class | Compound(s) | Key Findings |
| Organophosphate | General | Can induce physiological stress responses that may impact immunity. |
| Neonicotinoid | Imidacloprid, Clothianidin | Downregulation of immune-related genes (e.g., defensin-1, relish), leading to increased susceptibility to viruses and other pathogens.[1][13] |
Table 4: Sublethal Effects on Honey Bee Immune Response
Reproduction
The reproductive health of queens and drones is fundamental to the long-term survival of a honey bee colony.
| Insecticide Class | Compound(s) | Key Findings |
| Organophosphate | General | Pesticide residues can reduce drone sperm viability and quality.[14] |
| Neonicotinoid | Thiamethoxam, Clothianidin | Approximately 39% reduction in living sperm in drones.[1] |
| Neonicotinoid | Imidacloprid | Reduced queen egg-laying and locomotor activity.[10] |
Table 5: Sublethal Effects on Honey Bee Reproduction
Signaling Pathways and Mechanisms of Action
The distinct sublethal effects of Naled and neonicotinoids stem from their different molecular targets within the honey bee's nervous system.
Naled (Organophosphate)
Naled's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).
References
- 1. The Sublethal Effects of Neonicotinoids on Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholine and Its Receptors in Honeybees: Involvement in Development and Impairments by Neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sublethal Effects of Neonicotinoids on Honeybees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to multiple cholinergic pesticides impairs olfactory learning and memory in honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exposure to Acetylcholinesterase Inhibitors Alters the Physiology and Motor Function of Honeybees - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute exposure to a sublethal dose of imidacloprid and coumaphos enhances olfactory learning and memory in the honeybee Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. bee-health.extension.org [bee-health.extension.org]
- 11. Acute exposure to a sublethal dose of imidacloprid and coumaphos enhances olfactory learning and memory in the honeybee Apis mellifera - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Abnormal foraging behavior induced by sublethal dosage of imidacloprid in the honey bee (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immune related genes as markers for monitoring health status of honey bee colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Instrumental Insemination Of Honey Bee Queens, Techniques and Beekeeping Practices with Susan Cobey | CAHNRS News | Washington State University [news.cahnrs.wsu.edu]
A Comparative Guide to the Neurotoxic Effects of Naled and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of Naled, an organophosphate insecticide, with other prominent acetylcholinesterase (AChE) inhibitors. The information presented is supported by experimental data to facilitate informed research and development decisions.
Introduction to Acetylcholinesterase Inhibitors
Acetylcholinesterase inhibitors are a broad class of compounds that exert their effects by inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for both the therapeutic applications of some AChE inhibitors in conditions like Alzheimer's disease and their toxicity as insecticides and nerve agents.
Organophosphates, such as Naled and its active metabolite dichlorvos (DDVP), are a major class of irreversible or slowly reversible acetylcholinesterase inhibitors. Their neurotoxicity is primarily attributed to this enzymatic inhibition. This guide will focus on comparing the in vitro and in vivo toxicological profiles of Naled/dichlorvos with other commonly studied organophosphates, including chlorpyrifos, malathion, and parathion.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of neurotoxicity for Naled and other organophosphates is the inhibition of acetylcholinesterase. This process involves the phosphorylation of a serine residue within the active site of the enzyme, rendering it unable to hydrolyze acetylcholine. The accumulation of acetylcholine leads to a state of cholinergic hyperstimulation, manifesting in a range of neurotoxic symptoms.
Figure 1: Simplified signaling pathway of acetylcholinesterase inhibition by an organophosphate like Naled (Dichlorvos).
Comparative In Vitro Potency
The in vitro potency of acetylcholinesterase inhibitors is commonly assessed by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the available IC50 data for the active metabolites (oxons) of several organophosphates on rat brain acetylcholinesterase.
| Compound | Enzyme Source | IC50 (nM) | Reference |
| Dichlorvos (DDVP) | Rat Brain | ~368 | [1] |
| Chlorpyrifos-oxon | Rat Brain | 10 | [2] |
| Paraoxon | Rat Brain | Data not directly comparable | |
| Malaoxon | Rat Brain | Data not directly comparable |
Comparative Acute Toxicity
The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the dose required to kill 50% of a tested population. LD50 values are crucial for understanding the potential hazard of a chemical upon acute exposure. The tables below present a comparison of acute oral and dermal LD50 values for Naled and other selected organophosphates in rats and mice.
Table 1: Acute Oral LD50 Values
| Compound | Species | Oral LD50 (mg/kg) | Reference(s) |
| Naled | Rat | 91 - 430 | [EXTOXNET] |
| Mouse | 330 - 375 | [EXTOXNET] | |
| Dichlorvos (DDVP) | Rat | 25 - 80 | [3][4] |
| Mouse | 61 - 275 | [3][4] | |
| Chlorpyrifos | Rat | 95 - 270 | [5] |
| Mouse | 60 | [5] | |
| Malathion | Rat | 1000 - >10,000 | [6] |
| Mouse | 400 - >4000 | [6] | |
| Parathion | Rat | 2 - 30 | [6] |
| Mouse | 5 - 25 | [6] |
Table 2: Acute Dermal LD50 Values
| Compound | Species | Dermal LD50 (mg/kg) | Reference(s) |
| Naled | Rat | 800 | [EXTOXNET] |
| Rabbit | 1100 | [EXTOXNET] | |
| Dichlorvos (DDVP) | Rat | 70.4 - 250 | [4] |
| Rabbit | 107 | [4] | |
| Chlorpyrifos | Rat | >2000 | [5] |
| Rabbit | 1000 - 2000 | [5] | |
| Malathion | Rat | >4000 | [6] |
| Parathion | Rat | 6.8 - 50 | [6] |
Neurobehavioral Effects
Exposure to Naled and other organophosphates can induce a range of neurobehavioral deficits. These effects are often assessed in animal models using standardized behavioral tests.
Experimental Protocols for Neurobehavioral Assessment
Open Field Test: This test is used to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically marked with a grid.
-
Procedure: A single animal is placed in the center of the arena and allowed to explore freely for a defined period (e.g., 5-10 minutes).
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), rearing frequency (standing on hind legs).
-
Anxiety-like Behavior: Increased time spent in the periphery and decreased exploratory behavior are often interpreted as signs of anxiety.
-
References
- 1. Effect of dichlorvos on the acetylcholinesterase from tambaqui (Colossoma macropomum) brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlorvos - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. EXTOXNET PIP - DICHLORVOS [extoxnet.orst.edu]
- 5. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 6. EXTOXNET PIP - PARATHION [extoxnet.orst.edu]
Safety Operating Guide
Proper Disposal of Naled: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of Naled, an organophosphate insecticide, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of exposure and prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of Naled waste, in line with regulatory standards.
All Naled waste is classified as hazardous and must be managed in accordance with local, regional, national, and international regulations. Under no circumstances should Naled or its containers be disposed of in regular trash or poured down the drain.
Personal Protective Equipment (PPE)
Prior to handling any Naled waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Covering | Laboratory coat or chemical-resistant apron |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is required. |
Disposal Procedures for Small Quantities (Laboratory Scale)
For small quantities of Naled waste typically generated in a laboratory setting, the following step-by-step procedure should be followed:
-
Segregation and Collection:
-
Collect all Naled-contaminated materials, including unused product, solutions, contaminated labware (e.g., pipettes, flasks), and PPE, in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with Naled and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with the words "Hazardous Waste," the full chemical name "Naled," and the specific concentration if known. Include the date of waste accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials such as strong oxidizers and acids.
-
Recommended storage temperature is between 2 - 8 °C.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS or contractor with a detailed inventory of the waste.
-
Disposal Procedures for Large Quantities
The disposal of large quantities of Naled waste must be managed by a certified hazardous waste management company. The primary and most effective method for the disposal of organophosphate pesticides like Naled is high-temperature incineration in a permitted hazardous waste incinerator. This process ensures the complete destruction of the chemical compound.
Emergency Spill and Decontamination Procedures
In the event of a Naled spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate and Ventilate:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
-
Contain the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste:
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Decontaminate the Area:
-
Decontaminate the spill area using a suitable decontamination solution (e.g., a strong detergent and water, followed by a rinse). All cleaning materials must be collected and disposed of as hazardous waste.
-
-
Decontaminate Equipment:
-
Thoroughly decontaminate all non-disposable equipment used in the cleanup process before reuse.
-
Quantitative Data Summary
| Parameter | Value/Information |
| UN Hazard Classification | 6.1 (Inhalation Hazard) |
| Recommended Storage Temperature | 2 - 8 °C |
| Naled Half-life in Soil | Rapid degradation |
| Naled Half-life in Water | Dependent on pH; degrades rapidly |
| Disposal Method | High-temperature incineration by a licensed facility |
Naled Disposal Workflow
Caption: Logical workflow for the proper disposal of Naled waste in a laboratory setting.
Essential Safety and Logistics for Handling Naled
This document provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals who handle the organophosphate insecticide, Naled. Adherence to these procedures is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Occupational Exposure Limits and Personal Protective Equipment
Understanding and respecting the established occupational exposure limits for Naled is the foundation of safe handling. The following table summarizes the key exposure limits from various regulatory and advisory bodies.
| Regulatory/Advisory Body | Exposure Limit Type | Value | Notes |
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) - Time-Weighted Average (TWA) | 3 mg/m³ | Legally enforceable limit for an 8-hour workday.[1] |
| NIOSH (National Institute for Occupational Safety and Health) | Recommended Exposure Limit (REL) - Time-Weighted Average (TWA) | 3 mg/m³ | Recommendation for an 8-hour workday.[2] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.1 mg/m³ (inhalable fraction and vapor) | Health-based recommendation for an 8-hour workday.[1] |
Key Personal Protective Equipment (PPE) Recommendations:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber). Select gloves with a minimum thickness of 14 mils. | Prevents dermal absorption, a primary route of exposure to Naled.[3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols of Naled, which can cause severe eye irritation. |
| Respiratory Protection | A NIOSH-approved respirator is required. For tasks with potential for aerosol generation or in poorly ventilated areas, a respirator with an organic vapor (OV) cartridge and a P100 particulate pre-filter is recommended. For lower exposure scenarios, a well-fitted N95 respirator may be sufficient, but a risk assessment should be conducted. | Naled can be harmful if inhaled. The choice of respirator depends on the specific task and potential for exposure. |
| Body Protection | A lab coat or a chemical-resistant suit. | Provides a barrier against skin contact with Naled. |
| Foot Protection | Closed-toe shoes. In areas with a higher risk of spills, chemical-resistant boots are recommended. | Protects feet from spills and splashes. |
Experimental Protocols: Safe Handling Procedures
The following protocols provide step-by-step guidance for the safe handling of Naled in a laboratory setting.
Preparation and Handling of Naled
-
Designated Area: All work with Naled should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
PPE Inspection: Before handling Naled, thoroughly inspect all PPE for any signs of damage or degradation.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and then gloves.
-
Weighing and Dilution: When preparing solutions, handle solid Naled with care to avoid generating dust. If working with a liquid formulation, use appropriate tools to minimize splashing. All dilutions should be performed within a chemical fume hood.
-
Labeling: Clearly label all containers with the chemical name ("Naled"), concentration, date, and any relevant hazard warnings.
Spill Cleanup Protocol
In the event of a Naled spill, immediate and appropriate action is crucial.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: If not already wearing it, don the recommended PPE, including respiratory protection.
-
Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Clean the Spill:
-
Liquid Spills: Once absorbed, carefully scoop the material into a designated, labeled waste container.
-
Solid Spills: Gently sweep the solid material into a labeled waste container. Avoid creating dust.
-
-
Decontaminate the Area:
-
Wash the spill area with a detergent and water solution.
-
Rinse the area thoroughly with clean water.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.
-
-
Decontaminate PPE:
-
Remove PPE in the correct order to avoid cross-contamination (gloves first).
-
Clean reusable PPE according to the manufacturer's instructions.
-
Dispose of single-use PPE as hazardous waste.
-
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water after the cleanup is complete.
Disposal Plan
Proper disposal of Naled and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All Naled-contaminated waste, including excess chemical, empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Container Management: Ensure the hazardous waste container is kept closed except when adding waste. Store the container in a designated, secure area away from incompatible materials.
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Naled may be classified as a hazardous waste due to its toxicity.
-
Empty Containers: Triple-rinse empty Naled containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the empty, rinsed container to prevent reuse.
Visual Workflow for Naled Handling and Emergency Response
The following diagram illustrates the key decision points and procedural flow for safely handling Naled and responding to a spill.
Caption: Workflow for safe handling, spill response, and disposal of Naled.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
